2-Bromo-3-chloro-5-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERZFUAUNIQKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-3-chloro-5-fluorobenzoic acid synthesis protocol
This technical guide outlines a robust, scalable, and self-validating synthetic protocol for the preparation of 2-bromo-3-chloro-5-fluorobenzoic acid. It is structured to provide drug development professionals and synthetic chemists with both the step-by-step methodology and the mechanistic causality behind each experimental design choice.
Executive Summary
2-Bromo-3-chloro-5-fluorobenzoic acid (CAS: 1525442-25-4) is a highly functionalized, multi-halogenated benzoic acid derivative that serves as a critical building block in pharmaceutical research and complex organic synthesis[1]. Its unique substitution pattern provides orthogonal reactivity handles for cross-coupling reactions and late-stage functionalization[2]. This whitepaper details a field-proven two-step synthetic protocol starting from the commercially available 2-amino-5-fluorobenzoic acid[3]. The methodology leverages intrinsic electronic directing effects for regioselective chlorination, followed by a copper-catalyzed Sandmeyer reaction to install the bromine atom[1].
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule features three different halogens (Br, Cl, F) on a benzoic acid scaffold. A retrosynthetic disconnection of the C–Br bond reveals 2-amino-3-chloro-5-fluorobenzoic acid as the ideal late-stage precursor[1]. The amino group serves a dual purpose: it acts as a powerful ortho/para-directing group to guide the preceding chlorination step, and it functions as the leaving group (as N₂) during the final bromination.
Because the position para to the amino group is occupied by fluorine, and one ortho position is occupied by the carboxylic acid, electrophilic chlorination of 2-amino-5-fluorobenzoic acid is directed exclusively to the remaining ortho position (C3). This elegant use of electronic and steric constraints eliminates the need for complex protecting group strategies.
Figure 1: Two-step synthetic workflow for 2-Bromo-3-chloro-5-fluorobenzoic acid.
Quantitative Data & Reagent Specifications
To ensure reproducibility, the following stoichiometric table summarizes the required materials for a standard 10-gram scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 2-Amino-5-fluorobenzoic acid | 155.13 | 1.00 | 10.0 g | Starting Material |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 9.0 g | Electrophilic Chlorinating Agent |
| 2-Amino-3-chloro-5-fluorobenzoic acid | 189.57 | 1.00 | 11.8 g (Theoretical) | Key Intermediate |
| Hydrobromic Acid (48% aq.) | 80.91 | Solvent | 50.0 mL | Acidic Medium / Bromide Source |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.10 | 4.7 g | Diazotizing Agent |
| Copper(I) Bromide (CuBr) | 143.45 | 1.20 | 10.7 g | SET Catalyst |
| 2-Bromo-3-chloro-5-fluorobenzoic acid | 253.45 | 1.00 | 15.8 g (Theoretical) | Target Compound |
Experimental Protocols
Phase 1: Regioselective Chlorination
Objective: Synthesize 2-amino-3-chloro-5-fluorobenzoic acid via controlled electrophilic aromatic substitution. Causality & Insights: N-Chlorosuccinimide (NCS) is selected over chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) to prevent over-chlorination and mitigate the risk of oxidative degradation of the aniline moiety. DMF is used as the solvent to stabilize the polar transition state.
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-amino-5-fluorobenzoic acid (10.0 g, 64.4 mmol) and anhydrous DMF (50 mL).
-
Cooling: Submerge the flask in an ice-water bath and cool the solution to 0 °C under a continuous argon sweep. Causality: Lowering the temperature suppresses the formation of unwanted regioisomers and controls the exothermic nature of the halogenation.
-
Reagent Addition: Add NCS (9.0 g, 67.6 mmol) in three equal portions over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4 hours.
-
Self-Validation (QC): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 155) is consumed, and the product mass (m/z 189) dominates the chromatogram[4].
-
Workup: Pour the reaction mixture into 200 mL of crushed ice/water. Stir vigorously for 30 minutes. Filter the resulting precipitate under vacuum, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45 °C overnight.
Phase 2: Sandmeyer Bromination
Objective: Convert the arylamine to an aryl bromide via a diazonium intermediate. Causality & Insights: The Sandmeyer reaction proceeds via a Single Electron Transfer (SET) mechanism. The diazonium salt is highly unstable; therefore, strict temperature control (< 5 °C) during its formation is mandatory to prevent hydrolysis to the corresponding phenol[1].
Figure 2: Mechanistic pathway of the Sandmeyer bromination via SET.
Step-by-Step Workflow:
-
Diazotization: In a 500 mL three-neck flask equipped with a mechanical stirrer and internal thermometer, suspend 2-amino-3-chloro-5-fluorobenzoic acid (11.8 g, 62.2 mmol) in 48% aqueous HBr (50 mL).
-
Cooling: Chill the suspension to 0–5 °C using an ice-salt bath.
-
Nitrosation: Dissolve NaNO₂ (4.7 g, 68.4 mmol) in 15 mL of deionized water. Add this solution dropwise via an addition funnel over 30 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes to yield a clear, dark diazonium salt solution[1].
-
Catalyst Preparation: In a separate 1 L flask, dissolve CuBr (10.7 g, 74.6 mmol) in 48% HBr (20 mL) and heat the solution to 60 °C.
-
Coupling: Transfer the cold diazonium solution dropwise into the vigorously stirring hot CuBr solution. Causality: Adding the cold diazonium salt into the hot catalyst ensures immediate decomposition into the aryl radical, driving the reaction forward and preventing the accumulation of explosive diazonium intermediates.
-
Self-Validation (QC): The reaction will vigorously evolve nitrogen gas (N₂). The cessation of bubbling and a color shift from dark brown/green to a lighter, stable suspension indicates the completion of the SET cascade.
-
Workup: Cool the mixture to room temperature and dilute with 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with 1M HCl (50 mL) to remove residual copper salts, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from toluene/heptane to afford pure 2-bromo-3-chloro-5-fluorobenzoic acid[2].
Troubleshooting & Quality Control
-
Phenol Byproduct Formation: If LC-MS analysis of the final product shows a mass of m/z 190 (the phenol derivative), this indicates that the diazonium salt hydrolyzed before reacting with CuBr. Solution: Ensure the internal temperature remains strictly below 5 °C during NaNO₂ addition and use pre-chilled transfer lines if scaling up.
-
Incomplete Chlorination: If unreacted 2-amino-5-fluorobenzoic acid remains during Phase 1, the NCS may have degraded. Solution: Always use freshly recrystallized or properly stored NCS, and ensure strictly anhydrous conditions, as moisture can quench the electrophile.
References
- Title: 2-Bromo-3-chloro-5-fluorobenzoic Acid - Benchchem Source: Benchchem URL
- Title: 2-Bromo-3-chloro-5-fluorobenzoic acid | 1525442-25-4 Source: Sigma-Aldrich URL
- Title: 2-Amino-3-chloro-5-fluorobenzaldehyde | Benchchem Source: Benchchem URL
- Title: Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor Source: MDPI URL
Sources
Technical Guide: Physicochemical Profiling & Handling of 2-Bromo-3-chloro-5-fluorobenzoic Acid
[1][2]
Executive Summary
2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) is a high-value trisubstituted aromatic scaffold used primarily as a regioselective building block in the synthesis of next-generation pharmaceuticals and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its three halogen substituents: the labile 2-bromo group (ideal for Suzuki/Buchwald couplings), the moderately stable 3-chloro group, and the metabolic blocking capability of the 5-fluoro moiety.[1]
This guide provides a rigorous analysis of its physicochemical properties, synthetic considerations, and analytical characterization protocols. It is designed to bridge the gap between theoretical molecular descriptors and practical laboratory handling.[1]
Structural Analysis & Molecular Descriptors
The compound features a benzoic acid core with a dense halogenation pattern.[1][2][3] The 2-position bromine exerts a significant steric effect, forcing the carboxyl group out of planarity with the benzene ring, which influences both solubility and acidity.[1]
Electronic & Steric Effects[1]
-
Acidity Enhancement: The ortho-bromo and meta-chloro/fluoro substituents are electron-withdrawing.[1] The ortho-bromo group, in particular, enhances acidity via the steric inhibition of resonance (SIR), preventing the carboxyl group from conjugating with the ring and thus destabilizing the acid form relative to the carboxylate anion.[1]
-
Lipophilicity: The addition of three halogens significantly increases the partition coefficient (LogP) compared to benzoic acid, necessitating the use of polar aprotic solvents (e.g., DMSO, DMF) or intermediate polarity solvents (e.g., Ethyl Acetate) for solubilization.[1]
Physicochemical Profile
Note: Where specific experimental values for this specialized intermediate are proprietary or absent from public registries, high-confidence predictive models (ACD/Labs, ChemAxon) and comparative analog data are utilized.[1]
Table 1: Key Physicochemical Properties[1][4]
| Property | Value / Description | Confidence Level |
| CAS Number | 1525442-25-4 | Verified |
| Molecular Formula | C₇H₃BrClFO₂ | Exact |
| Molecular Weight | 253.45 g/mol | Exact |
| Appearance | White to off-white crystalline powder | Experimental |
| Melting Point | 145°C – 155°C (Typical range for analogs) | Predicted |
| pKa (Acidic) | 2.6 ± 0.3 | Predicted (High) |
| LogP (Octanol/Water) | 3.1 ± 0.4 | Predicted |
| LogD (pH 7.4) | ~0.5 (Ionized form dominates) | Predicted |
| H-Bond Donors | 1 | Exact |
| H-Bond Acceptors | 2 | Exact |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | Experimental |
| Solubility (Organic) | High in DMSO, Methanol, EtOAc, DCM | Experimental |
Synthetic & Purification Workflows
For researchers synthesizing this compound or validating a vendor batch, the Sandmeyer Reaction is the most reliable route to ensure regiochemical integrity, avoiding the isomer mixtures common in direct electrophilic halogenation.[1]
Core Synthetic Strategy
-
Diazotization: Generation of the diazonium salt using NaNO₂/HBr at low temperature (0–5°C).[1][3]
-
Substitution: Reaction with CuBr to install the bromine at the 2-position.
Diagram 1: Synthesis & Purification Logic
This workflow illustrates the critical decision points for purifying the crude acid to pharmaceutical grade (>98%).
Caption: Purification workflow leveraging the acidity of the carboxylic group to separate inorganic copper catalysts and non-acidic organic byproducts.
Analytical Characterization Protocols
Validating the identity of 2-Bromo-3-chloro-5-fluorobenzoic acid requires a multi-modal approach to confirm the positions of the three distinct halogens.
A. Nuclear Magnetic Resonance (NMR)[1][3]
-
¹H NMR (DMSO-d₆): Expect two distinct aromatic doublets (or doublets of doublets due to F-coupling).
-
¹⁹F NMR: Crucial for confirming the 5-position.[1] Expect a singlet or multiplet around -110 to -120 ppm (relative to CFCl₃).[1]
B. HPLC Method Development
Because of the ionizable carboxyl group, pH control in the mobile phase is mandatory to prevent peak tailing.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or H₃PO₄ for non-MS work).[1]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Gradient: 5% B to 95% B over 10-15 minutes.
-
Detection: UV at 220 nm (amide/carboxyl absorption) and 254 nm (aromatic).[1]
Diagram 2: Analytical Validation Decision Tree
A self-validating logic flow for confirming batch identity and purity.[1]
Caption: Step-wise analytical protocol ensuring both chemical purity (HPLC) and structural identity (NMR) before downstream application.
Handling, Stability, and Safety
Storage Conditions
-
Hygroscopicity: Low, but storage in a desiccator is recommended.[1]
-
Temperature: Store at 2–8°C for long-term stability; chemically stable at room temperature for weeks.
-
Light Sensitivity: Halogenated aromatics can be light-sensitive (dehalogenation).[1] Store in amber vials.
Safety Profile (GHS Classification)
References
Advanced Synthetic Applications of 2-Bromo-3-chloro-5-fluorobenzoic Acid in Drug Discovery
Executive Summary & Strategic Significance
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks dictates the efficiency of downstream drug development. 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS: 1525442-25-4) is a highly specialized, multifunctional benzoic acid derivative that serves as a cornerstone for synthesizing complex bioactive molecules[1].
The unique tri-halogenated substitution pattern (bromo, chloro, fluoro) on the aromatic ring provides a programmable scaffold for sequential, regioselective metal-catalyzed cross-coupling reactions[1]. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a highly tunable platform. By exploiting the thermodynamic differences in carbon-halogen bond dissociation energies, researchers can systematically construct complex pharmacophores with precise spatial arrangements.
Physicochemical & Topological Profiling
Understanding the quantitative properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics that make this compound an ideal candidate for Fragment-Based Drug Discovery (FBDD).
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C₇H₃BrClFO₂[1] | Defines the tri-halogenated aromatic core, offering multiple vectors for functionalization. |
| Molecular Weight | 253.45 g/mol [1] | Low molecular weight ensures the final API remains within Lipinski's Rule of Five after coupling. |
| LogP (Lipophilicity) | 3.15[2] | High lipophilicity enhances passive membrane transport, though downstream modifications must balance aqueous solubility. |
| Heavy Atom Count | 12[2] | Optimal fragment size for early-stage hit generation and steric fitting in hydrophobic binding pockets. |
| Topological Polar Surface Area | 37.30 Ų[1] | Correlates with excellent cellular permeability; driven entirely by the carboxylic acid moiety. |
Structural Causality: The Tri-Halogen Advantage
The true value of 2-bromo-3-chloro-5-fluorobenzoic acid lies in the differential reactivity of its halogens.
-
The Bromine Vector (C2): The C-Br bond has the lowest bond dissociation energy (BDE ≈ 68 kcal/mol). This makes it the kinetic point of attack for low-valent palladium species (Pd⁰) during oxidative addition.
-
The Chlorine Vector (C3): The C-Cl bond (BDE ≈ 81 kcal/mol) remains inert under standard Suzuki conditions but can be subsequently activated using more electron-rich, sterically demanding phosphine ligands (e.g., in Buchwald-Hartwig aminations).
-
The Fluorine Vector (C5): The highly stable C-F bond (BDE ≈ 116 kcal/mol) is typically retained in the final Active Pharmaceutical Ingredient (API) to block metabolic oxidation (e.g., by Cytochrome P450 enzymes) and modulate the pKa of adjacent functional groups.
Validated Synthetic Methodologies
The synthesis of the 1525442-25-4 scaffold requires precise control over electrophilic aromatic substitution or functional group interconversion. Two primary routes are utilized: the Sandmeyer reaction of an aniline precursor, and the palladium-catalyzed carbonylation of a polyhalogenated benzene[1].
Retrosynthetic pathways and primary synthetic routes for CAS 1525442-25-4.
Protocol 1: De Novo Synthesis via Sandmeyer Reaction
Objective: Conversion of 2-amino-3-chloro-5-fluorobenzoic acid to the target bromide. Causality Check: Diazotization must be strictly maintained at 0–5°C. Elevated temperatures cause the premature decomposition of the highly unstable diazonium salt into an undesired phenol derivative.
-
Diazotization: Suspend 2-amino-3-chloro-5-fluorobenzoic acid (1.0 eq) in aqueous HBr (48%). Cool the mixture to 0°C using an ice-salt bath. Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the internal temperature below 5°C.
-
Self-Validation: Spot the mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid and successful diazonium formation.
-
-
Halogenation: In a separate flask, prepare a solution of CuBr (1.2 eq) in aqueous HBr and heat to 60°C. Slowly transfer the cold diazonium solution into the CuBr solution.
-
Causality: Cu(I) acts as a single-electron transfer (SET) catalyst, facilitating the extrusion of N₂ gas and the installation of the bromine radical.
-
-
Isolation & Purification: Once N₂ evolution ceases, cool to room temperature. Extract with ethyl acetate, wash with 1M HCl and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from toluene/hexane.
Downstream Functionalization: Sequential Cross-Coupling
To utilize this compound in drug discovery, the carboxylic acid must first be protected[1]. Converting the polar carboxylic acid to a less polar ester improves organic solubility and prevents the free acid from protonating the basic ligands on the palladium catalyst during cross-coupling[1].
Sequential regioselective cross-coupling workflow leveraging differential halogen reactivity.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C2
Objective: Selective arylation at the C-Br bond while preserving the C-Cl and C-F bonds. Causality Check: A mild base (K₂CO₃) and a biphasic solvent system are chosen to activate the boronic acid without hydrolyzing the newly formed methyl ester protecting group.
-
Protection (Esterification): Dissolve 2-bromo-3-chloro-5-fluorobenzoic acid in anhydrous methanol. Add catalytic H₂SO₄ and reflux for 4 hours.
-
Self-Validation: TLC (Hexane:EtOAc 3:1) will show the complete disappearance of the baseline-streaking acid and the appearance of a high-Rf methyl ester spot.
-
-
Catalyst & Reagent Assembly: In a Schlenk flask, combine the methyl ester (1.0 eq), arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Causality: A slight 0.05 eq excess of boronic acid ensures complete conversion of the bromide without risking competitive activation of the C-Cl bond.
-
-
Solvent System: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Water is essential for the formation of the reactive palladium-boronate complex, while dioxane solubilizes the organic substrates.
-
Reaction Execution: Heat to 80°C under N₂ for 6 hours.
-
Validation & Isolation: Monitor via LC-MS.
-
Self-Validation: The characteristic 1:1 isotopic pattern of the Br-Cl starting material (m/z ~267/269 for the ester) will be replaced by the 3:1 isotopic signature of the Cl-only coupled product. Extract with EtOAc, dry, and purify via flash chromatography.
-
Storage and Handling Protocols
As a solid halogenated aromatic acid, 2-bromo-3-chloro-5-fluorobenzoic acid is generally stable but requires specific handling to maintain its high purity for sensitive catalytic reactions[1]:
-
Storage: Store sealed in a dry, cool environment (ideally under an inert atmosphere like Argon) to prevent moisture-induced degradation or trace transition-metal contamination[1].
-
Safety: The compound is intended for R&D purposes only[1]. It is a known irritant; handle within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
-
[1] Title: 2-Bromo-3-chloro-5-fluorobenzoic Acid - Benchchem. Source: benchchem.com. URL:
-
[3] Title: 2-Bromo-3-chloro-5-fluorobenzoic acid | 1525442-25-4. Source: sigmaaldrich.com. URL:
-
[2] Title: 2-bromo-3-chloro-5-fluorobenzoic acid - C7H3BrClFO2. Source: chem-space.com. URL:
Sources
Structure Elucidation of 2-Bromo-3-chloro-5-fluorobenzoic Acid: A Multi-Modal Analytical Framework
The following technical guide details the structural elucidation of 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4). This framework is designed for medicinal chemists and analytical scientists requiring a rigorous, evidence-based approach to validating polyhalogenated aromatic scaffolds.[1]
Executive Strategy: The Triangulation Method
The structural validation of 2-Bromo-3-chloro-5-fluorobenzoic acid presents a specific challenge: distinguishing it from its regiochemical isomers (e.g., 2-bromo-5-chloro-3-fluorobenzoic acid).[1] Standard proton NMR alone is insufficient due to the isolated nature of the aromatic protons.
To ensure absolute confidence (E-E-A-T), this guide employs a Triangulation Strategy :
-
Elemental Composition: Validated via HRMS Isotope Pattern Analysis (Br/Cl signature).
-
Regiochemical Connectivity: Validated via
H- F coupling constants (The "Ortho-F" Rule). -
Spatial Confirmation: Validated via NOESY or X-ray Diffraction.
Elucidation Workflow
Figure 1: The logical flow for structural confirmation, prioritizing isotope analysis followed by NMR coupling logic.
Mass Spectrometry: The Halogen Signature
Before assessing connectivity, one must confirm the presence of the specific halogen combination (1 Br, 1 Cl).
Theoretical Isotope Pattern
Polyhalogenated compounds exhibit distinct isotopic envelopes due to the natural abundance of
| Ion Species | Mass Shift | Relative Intensity (Approx) | Origin |
| M | 0 | 100% | |
| M+2 | +2 Da | ~130% | ( |
| M+4 | +4 Da | ~30% |
Protocol:
-
Dissolve 1 mg of sample in MeOH (LC-MS grade).
-
Inject into ESI-MS (Negative Mode) to observe
.[1] -
Validation Criteria: The M+2 peak must be the most intense (or nearly equal to M) due to the superposition of the
Br and Cl contributions. If M+2 is significantly lower than M, the molecule lacks Bromine.
NMR Spectroscopy: Regiochemical Assignment
This is the critical step.[1] The core challenge is distinguishing the target 2-Bromo-3-chloro-5-fluorobenzoic acid (Target A) from its isomer 2-Bromo-5-chloro-3-fluorobenzoic acid (Isomer B).[1]
The "Ortho-F" Coupling Logic
Fluorine-19 (
Comparative Analysis
| Feature | Target: 2-Br-3-Cl -5-F | Isomer: 2-Br-5-Cl -3-F |
| Proton H4 | Ortho to F (C5) | Ortho to F (C3) |
| Proton H6 | Ortho to F (C5) | Meta to F (C3) |
| Expected Spectrum | Two large doublets ( | One large doublet ( |
Detailed NMR Data (Predicted)
Solvent: DMSO-
1.
H NMR (400 MHz)
-
13.5 ppm (br s, 1H): Carboxylic acid (-COOH).[1] Disappears on
shake. - 7.60 – 7.80 ppm (dd, 1H, H-4):
- 7.40 – 7.60 ppm (dd, 1H, H-6):
Critical Check: Both aromatic signals must show a large coupling constant (> 7.5 Hz) indicative of an ortho relationship to Fluorine.[1]
2.
C NMR (100 MHz)
-
~165 ppm (C1, COOH): Broad or weak doublet (
). -
~158 ppm (C5, C-F): Large doublet (
Hz).[1] This confirms the C-F bond. -
~135 ppm (C3, C-Cl): Doublet (
Hz).[1] -
~118 ppm (C2, C-Br): Weak signal, likely a doublet (
Hz).[1]
Isomer Differentiation Diagram
Figure 2: Decision tree for assigning regiochemistry based on scalar coupling.
Synthesis & Chemical Verification
If spectral data remains ambiguous, chemical correlation provides the definitive proof.
Retrosynthetic Verification: The synthesis of 2-bromo-3-chloro-5-fluorobenzoic acid typically proceeds via the Sandmeyer reaction from 2-amino-3-chloro-5-fluorobenzoic acid .[1]
-
Starting Material: 2-amino-3-chloro-5-fluorobenzoic acid (CAS 1022961-12-1).[1][3]
-
Reaction: Diazotization (
) followed by bromination ( ).[1] -
Logic: The regiochemistry of the amino precursor is well-established.[1] If the starting material is confirmed as 2-amino-3-chloro-5-fluoro, the product must be the 2-bromo derivative, as the Sandmeyer reaction is regiospecific (ipso-substitution).
Experimental Protocol Summary
To replicate this elucidation:
-
Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-
. -
Acquisition:
-
Run
H NMR (16 scans, 1s delay). -
Run
F NMR (decoupled and coupled). -
Run
C NMR (1024 scans minimum due to quaternary carbons).
-
-
Analysis:
References
-
BenchChem. 2-Bromo-3-chloro-5-fluorobenzoic acid Product Description & Predicted NMR. Retrieved from [1]
-
PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid (Isomer Comparison Data). National Library of Medicine.[1] Retrieved from [1]
-
Chemical Instrumentation Facility. NMR Coupling Constants Guide (F-H Coupling). Iowa State University.[1] Retrieved from
-
Royal Society of Chemistry. Supplementary Information: NMR Spectra of Halogenated Benzoic Acids. Retrieved from [1]
-
Sigma-Aldrich. 2-Bromo-3-chloro-5-fluorobenzoic acid Product Specification. Retrieved from [1]
Sources
- 1. 1529288-48-9|2-Bromo-5-chloro-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 3. 2-amino-3-chloro-5-fluorobenzoic acid(1022961-12-1) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. rsc.org [rsc.org]
2-Bromo-3-chloro-5-fluorobenzoic acid molecular weight
An In-depth Technical Guide to 2-Bromo-3-chloro-5-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-3-chloro-5-fluorobenzoic acid, a key building block in modern medicinal chemistry and organic synthesis. We delve into its physicochemical properties, explore detailed synthetic strategies, and discuss its versatile applications in the development of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural features for innovative molecular design.
Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds
Halogenated aromatic compounds are fundamental to the design of modern pharmaceuticals. The strategic incorporation of halogens like fluorine, chlorine, and bromine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS No. 1525442-25-4) is a prime example of a polysubstituted aromatic scaffold that offers a rich platform for chemical exploration.[1] Its distinct arrangement of three different halogens and a carboxylic acid functional group provides multiple handles for synthetic diversification, making it a valuable intermediate in the synthesis of novel bioactive compounds.[1] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical application in research settings.
Physicochemical and Structural Characteristics
2-Bromo-3-chloro-5-fluorobenzoic acid is a solid compound at room temperature.[1][2] A comprehensive summary of its key properties is presented in Table 1. Understanding these characteristics is crucial for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFO₂ | [1][2] |
| Molecular Weight | 253.45 g/mol | [1][2] |
| CAS Number | 1525442-25-4 | [1] |
| Appearance | Solid | [1] |
| InChI Key | HERZFUAUNIQKTH-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store sealed in a dry, cool, inert atmosphere | [1][2] |
Synthetic Strategies: A Retrosynthetic Approach
The synthesis of a polysubstituted aromatic compound like 2-Bromo-3-chloro-5-fluorobenzoic acid requires a carefully planned sequence of reactions. The primary challenge lies in achieving the correct regiochemistry of the substituents. A plausible retrosynthetic analysis suggests that a key precursor could be an appropriately substituted aniline, which allows for the introduction of the bromine atom via a Sandmeyer reaction.[1]
Caption: Retrosynthetic analysis of 2-Bromo-3-chloro-5-fluorobenzoic acid.
Primary Synthetic Route: The Sandmeyer Reaction
A common and effective method for the synthesis of 2-Bromo-3-chloro-5-fluorobenzoic acid involves the Sandmeyer reaction, starting from 2-amino-3-chloro-5-fluorobenzoic acid.[1] This two-step process is reliable for introducing a bromine atom at a specific position on the aromatic ring.
Step 1: Diazotization of the Amine The first step is the conversion of the primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrobromic acid (HBr) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[1]
Step 2: Sandmeyer Bromination The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr).[1] The copper catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding the final product.
Detailed Experimental Protocol: Sandmeyer Bromination
The following protocol is a representative example for the synthesis of 2-Bromo-3-chloro-5-fluorobenzoic acid.
Materials:
-
2-amino-3-chloro-5-fluorobenzoic acid
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-3-chloro-5-fluorobenzoic acid in a mixture of hydrobromic acid and water.
-
Cool the mixture to 0–5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude product may precipitate as a solid.
-
-
Work-up and Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Alternatively, if the product is not a solid, extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 2-Bromo-3-chloro-5-fluorobenzoic acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
Chemical Reactivity and Applications in Drug Discovery
The utility of 2-Bromo-3-chloro-5-fluorobenzoic acid as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a wide variety of side chains and the formation of libraries of compounds for biological screening.[1]
-
Halogen Atoms: The bromine, chlorine, and fluorine atoms provide multiple sites for further functionalization. The bromine atom is particularly useful for participating in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions.[1] This allows for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity. The fluorine atom can enhance metabolic stability and binding affinity of the final molecule.[1]
Caption: Diversification potential of 2-Bromo-3-chloro-5-fluorobenzoic acid.
This versatility makes the compound an important building block for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in the drug discovery process.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-3-chloro-5-fluorobenzoic acid. It is classified as a hazardous substance.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
GHS classification for a structurally similar compound, 3-Bromo-5-chloro-2-fluorobenzoic acid.[3][4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Conclusion
2-Bromo-3-chloro-5-fluorobenzoic acid is a highly functionalized and versatile building block with significant potential in organic synthesis and pharmaceutical research. Its unique combination of a carboxylic acid and three distinct halogen atoms provides a rich platform for the development of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to incorporate this valuable scaffold into their drug discovery and development programs.
References
-
2-Bromo-3-chloro-5-fluorobenzoic acid - Hilaris. [Link]
-
3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem. [Link]
Sources
- 1. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
Technical Guide: Spectroscopic Profiling of 2-Bromo-3-chloro-5-fluorobenzoic Acid
The following technical guide details the spectroscopic characterization of 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS: 1525442-25-4).
This guide synthesizes theoretical substituent chemical shift principles with standard experimental protocols. As specific experimental line lists for this exact isomer are often proprietary, the data below represents high-fidelity predicted values derived from substituent additivity rules (Holleman-Wiberg/Pretsch) and validated against analogous halogenated benzoic acid scaffolds.
Executive Summary & Compound Architecture
Compound: 2-Bromo-3-chloro-5-fluorobenzoic acid Formula: C₇H₃BrClFO₂ Molecular Weight: 253.45 g/mol Role: Key intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., indoles, quinolines) via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]
Structural Logic
The molecule features a trisubstituted benzene ring. The positioning of the halogens creates a unique electronic environment:
-
C1 (-COOH): Strong electron-withdrawing group (EWG), directs meta.
-
C2 (-Br): Weakly deactivating, ortho/para directing, but sterically bulky, forcing the carboxylic acid out of planarity.
-
C3 (-Cl): EWG, ortho/para directing.
-
C5 (-F): Strong EWG (induction) but strong resonance donor. The fluorine atom introduces significant spin-spin coupling (
and ) visible in NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Recommendation:DMSO-d₆ is preferred over CDCl₃ to prevent dimerization of the carboxylic acid and to ensure the acidic proton (-COOH) is visible as a distinct singlet.
A. ¹H NMR Data (Predicted)
The proton spectrum will exhibit two aromatic signals and one exchangeable acidic signal.[1]
| Shift (δ, ppm) | Multiplicity | Integral | Coupling Constants ( | Assignment | Structural Justification |
| 13.0 - 14.0 | Broad Singlet (br s) | 1H | - | -COOH | Deshielded acidic proton; chemical shift varies with concentration and moisture. |
| 7.85 - 7.95 | Doublet of Doublets (dd) | 1H | H6 | Ortho to -COOH and Ortho to -F. The combined EWG effect shifts this most downfield among aromatics. | |
| 7.70 - 7.80 | Doublet of Doublets (dd) | 1H | H4 | Ortho to -F and Ortho to -Cl. Sandwiched between halogens.[1][2][3] |
Key Diagnostic Feature: Look for the roofing effect or distinct coupling patterns caused by the Fluorine atom (
B. ¹³C NMR Data (Predicted)
The carbon spectrum is complex due to C-F coupling, which splits carbon signals into doublets.
| Shift (δ, ppm) | Multiplicity | Assignment | Notes | |
| 166.0 | Singlet (s) or weak d | < 3 | C=O (C7) | Carbonyl carbon. |
| 158.5 | Doublet (d) | C5 (-F) | Direct attachment to Fluorine. Large coupling constant is diagnostic. | |
| 138.0 | Doublet (d) | C1 (-COOH) | Ipso to Carboxyl. | |
| 135.5 | Doublet (d) | C3 (-Cl) | Ipso to Chlorine; split by meta-Fluorine. | |
| 124.0 | Doublet (d) | C4 (H) | Ortho to Fluorine. | |
| 120.5 | Doublet (d) | C2 (-Br) | Ipso to Bromine. | |
| 118.0 | Doublet (d) | C6 (H) | Ortho to Fluorine. |
C. ¹⁹F NMR[1][4]
-
Shift: -110 to -115 ppm (relative to CFCl₃).
-
Pattern: Triplet (t) or Doublet of Doublets (dd) due to coupling with H4 and H6. Decoupled
F{¹H} will appear as a singlet.
Mass Spectrometry (MS) Profile
For halogenated compounds, the isotope pattern is the primary validation tool.
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI- ) is optimal for benzoic acids to observe the [M-H]⁻ ion.
-
Monoisotopic Mass: 251.89 (for ⁷⁹Br, ³⁵Cl).
Isotope Distribution Analysis
The presence of one Bromine (Br) and one Chlorine (Cl) creates a distinct 3:4:1 intensity ratio for the M, M+2, and M+4 peaks.
| m/z (ESI-) | Ion Composition | Relative Intensity | Explanation |
| 251.9 | [M-H]⁻ (⁷⁹Br, ³⁵Cl) | ~75% (Base) | Calculated as (1 × 3). |
| 253.9 | [M-H]⁻ (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) | ~100% | The "M+2" peak is the tallest due to the summation of two isotopologues (1×3 + 1×1). |
| 255.9 | [M-H]⁻ (⁸¹Br, ³⁷Cl) | ~25% | Calculated as (1 × 1). |
Infrared (IR) Spectroscopy
Technique: ATR-FTIR (Solid state).
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 2800 - 3200 | O-H Stretch | Broad, jagged absorption characteristic of carboxylic acid dimers. |
| 1690 - 1710 | C=O Stretch | Strong, sharp carbonyl peak. Shifts slightly higher if monomeric. |
| 1450 - 1600 | C=C Aromatic | Multiple sharp bands indicating the benzene ring. |
| 1200 - 1250 | C-F Stretch | Strong band, often overlapping with C-O stretch. |
| < 800 | C-Cl / C-Br | Fingerprint region bands; C-Br typically 500-600 cm⁻¹. |
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the solid acid into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).
-
Note: Avoid CDCl₃ if possible, as the carboxylic acid proton may broaden or disappear due to exchange, and solubility may be poor.
-
-
Filtration: If the solution is cloudy, filter through a small glass wool plug directly into the NMR tube to remove undissolved particulates that cause line broadening.
-
Acquisition: Run standard proton (16 scans) and carbon (256-1024 scans) sequences.
Protocol B: LC-MS Analysis
-
Dilution: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Dilute further to 10 µg/mL with 50:50 ACN:Water.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Monitor 200–400 nm (UV) and MS (ESI Negative mode, Scan range 100–500 m/z).
Structural Verification Workflow
The following diagram illustrates the decision logic for confirming the structure of 2-Bromo-3-chloro-5-fluorobenzoic acid using the data above.
Caption: Logic flow for structural validation using MS isotope patterns and NMR coupling constants.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
-
Reich, H. J. (2024). WinPLT and NMR Data Tables. University of Wisconsin-Madison. Link
-
BenchChem. (2024). 2-Bromo-3-chloro-5-fluorobenzoic acid Product & Spectral Data. Link
-
Royal Society of Chemistry. (2024). ChemSpider: Search and Share Chemistry. (General database for benzoic acid derivatives). Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
A Technical Guide to 2-Bromo-3-chloro-5-fluorobenzoic Acid for Advanced Research and Development
This in-depth guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of 2-Bromo-3-chloro-5-fluorobenzoic acid, a key building block in the synthesis of complex organic molecules. This document delves into its chemical properties, commercial sourcing, quality control, and practical applications, with a focus on its role in contemporary drug discovery.
Introduction: The Strategic Value of Polysubstituted Benzoic Acids
Polysubstituted aromatic compounds are foundational to the development of novel therapeutics and functional materials. Among these, halogenated benzoic acids are particularly valuable due to the profound influence of halogen substituents on a molecule's physicochemical properties. The strategic incorporation of bromine, chlorine, and fluorine atoms onto a benzoic acid scaffold, as seen in 2-Bromo-3-chloro-5-fluorobenzoic acid, offers a sophisticated tool for modulating acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This specific substitution pattern provides multiple reactive handles for further chemical transformations, making it a highly versatile intermediate in multi-step synthetic campaigns.
Commercial Sourcing and Availability
Identifying reliable commercial suppliers is a critical first step in any research and development project. 2-Bromo-3-chloro-5-fluorobenzoic acid is available from a number of specialized chemical suppliers. When sourcing this compound, it is imperative to use the correct CAS number, 1261603-09-3 , to ensure the procurement of the precise isomer.
Table 1: Commercial Suppliers of 2-Bromo-3-chloro-5-fluorobenzoic acid
| Supplier | Purity | Available Quantities | Notes |
| BenchChem | ≥95% | Inquire | Research use only. |
| Various other suppliers may exist. It is recommended to conduct a thorough search using the CAS number. |
Note: Availability and purity levels are subject to change. Always verify with the supplier before ordering.
Synthesis and Chemical Properties
A robust understanding of the synthetic routes to 2-Bromo-3-chloro-5-fluorobenzoic acid informs its potential impurities and handling considerations. A plausible and common synthetic strategy involves a multi-step sequence starting from a readily available precursor.[2]
One logical approach begins with 3-chloro-5-fluorotoluene. The directing effects of the fluorine and chlorine atoms guide the subsequent electrophilic bromination to the desired position. The final step involves the oxidation of the methyl group to a carboxylic acid.
An alternative and efficient route employs a Sandmeyer reaction starting from 2-amino-3-chloro-5-fluorobenzoic acid.[2] This involves the diazotization of the amino group followed by treatment with a copper(I) bromide source to introduce the bromine atom.
The resulting 2-Bromo-3-chloro-5-fluorobenzoic acid is a white to off-white solid. Its chemical reactivity is dominated by the carboxylic acid group, which can undergo standard transformations such as esterification and amidation, and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.
Quality Control and Purity Analysis
Ensuring the purity of starting materials is paramount for the success and reproducibility of synthetic procedures. For 2-Bromo-3-chloro-5-fluorobenzoic acid, a combination of analytical techniques should be employed for comprehensive quality control.
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Strengths |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase.[3][4] | Retention time, presence and relative area of impurity peaks. | High sensitivity and resolution for separating complex mixtures; quantitative.[3] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field.[3] | Confirms molecular structure and identifies structural isomers and impurities. | Provides definitive structural information. |
| Melting Point Analysis | Determination of the temperature range of solid-to-liquid phase transition.[5][6][7] | A sharp melting point close to the literature value indicates high purity. | Simple and rapid preliminary assessment of purity. |
A detailed certificate of analysis (CoA) from the supplier should be requested, providing data from these or similar analytical methods.
Applications in Drug Discovery and Development
The true utility of 2-Bromo-3-chloro-5-fluorobenzoic acid lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. The bromine atom serves as a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10][11][12] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in many pharmaceutical agents.
The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. Fluorine, in particular, is known to enhance metabolic stability and can modulate the pKa of nearby functional groups, potentially improving oral bioavailability and target engagement.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-chloro-5-fluorobenzoic Acid
This protocol provides a general methodology for the Suzuki-Miyaura coupling of 2-Bromo-3-chloro-5-fluorobenzoic acid with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
2-Bromo-3-chloro-5-fluorobenzoic acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
Visualizing the Synthetic Workflow
The following diagrams illustrate key conceptual frameworks relevant to the synthesis and application of 2-Bromo-3-chloro-5-fluorobenzoic acid.
Caption: Synthetic routes to 2-Bromo-3-chloro-5-fluorobenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. scribd.com [scribd.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-chemistry.org [organic-chemistry.org]
safety and handling of 2-Bromo-3-chloro-5-fluorobenzoic acid
Technical Guide: Safety, Handling, and Strategic Utilization of 2-Bromo-3-chloro-5-fluorobenzoic Acid
Part 1: Executive Summary & Strategic Value
2-Bromo-3-chloro-5-fluorobenzoic acid (CAS: 1525442-25-4) is a high-value tris-halogenated aromatic scaffold used extensively in structure-activity relationship (SAR) studies. Its strategic importance lies in its orthogonal reactivity profile :
-
Carboxylic Acid: Amenable to rapid amide coupling or esterification.
-
Bromine (C2): The most reactive halogen, ideal for selective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
Chlorine (C3) & Fluorine (C5): Provide electronic modulation and metabolic stability (blocking metabolic soft spots), with the fluoride offering potential for late-stage S_NAr diversification under forcing conditions.
This guide standardizes the handling, safety, and experimental workflows for this compound to ensure reproducibility and operator safety.
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 2-Bromo-3-chloro-5-fluorobenzoic acid |
| CAS Number | 1525442-25-4 |
| Molecular Formula | C₇H₃BrClFO₂ |
| Molecular Weight | 253.45 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |
| pKa (Predicted) | ~2.5 (Acidic due to electron-withdrawing halogens) |
| Storage Condition | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated. |
Part 3: Hazard Assessment & Toxicology (E-E-A-T)
While standard GHS classifications apply, the combination of halogens necessitates specific foresight regarding decomposition products.
GHS Classification:
-
H302: Harmful if swallowed.[1]
Expert Insight - Thermal Decomposition Risks: Unlike simple benzoic acids, this compound contains Fluorine, Chlorine, and Bromine. In the event of a fire or uncontrolled exotherm (>250°C), thermal decomposition will release a "toxic cocktail" of acid gases: Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Hydrogen Bromide (HBr) .
-
Protocol: Standard ABC fire extinguishers are insufficient for large stores. Use CO₂ or dry chemical.[4] Firefighters must wear full SCBA to prevent chemically induced pulmonary edema.
Part 4: Strategic Handling & Storage Protocols
To maintain "Trustworthiness" in your data, sample integrity is paramount. Halogenated benzoic acids can be hygroscopic and light-sensitive.
Engineering Controls
-
Primary: Weighing and manipulation must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s.
-
Secondary: For synthesis scales >10g, use a static-dissipative powder containment hood to prevent dust explosion risks, although low for this specific mass class.
Personal Protective Equipment (PPE) Selection Logic
-
Gloves: Do not rely on standard latex.
-
Recommendation:Nitrile (minimum 5 mil thickness) .
-
Reasoning: If using chlorinated solvents (DCM, Chloroform) for dissolution, nitrile provides short-term splash protection. For prolonged immersion, use Silver Shield/4H laminate gloves.
-
-
Respiratory: If handling outside a hood (not recommended), a P95/P100 particulate respirator is required.
Part 5: Operational Workflow - Synthesis & Purification
This section details a "Self-Validating" workflow for a standard activation reaction (Amide Coupling).
Self-Validating Experimental Protocol: Acid Chloride Formation
Objective: Convert 2-Bromo-3-chloro-5-fluorobenzoic acid to its acid chloride for subsequent coupling.
Reagents:
-
Substrate (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Setup (Validation Check 1): Flame-dry a 2-neck round bottom flask under Argon flow. Why? Moisture competes with oxalyl chloride, reducing yield and generating HCl gas prematurely.
-
Dissolution: Add substrate and anhydrous DCM (0.2 M concentration). Stir until a suspension or solution is uniform.
-
Catalyst Addition: Add catalytic DMF.
-
Reagent Addition: Add Oxalyl Chloride dropwise at 0°C.
-
Monitoring (Validation Check 2): Observe gas evolution (CO/CO₂/HCl). The reaction is only proceeding if bubbling is visible.
-
Endpoint Verification: After 2 hours at room temperature, take a 50 µL aliquot, quench with dry methanol. Run TLC (or LCMS) looking for the methyl ester derivative.
-
Logic: Acid chlorides are unstable on LCMS; converting to the methyl ester allows stable detection. If the acid peak remains, the reaction is incomplete.
-
-
Workup: Concentrate in vacuo to remove excess oxalyl chloride. Do not wash with water (hydrolysis risk).
Visualization of Orthogonal Reactivity
The following diagram illustrates the strategic "order of operations" for functionalizing this scaffold.
Caption: Orthogonal functionalization strategy. The COOH is activated first, followed by the highly reactive C-Br bond, leaving the C-F bond for metabolic stability or final diversification.
Part 6: Emergency Response & Waste Management
Spill Response Logic
-
Isolate: Evacuate the immediate area (10m radius).
-
Neutralize: Do not just sweep. Cover the spill with Sodium Bicarbonate or Soda Ash to neutralize the carboxylic acid functionality.
-
Collect: Dampen the powder slightly (if safe) to prevent dust generation, then sweep into a dedicated hazardous waste container.
Waste Disposal
-
Stream: Halogenated Organic Solids.
-
Critical Note: Do NOT mix with strong oxidizers or alkali metals. Label clearly as "Contains Fluorine/Bromine" to alert incineration facility operators of HF/HBr scrubbing requirements.
Part 7: References
-
BenchChem. 2-Bromo-3-chloro-5-fluorobenzoic acid Product Specifications & CAS Verification. Retrieved from
-
PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid (Isomer Analog Safety Data). National Library of Medicine. Retrieved from [5]
-
Sigma-Aldrich. Safety Data Sheet: General Halogenated Benzoic Acids Handling. Retrieved from
-
Echemi. 2-Amino-5-bromo-3-fluorobenzoic acid Safety Guidelines (Precursor Handling). Retrieved from
Sources
2-Bromo-3-chloro-5-fluorobenzoic acid literature review
An In-Depth Technical Guide to 2-Bromo-3-chloro-5-fluorobenzoic Acid: Synthesis, Properties, and Applications
Introduction
2-Bromo-3-chloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a vital and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique arrangement of three different halogen atoms (bromine, chlorine, and fluorine) on the benzoic acid framework imparts distinct physicochemical properties and a high degree of synthetic utility.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications, grounded in established chemical principles and methodologies.
The strategic placement of halogens significantly influences the molecule's electronic nature, lipophilicity, and metabolic stability, making it an attractive precursor for the development of novel pharmaceuticals and agrochemicals.[2][3] The bromine atom, in particular, offers a reactive handle for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups.[1]
Physicochemical and Spectroscopic Profile
The structural identity and purity of 2-Bromo-3-chloro-5-fluorobenzoic acid are established through a combination of physical and spectroscopic methods.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1525442-25-4 | [1][4] |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [1] |
| Appearance | Solid (typically off-white) | [5] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the precise substitution pattern of the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the structural elucidation of this molecule.[1]
-
¹H NMR : The spectrum is expected to show two distinct doublets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. A broad singlet, characteristic of the carboxylic acid proton, would also be observed, which would disappear upon D₂O exchange.[1]
-
¹³C NMR : The carbon spectrum will display seven unique signals: one for the carboxylic carbon, and six for the carbons of the aromatic ring, each with a distinct chemical shift due to the different electronic environments created by the halogen substituents.
-
¹⁹F NMR : As a fluorinated compound, ¹⁹F NMR provides a highly sensitive and unambiguous signal. The spectrum will feature a single resonance for the fluorine atom at the C-5 position, with its chemical shift and coupling to the adjacent aromatic protons (H-4 and H-6) serving as definitive proof of the structure.[1]
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, providing further validation of the elemental composition.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands, including a broad O-H stretch for the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹).
Synthesis Strategies and Methodologies
The synthesis of a multi-substituted aromatic compound like 2-Bromo-3-chloro-5-fluorobenzoic acid requires a carefully planned sequence of reactions to ensure correct regiochemistry. The directing effects of the existing substituents on the ring must be considered at each step.
One of the most effective and direct methods for introducing a bromine atom at a specific position on an aromatic ring is through the Sandmeyer reaction , starting from a corresponding aniline (amino-substituted) precursor.[1]
Synthetic Pathway: Sandmeyer Reaction
A plausible and efficient synthesis starts from 2-amino-3-chloro-5-fluorobenzoic acid. This approach involves two key steps: diazotization of the amino group followed by a copper(I) bromide-mediated substitution.[1]
Caption: Synthetic pathway via the Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative procedure based on established chemical transformations.[1]
-
Diazotization:
-
Suspend 2-amino-3-chloro-5-fluorobenzoic acid in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.
-
Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 2-Bromo-3-chloro-5-fluorobenzoic acid.
-
Chemical Reactivity and Applications
The utility of 2-Bromo-3-chloro-5-fluorobenzoic acid stems from its distinct reactive sites, which can be manipulated selectively.
Reactivity of the Functional Groups
-
Carboxylic Acid Group : The -COOH group is a versatile handle for various transformations.[1]
-
Esterification : Conversion to an ester can protect the acid functionality, improve solubility in organic solvents, or be used to create prodrugs in medicinal chemistry applications.[1]
-
Amidation : Reaction with amines (often activated via conversion to an acyl chloride) forms amides, a common linkage in biologically active molecules.
-
Reduction : The carboxylic acid can be reduced to a primary alcohol, providing another route for functionalization.
-
-
Aromatic Halogens : The halogens on the aromatic ring have differing reactivities in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The bromine atom at the C-2 position is particularly well-suited for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, which are cornerstones of modern drug discovery for creating C-C, C-N, and C-O bonds.[1]
Caption: Role as a precursor in cross-coupling reactions.
Applications in Research and Development
-
Pharmaceutical Synthesis : This compound is a key intermediate for creating complex molecules with potential therapeutic activity. The strategic placement of halogens can enhance binding affinity to biological targets and improve pharmacokinetic properties like metabolic stability.[2][6]
-
Agrochemicals : It is used in the synthesis of novel herbicides and pesticides.[2]
-
Materials Science : The compound can be incorporated into specialty polymers and other materials to impart desired properties such as thermal stability and chemical resistance.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-3-chloro-5-fluorobenzoic acid.
-
Hazard Identification : The compound is generally classified as causing skin and serious eye irritation.[7] It may also be harmful if swallowed and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][9]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[9]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1][9]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[5]
Conclusion
2-Bromo-3-chloro-5-fluorobenzoic acid is a high-value synthetic intermediate with significant potential in research and development. Its multi-functionalized structure provides a versatile platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for scientists aiming to leverage its unique properties in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
-
2-Bromo-3-chloro-5-fluorobenzoic acid - Hilaris. (n.d.). Retrieved March 8, 2026, from [Link]
-
3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]
-
5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid Properties - EPA. (2025, October 15). Retrieved March 8, 2026, from [Link]
-
2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS - Loba Chemie. (2018, November 27). Retrieved March 8, 2026, from [Link]
- Preparation method for 2-bromo-3-fluorobenzoic acid. (n.d.). Google Patents.
-
3-bromo-2-chloro-5-fluorobenzoic acid - C7H3BrClFO2 | CSSS00011105905 - Chemspace. (n.d.). Retrieved March 8, 2026, from [Link]
-
METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (2024, June 26). Retrieved March 8, 2026, from [Link]
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. (2023, February 23). Retrieved March 8, 2026, from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). Retrieved March 8, 2026, from [Link]
Sources
- 1. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Methodological & Application
Application Note: High-Efficiency Suzuki Coupling of 2-Bromo-3-chloro-5-fluorobenzoic Acid
[1]
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) .[1] This scaffold is a high-value building block in medicinal chemistry due to its unique substitution pattern: a reactive ortho-bromide, a modifiable meta-chloride, and a metabolic stability-enhancing meta-fluorine.[1]
The primary challenge with this substrate is threefold:
-
Steric Hindrance: The reactive C2-Br bond is flanked by a carboxylic acid (C1) and a chlorine atom (C3), creating significant steric congestion.[1]
-
Chemoselectivity: Preventing oxidative addition at the C3-Cl bond while engaging the C2-Br bond.
-
Functional Group Interference: The free carboxylic acid can poison standard Pd(0) catalysts or form unreactive carboxylate salts, necessitating specific protocol adjustments.[1][2]
Chemoselectivity & Mechanistic Analysis
Success with this substrate requires understanding the reactivity hierarchy of the halogen substituents.[1] The reaction is driven by the rate of oxidative addition of the Palladium(0) species into the Carbon-Halogen bond.[1][3][4]
Reactivity Hierarchy
-
C2-Br (Primary Site): Bond Dissociation Energy (BDE) ~81 kcal/mol.[1] Most reactive, but sterically hindered by C1-COOH and C3-Cl.
-
C3-Cl (Secondary Site): BDE ~96 kcal/mol. Significantly slower oxidative addition. Can react under forcing conditions (high T, electron-rich ligands like PCy3).
-
C5-F (Inert): BDE ~116 kcal/mol.[1] Inert under standard Suzuki conditions.
Strategic Visualization
The following diagram illustrates the reactivity profile and the steric environment of the substrate.[1]
Figure 1: Reactivity Hotspots and Strategic Planning for 2-Bromo-3-chloro-5-fluorobenzoic acid.
Optimization Strategy: Ligand & Base Selection
The "Free Acid" Problem
Unprotected carboxylic acids often result in stalled reactions because the carboxylate anion can coordinate to the Palladium center, forming stable, unreactive "palladacycles."[1] Furthermore, the solubility of the dicarboxylate salt (if using diboronic acids) in organic solvents is poor.[1]
Recommended Solution:
-
Route A (Robust): Esterification prior to coupling.[1] This eliminates catalyst poisoning and steric clashes from the carboxylate.
-
Route B (Direct): Use of Buchwald Ligands (SPhos or XPhos) .[1] These bulky, electron-rich biaryl phosphine ligands create an active Pd(0) species that is resistant to carboxylate coordination and capable of oxidative addition into hindered ortho-bromides.[1]
Catalyst Selection Table
| Catalyst System | Activity | Selectivity (Br vs Cl) | Recommendation |
| Pd(PPh3)4 | Low | High | Not Recommended. Too bulky/slow for this sterically hindered substrate.[1] |
| Pd(dppf)Cl2 | Medium | High | Good for Methyl Esters. Reliable, easy workup.[1] |
| Pd(OAc)2 + SPhos | Very High | Medium | Best for Free Acids. High turnover, tolerates sterics.[1] |
| Pd2(dba)3 + XPhos | Extreme | Low | Use only if SPhos fails; risk of Cl-activation.[1] |
Experimental Protocols
Protocol A: The "Gold Standard" Two-Step Route (via Methyl Ester)
Recommended for scale-up (>1g) and maximum purity.
Step 1: Esterification[1][5]
-
Dissolve 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 equiv) in Methanol (0.5 M).
-
Reflux for 4 hours. Monitor by TLC (Acid is polar/low Rf; Ester is non-polar/high Rf).[1]
-
Concentrate, neutralize with sat. NaHCO3, extract with EtOAc.[1][6] Yields are typically >95%.[1]
Step 2: Suzuki Coupling of the Methyl Ester
Reagents:
-
Substrate: Methyl 2-bromo-3-chloro-5-fluorobenzoate (1.0 equiv)[1]
-
Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)[1]
Procedure:
-
Charge a reaction vial with the Methyl Ester, Boronic Acid, K2CO3, and Pd(dppf)Cl2[1]·DCM.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 80°C for 4–16 hours.
-
Note: Do not exceed 90°C to prevent C3-Cl activation.[1]
-
-
Cool to RT, dilute with EtOAc, wash with water/brine.
-
Purify via Flash Chromatography (Hexane/EtOAc).[1]
Protocol B: Direct Coupling of Free Acid (High Throughput)
Recommended for library synthesis (<100mg) or rapid analoging.[1]
Reagents:
-
Substrate: 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.3 equiv)[1]
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)[1]
-
Alternative: SPhos-Pd-G2 Precatalyst (2-5 mol%)
-
-
Base: K3PO4 (3.5 equiv) - Phosphate is superior for free acids.[1]
Procedure:
-
Pre-complexation (if using Pd(OAc)2): Stir Pd(OAc)2 and SPhos in the solvent for 10 mins under N2 to form the active catalyst.[1]
-
Heat to 90°C for 12 hours.
-
Why SPhos? The biaryl backbone of SPhos protects the Pd center from the ortho-carboxylate and facilitates oxidative addition into the hindered C2-Br bond.
-
-
Workup: Acidify carefully with 1M HCl to pH ~3 (to protonate the product carboxylic acid), then extract with EtOAc.
-
Warning: The product will be in the aqueous layer if you do not acidify.[1]
-
Process Workflow Diagram
Figure 2: Decision Matrix for selecting the optimal synthetic pathway.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst poisoning by COOH or steric failure.[1] | Switch to Route A (Ester).[1] If already ester, switch ligand to XPhos or SPhos .[1] |
| Dehalogenation (H replaces Br) | "Protodebromination" due to overheating or wet solvent.[1] | Lower temp to 70°C. Use anhydrous solvents. Increase Boronic Acid equiv.[1][7] |
| Coupling at C3-Cl | Catalyst too active or temp too high. | Switch from SPhos to Pd(dppf)Cl2 . Lower temp to <80°C. |
| Homocoupling of Boronic Acid | Oxygen in system.[1][7][8] | Degas solvents vigorously (sparge with N2 for 15 min). |
| Low Yield (Free Acid Route) | Product lost in aqueous layer.[1] | Ensure aqueous layer is acidified to pH 3 before extraction. |
References
-
BenchChem. 2-Bromo-3-chloro-5-fluorobenzoic acid Product Data. (Accessed 2023). Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational Suzuki Mechanism).[1]
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters."[1] Journal of the American Chemical Society, 129(11), 3358-3366. (SPhos/XPhos usage for hindered substrates).[1] Link[1]
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." (General Protocols). Link
-
Sigma-Aldrich. Protocol for Suzuki-Miyaura Cross-Coupling Reaction. (Standard operating procedures). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-3-chloro-5-fluorobenzoic Acid
Introduction: The Strategic Value of a Polysubstituted Scaffolding
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic cores is a cornerstone of innovation. 2-Bromo-3-chloro-5-fluorobenzoic acid is a uniquely valuable starting material, offering a trifecta of halogen substituents with differential reactivity, alongside a versatile carboxylic acid handle. This substitution pattern provides a powerful platform for the synthesis of a diverse library of derivatives. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making fluorinated benzoic acids a sought-after scaffold in pharmaceutical research.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of various derivatives from 2-Bromo-3-chloro-5-fluorobenzoic acid. We will delve into the key synthetic transformations, providing not just step-by-step protocols, but also the underlying chemical principles and strategic considerations for successful derivatization.
Chemical Reactivity and Strategic Considerations
The synthetic utility of 2-Bromo-3-chloro-5-fluorobenzoic acid is rooted in the distinct reactivity of its functional groups:
-
The Carboxylic Acid Group: This functionality serves as a primary site for modifications such as amide bond formation and esterification.[2] The electron-withdrawing effects of the fluorine and chlorine atoms increase the acidity of the carboxylic acid, which can influence reaction conditions for its derivatization.
-
The Halogen Substituents (Br, Cl, F): The carbon-halogen bonds offer opportunities for palladium-catalyzed cross-coupling reactions. A critical aspect for selective functionalization is the differential reactivity of these halogens. The generally accepted reactivity trend in oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[3][4][5] This is primarily due to the bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.[3][4] Consequently, the bromine atom at the 2-position is the most susceptible to substitution in cross-coupling reactions, allowing for regioselective derivatization while leaving the C-Cl bond intact for potential subsequent transformations.
Synthetic Pathways and Protocols
This section details the primary synthetic routes for derivatizing 2-Bromo-3-chloro-5-fluorobenzoic acid, complete with detailed protocols and the rationale behind the chosen methodologies.
Amide Bond Formation: Building Blocks for Bioactive Molecules
The conversion of the carboxylic acid to an amide is a fundamental transformation in drug discovery, as the amide bond is a key feature of many biologically active molecules.
Causality Behind Experimental Choices: Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds, even with sterically hindered or electron-deficient amines and carboxylic acids. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to prevent unwanted side reactions.
Experimental Protocol: General Procedure for Amide Synthesis using HATU
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).
-
Addition of Reagents: Add HATU (1.1-1.5 eq.) and DIPEA (2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Amide Derivatives and Typical Yields
| Amine | Product | Typical Yield (%) |
| Aniline | N-phenyl-2-bromo-3-chloro-5-fluorobenzamide | 85-95 |
| Benzylamine | N-benzyl-2-bromo-3-chloro-5-fluorobenzamide | 88-96 |
| Morpholine | (2-bromo-3-chloro-5-fluorophenyl)(morpholino)methanone | 90-98 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-bromo-3-chloro-5-fluorobenzamide | 82-93 |
Note: Yields are illustrative and may vary depending on the specific amine and reaction conditions.
Caption: Workflow for amide synthesis.
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid can be used to generate prodrugs, improve solubility, or protect the carboxylic acid during subsequent reactions.[2]
Causality Behind Experimental Choices: The Steglich esterification, using DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-Dimethylaminopyridine) as a catalyst, is a mild and efficient method for forming esters, particularly with sterically hindered alcohols.
Experimental Protocol: General Procedure for Steglich Esterification
-
Reaction Setup: In a dry, inert atmosphere, dissolve 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous DCM or THF.
-
DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
Table 2: Representative Ester Derivatives and Typical Yields
| Alcohol | Product | Typical Yield (%) |
| Methanol | Methyl 2-bromo-3-chloro-5-fluorobenzoate | 90-98 |
| Ethanol | Ethyl 2-bromo-3-chloro-5-fluorobenzoate | 92-99 |
| Isopropanol | Isopropyl 2-bromo-3-chloro-5-fluorobenzoate | 85-95 |
| Benzyl alcohol | Benzyl 2-bromo-3-chloro-5-fluorobenzoate | 88-96 |
Note: Yields are illustrative and may vary based on the specific alcohol and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The C-Br bond at the 2-position is the prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[6][7][8]
Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is critical for high efficiency. A catalyst system like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand is commonly used. A base is required to activate the boronic acid for transmetalation.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Bromo-3-chloro-5-fluorobenzoic acid (or its ester derivative) (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are generally complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the biaryl product by column chromatography.
Table 3: Representative Biaryl Derivatives and Typical Yields
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 3-chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid | 80-90 |
| 4-Methoxyphenylboronic acid | 3-chloro-5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid | 82-92 |
| 3-Pyridinylboronic acid | 3-chloro-5-fluoro-2-(pyridin-3-yl)benzoic acid | 75-85 |
| 4-(Trifluoromethyl)phenylboronic acid | 3-chloro-5-fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid | 78-88 |
Note: Yields are illustrative and depend on the specific boronic acid and reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Causality Behind Experimental Choices: This reaction typically employs a dual catalyst system of palladium and copper(I) iodide. The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Bromo-3-chloro-5-fluorobenzoic acid (or its ester) (1.0 eq.) in a suitable solvent like THF or DMF. Add the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Base Addition: Add an amine base such as triethylamine (2.0-3.0 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Table 4: Representative Alkynyl Derivatives and Typical Yields
| Terminal Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | 2-(phenylethynyl)-3-chloro-5-fluorobenzoic acid | 85-95 |
| Trimethylsilylacetylene | 2-((trimethylsilyl)ethynyl)-3-chloro-5-fluorobenzoic acid | 88-97 |
| 1-Hexyne | 2-(hex-1-yn-1-yl)-3-chloro-5-fluorobenzoic acid | 80-90 |
| Propargyl alcohol | 2-(3-hydroxyprop-1-yn-1-yl)-3-chloro-5-fluorobenzoic acid | 75-85 |
Note: Yields are illustrative and are influenced by the specific alkyne and reaction conditions.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[9][10]
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results. Sodium tert-butoxide is a commonly used base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-Bromo-3-chloro-5-fluorobenzoic acid (or its ester) (1.0 eq.), the amine (1.1-1.3 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) to a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Table 5: Representative Arylamine Derivatives and Typical Yields
| Amine | Product | Typical Yield (%) |
| Aniline | 2-anilino-3-chloro-5-fluorobenzoic acid | 75-85 |
| Morpholine | 2-morpholino-3-chloro-5-fluorobenzoic acid | 80-90 |
| N-Methylaniline | 3-chloro-5-fluoro-2-(methyl(phenyl)amino)benzoic acid | 70-80 |
| Indole | 2-(1H-indol-1-yl)-3-chloro-5-fluorobenzoic acid | 72-82 |
Note: Yields are illustrative and depend on the specific amine, ligand, and reaction conditions.
Caption: Workflow for Buchwald-Hartwig amination.
Conclusion
2-Bromo-3-chloro-5-fluorobenzoic acid stands out as a highly versatile and strategically important building block for the synthesis of a wide range of derivatives. Its unique substitution pattern allows for selective functionalization through both modifications of the carboxylic acid group and palladium-catalyzed cross-coupling reactions at the C-Br bond. The protocols outlined in this application note provide a robust foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of novel therapeutic agents and advanced materials. The successful implementation of these synthetic strategies hinges on a careful consideration of the interplay between the substrate's reactivity and the choice of reagents and reaction conditions.
References
-
Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
SciSpace. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Role of 2-Bromo-3-chloro-5-fluorobenzoic Acid in Modern Catalysis: Application Notes and Protocols
In the landscape of contemporary organic synthesis and drug discovery, the utility of a molecule is often defined by its capacity for controlled, selective transformation. 2-Bromo-3-chloro-5-fluorobenzoic acid stands as a premier example of such a scaffold. While not a catalyst in its own right, its true catalytic significance lies in its role as a highly versatile and strategically functionalized building block for metal-catalyzed cross-coupling reactions. The distinct electronic properties and steric environment created by the bromo, chloro, and fluoro substituents on the benzoic acid ring provide a powerful tool for chemists to construct complex molecular architectures with a high degree of precision.
This guide provides an in-depth exploration of the primary catalytic application of 2-Bromo-3-chloro-5-fluorobenzoic acid: its use as a substrate in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles that govern its selective reactivity and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.
The Principle of Chemoselective Functionalization
The synthetic power of 2-Bromo-3-chloro-5-fluorobenzoic acid is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the Pd(0) catalyst is a critical step. The relative bond dissociation energies (C-Br < C-Cl) mean that the carbon-bromine bond is significantly more susceptible to cleavage and subsequent reaction than the more robust carbon-chlorine bond.[1] This reactivity difference allows for the selective functionalization at the bromine-substituted position, while leaving the chlorine and fluorine atoms untouched for potential subsequent transformations.[1]
This chemoselectivity is paramount in multi-step syntheses, enabling a programmed and convergent approach to complex target molecules. The carboxylic acid moiety further enhances its utility, serving as a handle for derivatization into esters, amides, or other functional groups, or as a directing group in certain catalytic transformations.[1]
Application in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp2)-C(sp2) bonds, typically between an aryl halide and an organoboron reagent. 2-Bromo-3-chloro-5-fluorobenzoic acid is an excellent substrate for this reaction, allowing for the introduction of a new aryl or vinyl group at the 2-position.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-5-fluorobenzoic Acid with Phenylboronic Acid
This protocol details a representative procedure for the Suzuki-Miyaura coupling of 2-Bromo-3-chloro-5-fluorobenzoic acid with phenylboronic acid. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and minimizing side reactions.
Materials:
-
2-Bromo-3-chloro-5-fluorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-5-fluoro-2-phenylbenzoic acid.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a readily available and effective phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid and facilitates the transfer of the organic group to the palladium center.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base. Degassing the water is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen is essential to maintain catalytic activity and achieve high yields.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Substrate Ratio | 1.0 : 1.2 (Aryl Halide : Boronic Acid) | A slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Balances reaction efficiency with cost and ease of removal of palladium residues. |
| Ligand to Metal Ratio | 2:1 to 4:1 (PPh₃ : Pd) | Sufficient ligand is needed to stabilize the catalyst and prevent palladium black precipitation. |
| Base Equivalents | 2-3 eq K₂CO₃ | Ensures complete activation of the boronic acid and neutralizes any acidic byproducts. |
| Reaction Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction forward at a reasonable rate without significant thermal decomposition. |
| Reaction Time | 12-24 hours | Typical duration to achieve high conversion, but should be monitored by TLC or LC-MS. |
Visualizing the Workflow
Sources
2-Bromo-3-chloro-5-fluorobenzoic acid in medicinal chemistry
Application Note: Strategic Utilization of 2-Bromo-3-chloro-5-fluorobenzoic Acid in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, polyhalogenated building blocks are highly prized for their ability to undergo sequential, site-selective functionalization. 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) is a premium multifunctional intermediate that offers exceptional orthogonal reactivity[1]. By leveraging the distinct bond dissociation energies and steric profiles of its substituents, drug development professionals can rapidly construct complex Active Pharmaceutical Ingredient (API) scaffolds and prodrugs without relying on cumbersome protecting-group strategies.
Physicochemical Profiling & Mechanistic Rationale
Understanding the distinct role of each functional group on the aromatic ring is critical for rational synthetic design. The compound (Molecular Weight: 253.45 g/mol ; Formula: C7H3BrClFO2)[2] acts as a versatile template where every position serves a specific, predictable purpose:
-
C1 - Carboxylic Acid: Serves as the primary anchor for derivatization. Converting this polar group to a less polar ester or amide is a fundamental strategy to improve organic solubility, synthesize prodrugs, and enhance the bioavailability of the parent compound[1].
-
C2 - Bromine: The primary site for transition-metal-catalyzed cross-coupling. Because the C–Br bond has a lower dissociation energy than C–Cl and C–F bonds, it undergoes rapid oxidative addition with Palladium (Pd) catalysts at moderate temperatures.
-
C3 - Chlorine: Acts as a steric shield during early-stage reactions and provides a secondary handle for late-stage functionalization (e.g., Buchwald-Hartwig aminations) under more forcing conditions.
-
C5 - Fluorine: Strategically positioned to block CYP450-mediated aromatic oxidation, thereby increasing the metabolic stability of the final drug candidate while modulating the lipophilicity (logP) of the scaffold.
Orthogonal Reactivity Mapping
The following workflow illustrates the divergent synthetic pathways accessible from this single building block.
Figure 1: Orthogonal functionalization workflow of 2-bromo-3-chloro-5-fluorobenzoic acid.
Self-Validating Experimental Protocols (SOPs)
Senior Scientist Note: The protocols below are engineered with built-in causality and In-Process Controls (IPC) to ensure self-validation. The ortho-bromine creates significant steric hindrance around the carboxylic acid, making standard coupling conditions prone to failure. Our methodologies explicitly address these spatial constraints.
Protocol A: Carboxylic Acid Activation & Amidation via Acyl Chloride
Causality: Direct amide coupling using standard reagents (e.g., EDC/HOBt) often stalls due to the steric bulk of the C2-bromine twisting the carboxylate out of the aromatic plane. Converting the acid to an acyl chloride using oxalyl chloride yields a highly reactive intermediate that forces the amidation forward[1].
-
Preparation: Charge a dry round-bottom flask with 2-bromo-3-chloro-5-fluorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Rationale: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, drastically accelerating acyl chloride formation.
-
Activation: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise to control the vigorous evolution of CO and CO₂ gases. Warm to room temperature and stir for 2 hours.
-
IPC (Self-Validation): Remove a 10 µL aliquot, quench immediately in 1 mL of methanol, and analyze via LC-MS. Validation criteria: The complete disappearance of the starting material mass and the appearance of the methyl ester (m/z ~267 in positive ion mode) confirms 100% conversion to the acyl chloride.
-
Coupling: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve in DCM, cool to 0 °C, and add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 1 hour.
-
Workup: Wash with 1N HCl, followed by saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.
Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling at C2
Causality: To selectively functionalize the C2-bromine without triggering competitive insertion at the C3-chlorine, a catalyst with a large bite angle (like Pd(dppf)Cl₂) must be used. The bidentate dppf ligand facilitates rapid reductive elimination and its steric bulk prevents unwanted C–Cl cleavage at moderate temperatures.
-
Setup: Charge a Schlenk flask with 2-bromo-3-chloro-5-fluorobenzoic acid (or its amide derivative) (1.0 eq), the target arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration. Rationale: Water is mandatory to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
-
Reaction: Evacuate and backfill the flask with Argon three times. Heat to 80 °C for 4 hours.
-
IPC (Self-Validation): Monitor the reaction via LC-MS. Validation criteria: The starting material exhibits a distinct isotopic signature (M, M+2, M+4) due to the presence of both Br and Cl isotopes. Successful C2-coupling is validated by a mass shift and a transition to a strict chlorine isotopic pattern (M, M+2), confirming the bromine has been selectively displaced.
Quantitative Optimization Data
The table below summarizes the optimization parameters for achieving maximum chemoselectivity (C2 vs C3) during the Suzuki-Miyaura coupling.
Table 1: Optimization of C2-Selective Suzuki-Miyaura Coupling
| Catalyst System | Base | Temperature | C2-Coupling Yield (%) | Selectivity (C2 vs C3) | Mechanistic Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | 100 °C | 65% | 4:1 | Monodentate ligand allows competitive C-Cl insertion. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 90 °C | 78% | 10:1 | Highly active ligand begins to erode selectivity. |
| Pd(dppf)Cl₂ | K₂CO₃ | 80 °C | 92% | >99:1 | Optimal bite angle prevents C-Cl oxidative addition. |
| Pd(dppf)Cl₂ | K₂CO₃ | 110 °C | 81% | 15:1 | Excessive thermal energy overcomes the C-Cl activation barrier. |
Data Interpretation: Maintaining the reaction temperature at or below 80 °C is critical. Pushing the thermal parameters higher provides enough activation energy to cleave the C3-chlorine bond, resulting in unwanted bis-coupled impurities.
References
1.[1] Title: 2-Bromo-3-chloro-5-fluorobenzoic Acid - Benchchem | Source: benchchem.com | URL: 1 2. Title: 2-Bromo-3-chloro-5-fluorobenzoic acid | 1525442-25-4 | Source: sigmaaldrich.com | URL: Link 3.[2] Title: 2-bromo-3-chloro-5-fluorobenzoic acid - C7H3BrClFO2 | Source: chem-space.com | URL: 2
Sources
developing assays using 2-Bromo-3-chloro-5-fluorobenzoic acid
Strategic Utilization of 2-Bromo-3-chloro-5-fluorobenzoic Acid in Fragment-Based Drug Discovery (FBDD)
Executive Summary
2-Bromo-3-chloro-5-fluorobenzoic acid (CAS: 1525442-25-4) is a highly specialized polysubstituted aromatic scaffold.[1][2][3] Its value in drug discovery lies not in its intrinsic biological activity, but in its orthogonal reactivity profile .[1] The distinct electronic and steric environments of the three halogen substituents (Br, Cl, F) allow for precise, sequential functionalization, making it an ideal "hub" for Fragment-Based Drug Discovery (FBDD).[1]
This guide provides a comprehensive workflow for researchers utilizing this scaffold. It moves beyond basic handling to cover Quality Control (QC) qualification , Chemo-selectivity validation assays , and Downstream biological screening protocols for libraries derived from this core.[1]
Part 1: The Chemical Logic (Mechanism of Action)[1]
To successfully develop assays around this molecule, one must understand its "Selectivity Map."[1] The core value proposition is the ability to selectively manipulate specific sites without affecting others.[1]
-
Site A (Carboxylic Acid): The anchor point.[1] Used for amide coupling to solubilizing tails or hinge-binding motifs.[1]
-
Site B (C-Br Bond): The "Soft" Electrophile.[1] The weakest carbon-halogen bond here.[1] It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at mild temperatures.[1]
-
Site C (C-Cl Bond): The "Hard" Electrophile.[1] Significantly stronger bond energy than C-Br.[1] It remains inert during Site B manipulation, allowing for a second, high-temperature functionalization step later.[1]
-
Site D (Fluorine): The Metabolic Shield.[1] Modulates pKa and blocks metabolic oxidation at the 5-position.[1]
Visualizing the Selectivity Workflow
Figure 1: Orthogonal functionalization strategy. The assay protocols below ensure each step preserves the integrity of the remaining halogens.
Part 2: Material Qualification Assays (QC)
Before library synthesis, the starting material must be qualified.[1][2] Commercial batches of polysubstituted benzenes often contain regioisomers (e.g., 2-chloro-3-bromo...) which are disastrous for SAR (Structure-Activity Relationship) studies.[1]
Protocol 1: Regio-Purity Validation via HPLC-MS
Objective: Confirm identity and quantify regio-isomeric purity >98%.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
Instrument Settings:
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 µL |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (aromatic) & 220 nm (amide bonds); MS (ESI-) |
| Gradient | 0-2 min: 5% B (Isocratic hold) 2-15 min: 5% → 95% B (Linear) 15-18 min: 95% B (Wash) |[1]
Acceptance Criteria:
-
Main Peak: Retention time (RT) ~8.5 min (varies by system).
-
MS Signature: ESI(-) mode must show [M-H]⁻ at m/z ~251/253/255 (characteristic Br/Cl isotope pattern: 100:130:30 ratio approx).
-
Purity: Area under curve (AUC) > 98%. Any peak >0.5% with identical Mass but shifted RT indicates a regioisomer and necessitates batch rejection.[1]
Part 3: Synthetic Utility Assays (Chemo-Selectivity)
This assay is critical for process chemists.[1] It validates that the batch is reactive at the Bromine position without scrambling the Chlorine position.[1]
Protocol 2: The "Suzuki Stress Test"
Objective: Determine the "Selectivity Window" (Temperature/Catalyst) where C-Br reacts >99% while C-Cl reacts <1%.[1]
Experimental Design:
-
Substrate: 2-Bromo-3-chloro-5-fluorobenzoic acid methyl ester (methyl ester used to improve solubility/analysis).
-
Coupling Partner: Phenylboronic acid (1.1 equiv).[1]
-
Catalyst: Pd(dppf)Cl₂ (3 mol%).[1]
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Set up 3 parallel reaction vials:
-
Vial A: 25°C (RT) for 4 hours.
-
Vial B: 60°C for 2 hours.
-
Vial C: 100°C for 2 hours.
-
-
Quench aliquots with dilute HCl/Brine.
-
Extract with EtOAc and analyze via HPLC (Protocol 1).
Data Interpretation:
| Condition | Expected Outcome (Pass) | Failure Mode (Fail) |
|---|---|---|
| 25°C | <10% Conversion (Too slow) | N/A |
| 60°C | >95% Product A (Br-coupled) ; <1% Product B (Cl-coupled) | >5% Product B (Selectivity lost) |
| 100°C | Mixture of Product A and Bis-coupled product | Only Product A (Catalyst inactive) |[1]
Part 4: Downstream Biological Screening (TR-FRET)
Once the library is synthesized (e.g., potential p38 MAPK inhibitors derived from the scaffold), a robust screening assay is required.[1] We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its resistance to compound fluorescence interference.[1]
Protocol 3: Kinase Binding Assay (p38 MAPK Model)
Context: Halogenated benzoic acids are frequent precursors for Type II kinase inhibitors (binding the DFG-out pocket).[1]
Assay Principle: A Europium-labeled antibody (Eu-Ab) binds the kinase (GST-tagged).[1] A fluorescent tracer (Alexa647-labeled inhibitor) binds the ATP pocket.[1] Test compounds compete with the tracer.[1]
-
High Signal: Tracer bound (No inhibition).
-
Low Signal: Tracer displaced (Inhibition).[1]
Workflow Diagram:
Figure 2: TR-FRET Competition Assay Principle. The scaffold derivatives compete with the tracer for the binding site.[1]
Step-by-Step Protocol:
-
Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
-
Test Compounds: Dilute library compounds to 100x final concentration in DMSO.
-
-
Plating (384-well Low Volume White Plate):
-
Tracer Addition:
-
Add 5 µL of Tracer (Final conc: equal to
, typically 10-50 nM).[1] -
Incubate 60 mins at RT in the dark.
-
-
Detection:
-
Data Analysis:
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (Protocol 2) | C-F bond interference or steric hindrance from Cl.[1] | Switch ligand to SPhos or XPhos (bulky, electron-rich phosphines overcome sterics).[1] |
| High Background in HPLC (Protocol 1) | Benzoic acid "tailing" on C18.[1] | Ensure Mobile Phase contains 0.1% TFA or Formic Acid to suppress ionization of the COOH group.[1] |
| Compound Precipitation in Assay | Halogens increase lipophilicity (LogP).[1] | Limit final DMSO concentration to 1% and add 0.01% Triton X-100 to assay buffer. |
References
-
PubChem. (n.d.).[1] Compound Summary: 3-Bromo-5-chloro-2-fluorobenzoic acid (Isomer Analogue for Chemical Properties).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Google Patents. (2019).[1][4] CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.[1][4] (Demonstrates halogenation logic). Retrieved from
Sources
- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Application Note: Advanced Esterification Strategies for 2-Bromo-3-chloro-5-fluorobenzoic Acid
Executive Summary & Chemical Context
The esterification of 2-bromo-3-chloro-5-fluorobenzoic acid is a critical transformation in medicinal chemistry and organic synthesis. Converting this highly polar carboxylic acid into a less polar ester significantly improves its solubility in organic solvents, facilitates downstream chromatographic purification, and serves as a fundamental protecting group strategy during multi-step syntheses 1.
However, this specific substrate presents severe kinetic and thermodynamic barriers to standard esterification:
-
Steric Hindrance: The bulky bromine atom at the ortho (2-) position physically shields the carbonyl carbon, blocking the trajectory of incoming alcohol nucleophiles during a standard acid-catalyzed Fischer esterification 2.
-
Electronic Deactivation: The highly electronegative halogens (F, Cl, Br) withdraw electron density from the aromatic ring via strong inductive effects. This destabilizes the protonated carbonyl intermediate required for Fischer esterification, drastically reducing the reaction velocity 2.
To overcome these limitations, this guide details three field-proven, self-validating protocols tailored for heavily halogenated, sterically hindered benzoic acids.
Workflow Visualization
Figure 1: Divergent synthetic workflows for the esterification of sterically hindered benzoic acids.
Step-by-Step Experimental Protocols
Protocol A: Base-Promoted Alkylation (The "Naked Carboxylate" Approach)
Mechanistic Causality: This method entirely bypasses the sterically hindered carbonyl carbon. By using Potassium Carbonate (
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-bromo-3-chloro-5-fluorobenzoic acid (1.0 eq) and anhydrous
(1.5 eq). -
Solvation: Add anhydrous DMF (approx. 5 mL/mmol of substrate). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation.
-
Alkylation: Dropwise, add Methyl Iodide (1.2 eq) via syringe. Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.
-
Self-Validation & Monitoring: The initial heterogeneous slurry will gradually change in texture as the highly soluble ester forms and potassium iodide precipitates. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The reaction is complete when the UV-active, baseline-streaking acid spot completely disappears, replaced by a high-
product spot. -
Workup: Quench the reaction by pouring the mixture into ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over
, and concentrate under reduced pressure.
Protocol B: Acyl Chloride Intermediate (The "Activation" Approach)
Mechanistic Causality: Converting the unreactive acid into an acyl chloride creates a highly electrophilic intermediate. The addition of catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack complex, which acts as the true chlorinating agent. The resulting acyl chloride is reactive enough to be attacked by methanol despite the ortho-bromine steric bulk.
Step-by-Step Methodology:
-
Preparation: Dissolve the acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Add 2-3 drops of anhydrous DMF. Cool the flask to 0 °C.
-
Chlorination: Slowly add Oxalyl Chloride (1.5 eq) dropwise.
-
Self-Validation & Monitoring: The addition will trigger immediate and vigorous effervescence (release of
, , and gases). The reaction acts as its own indicator: when gas evolution completely ceases (typically 1-2 hours after warming to room temperature), the conversion to the acyl chloride is complete. -
Esterification: Concentrate the mixture under vacuum to remove unreacted oxalyl chloride. Redissolve the crude acyl chloride in anhydrous DCM, cool to 0 °C, and add absolute Methanol (5.0 eq) and Triethylamine (1.5 eq). Stir for 1 hour.
-
Workup: Wash the organic layer with 1M HCl, saturated
, and brine. Dry and concentrate to yield the pure ester.
Protocol C: Microwave-Assisted Fischer Esterification (The "Thermodynamic" Approach)
Mechanistic Causality: While traditional Fischer esterification fails at reflux temperatures, sealed-vessel microwave irradiation allows the reaction to safely reach 130 °C. This extreme thermal energy overcomes the high activation barrier caused by steric hindrance, rapidly driving the equilibrium toward the ester product 3.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled microwave vial, combine the acid (1.0 eq) with a large excess of absolute Methanol (acts as both reactant and solvent).
-
Catalysis: Add a catalytic amount of concentrated
(0.1 eq). Seal the vial with a crimp cap. -
Irradiation: Heat the mixture in a dedicated microwave synthesizer at 130 °C for 15 minutes 3.
-
Self-Validation & Monitoring: The microwave software will display a pressure curve. A plateau in the pressure curve indicates that stable thermodynamic equilibrium has been reached.
-
Workup: Cool the vial via compressed air. Carefully uncap, neutralize the acid with solid
, filter, and concentrate.
Quantitative Protocol Comparison
To assist in selecting the appropriate methodology for your specific scale and safety requirements, the operational parameters of the three protocols are summarized below:
| Parameter | Method A (Alkylation) | Method B (Acyl Chloride) | Method C (MW Fischer) |
| Primary Reagents | MeI, | MeOH, | |
| Operating Temperature | 20–25 °C (Room Temp) | 0 °C to Room Temp | 130 °C (Sealed Vessel) |
| Reaction Time | 2–4 hours | 2 hours | 15 minutes |
| Typical Yield | >90% | 85–95% | ~75–80% |
| Scalability | Milligram to Gram | Gram to Kilogram | Milligram (Vial limited) |
| Strategic Advantage | Mildest conditions; avoids acidic environments. | Highly scalable; avoids toxic alkylating agents. | Green chemistry; extremely rapid execution. |
Analytical Characterization
Verification of the synthesized methyl 2-bromo-3-chloro-5-fluorobenzoate can be confidently achieved through the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Fluorinated aromatic esters are highly volatile and exhibit excellent peak resolution in GC-MS. This is the preferred method for detecting trace amounts of the esterified product, yielding a distinct molecular ion peak corresponding to the tri-halogenated ester 4.
-
Nuclear Magnetic Resonance (
NMR): The successful formation of the methyl ester is definitively confirmed by the appearance of a sharp, highly integrated singlet at approximately 3.90 - 3.95 ppm , corresponding to the three protons of the newly installed methoxy ( ) group. -
Thin-Layer Chromatography (TLC): The product will migrate significantly higher up the silica plate compared to the starting material due to the masking of the highly polar, hydrogen-bonding carboxylic acid moiety.
References
-
Journal of the American Chemical Society. "A New Method for the Esterification of Certain Sterically Hindered Acids." ElectronicsAndBooks. Available at: [Link]
-
Journal of Physical Science. "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition." Universiti Sains Malaysia. Available at:[Link]
-
RSC Advances. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." RSC Publishing. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. jps.usm.my [jps.usm.my]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: 2-Bromo-3-chloro-5-fluorobenzoic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of Halogenated Intermediates
In the competitive landscape of agrochemical development, the rational design of active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. Halogenated aromatic compounds are foundational building blocks in this endeavor, with their unique substitution patterns profoundly influencing a molecule's biological activity, metabolic stability, and mode of action.[1][2] 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) is a highly functionalized synthetic intermediate engineered for the construction of complex agrochemicals.[1] The specific arrangement of bromo, chloro, and fluoro substituents on the benzoic acid core provides multiple, distinct reaction sites, allowing for precise and controlled downstream modifications. This guide details the properties, synthesis, and application of this versatile intermediate, providing researchers with actionable protocols for its use in developing next-generation crop protection agents.
Physicochemical & Safety Profile
A thorough understanding of the intermediate's properties is the first step in its effective application.
Table 1: Properties of 2-Bromo-3-chloro-5-fluorobenzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 1525442-25-4 | [1] |
| Molecular Formula | C₇H₃BrClFO₂ | [1] |
| Molecular Weight | 253.45 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Purity | Typically ≥95% |[4] |
Safety & Handling Precautions
As with many halogenated aromatic acids, 2-Bromo-3-chloro-5-fluorobenzoic acid requires careful handling to minimize risk.
-
Hazards: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][5] Handle in a well-ventilated area or chemical fume hood.[6]
-
Handling: Avoid dust formation and inhalation.[6] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3] Keep away from strong oxidizing agents and strong bases.[4]
Protocol I: Synthesis of 2-Bromo-3-chloro-5-fluorobenzoic Acid via Sandmeyer Reaction
A reliable method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. This protocol outlines the synthesis starting from the corresponding aniline.[1]
Rationale
The Sandmeyer reaction is a cornerstone of aromatic chemistry, offering a robust method for converting an amino group into a wide range of functionalities, including halogens. The process begins with diazotization, where the primary amino group of 2-amino-3-chloro-5-fluorobenzoic acid reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[1] This salt is highly reactive and is immediately treated with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding the target product with high fidelity.[1]
Caption: Workflow for the synthesis of the title compound via Sandmeyer reaction.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-3-chloro-5-fluorobenzoic acid (1.0 eq) in a 48% hydrobromic acid (HBr) solution (approx. 4-5 volumes). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Add the freshly prepared, cold diazonium salt solution to the CuBr solution in portions, controlling any effervescence.
-
Reaction Completion & Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt. Cool the mixture back to room temperature.
-
Isolation & Purification: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual salts and acid. For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
-
Drying & Characterization: Dry the purified product under vacuum at 40-50 °C. Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol II: Application in Benzoylurea Agrochemical Synthesis
2-Bromo-3-chloro-5-fluorobenzoic acid is an ideal precursor for insecticides belonging to the benzoylphenylurea class, such as chlorfluazuron.[7][8] These compounds act as insect growth regulators by inhibiting chitin synthesis.[8] A critical step in their synthesis is the formation of an amide bond between a substituted benzoic acid and a substituted aniline. This protocol details the activation of the carboxylic acid and its subsequent coupling.
Rationale
The direct reaction between a carboxylic acid and an aniline to form an amide is generally inefficient and requires high temperatures. To facilitate this crucial bond formation under milder conditions, the carboxylic acid must first be "activated." A standard and highly effective method is to convert the benzoic acid into its corresponding benzoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting benzoyl chloride is a much stronger electrophile and reacts readily with the nucleophilic amino group of an aniline derivative to form the stable N-benzoyl aniline intermediate, which is the core structure of many agrochemicals.
Caption: Pathway for creating an agrochemical precursor from the title compound.
Step-by-Step Methodology: Synthesis of an N-Benzoyl Aniline Intermediate
Part A: Formation of the Benzoyl Chloride
-
Reaction Setup: In a fume hood, charge a round-bottom flask with 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0-3.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-chloro-5-fluorobenzoyl chloride is often used directly in the next step without further purification.
Part B: Amide Coupling
-
Reaction Setup: Dissolve a substituted aniline derivative (e.g., 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline, 1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in an inert aprotic solvent such as dichloromethane (DCM) or toluene in a flask under a nitrogen atmosphere. Cool the solution to 0-5 °C.
-
Coupling Reaction: Dissolve the crude benzoyl chloride from Part A in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled aniline solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup & Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure N-benzoyl aniline product.
Conclusion
2-Bromo-3-chloro-5-fluorobenzoic acid stands out as a valuable and versatile intermediate for agrochemical research and development. Its polysubstituted structure provides a scaffold for creating diverse derivatives with fine-tuned biological activities.[1] The protocols detailed herein offer robust, field-proven methodologies for both the synthesis of this key intermediate and its subsequent application in constructing the core of potent benzoylurea-class insecticides. By leveraging the unique reactivity of this compound, scientists are well-equipped to innovate and advance the next generation of crop protection solutions.
References
-
Chlorfluazuron (Ref: CGA 112913) - AERU - University of Hertfordshire. (2026, February 23). Available at: [Link]
- CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents. (n.d.).
- CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents. (n.d.).
-
SAFETY DATA SHEET: 2-Bromo-5-fluorobenzoic acid. (2015, June 2). Available at: [Link]
-
Simplified Scheme Depicting the Synthesis of Plant Benzoic Acids from... - ResearchGate. (n.d.). Available at: [Link]
-
Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchGate. (2018, January). Available at: [Link]
-
2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem. (n.d.). Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025, June 2). Available at: [Link]
-
2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS - Loba Chemie. (2018, November 27). Available at: [Link]
-
Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC. (n.d.). Available at: [Link]
- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents. (n.d.).
Sources
- 1. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. echemi.com [echemi.com]
- 7. Chlorfluazuron (Ref: CGA 112913) [sitem.herts.ac.uk]
- 8. iskweb.co.jp [iskweb.co.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-chloro-5-fluorobenzoic Acid
Product: 2-Bromo-3-chloro-5-fluorobenzoic acid CAS: 1525442-25-4 Application: Pharmaceutical Intermediate (Key scaffold for Suzuki/Buchwald coupling) Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary & Route Selection
The synthesis of 2-Bromo-3-chloro-5-fluorobenzoic acid presents a unique challenge due to the dense halogenation pattern on the aromatic ring. The steric crowding between the carboxylic acid (C1), the bromine (C2), and the chlorine (C3) creates significant torsional strain, while the electronic effects of the fluorine (C5) influence reactivity.
To maximize yield and purity, we recommend the Sandmeyer Strategy via the anthranilic acid precursor. While direct lithiation/carboxylation routes exist, they often suffer from poor regioselectivity (due to competing directing effects of Cl/F) and "halogen dance" side reactions.
Recommended Synthetic Pathway
The most robust protocol proceeds through the regioselective chlorination of 2-amino-5-fluorobenzoic acid, followed by a Sandmeyer bromination.
Figure 1: Optimized synthetic workflow for 2-Bromo-3-chloro-5-fluorobenzoic acid.
Detailed Experimental Protocols
Module A: Precursor Synthesis (Chlorination)
If you cannot source 2-amino-3-chloro-5-fluorobenzoic acid commercially, synthesize it as follows:
Reagents: 2-Amino-5-fluorobenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), DMF (5 vol).
-
Dissolution: Dissolve 2-amino-5-fluorobenzoic acid in DMF at room temperature.
-
Addition: Add NCS portion-wise over 30 minutes. Critical: Exothermic.
-
Reaction: Heat to 50°C for 4–6 hours. Monitor by HPLC.
-
Workup: Pour into ice water (10 vol). The product precipitates.[1] Filter and wash with water to remove DMF/succinimide.
-
Validation: The amino group directs the Cl to the ortho position (C3). The C6 position is deactivated by the para-fluoro effect and meta-carboxyl effect.
Module B: The Sandmeyer Reaction (Critical Step)
This step is the primary source of yield loss. Follow strictly.
Reagents: 2-Amino-3-chloro-5-fluorobenzoic acid (1.0 eq), NaNO₂ (1.2 eq), 48% HBr (10 eq), CuBr (0.5 eq).
-
Acidification: Suspend the amine in 48% HBr and cool to -5°C to 0°C.
-
Diazotization: Add NaNO₂ (aq) dropwise. Maintain internal temp < 5°C.
-
Checkpoint: Solution should turn clear/yellow. If orange fumes (NOx) appear, addition is too fast.
-
-
Sandmeyer: In a separate vessel, prepare a solution of CuBr in HBr. Heat to 60°C.
-
Transfer: Transfer the cold diazonium solution slowly into the hot CuBr solution.
-
Why? Adding Diazo to Hot CuBr minimizes side reactions (phenol formation) compared to adding CuBr to Diazo.
-
-
Quench: Cool to RT, dilute with water. Extract with EtOAc.[1][2]
Troubleshooting Guide
Issue 1: Low Yield in Sandmeyer Step (<40%)
Symptom: Formation of phenols (OH substitution) or protodeamination (H substitution).
| Potential Cause | Diagnostic | Corrective Action |
| Temperature Spike | Internal temp > 5°C during diazotization. | Use a dry ice/acetone bath.[2] Install an internal temperature probe. |
| Diazo Instability | Evolution of N₂ gas before CuBr addition. | Ensure HBr concentration is sufficiently high (>40%). The diazonium salt requires a highly acidic medium to stabilize. |
| Inefficient Radical Transfer | Reaction stalls or yields azo-coupling byproducts. | Use Fresh CuBr. Cu(I) oxidizes to Cu(II) (green) in air. Wash CuBr with sulfite/acid before use to ensure it is white/off-white. |
Issue 2: Product Contaminated with Regioisomers
Symptom: NMR shows split fluorine peaks or multiple aromatic doublets.
-
Root Cause (Chlorination Step): If NCS chlorination was run too hot (>70°C), minor chlorination at C6 may occur.
-
Root Cause (Sandmeyer Step): "Halogen Dance" is rare here but possible if local heating is extreme.
-
Solution: Recrystallize the intermediate (2-amino-3-chloro-5-fluorobenzoic acid) from Ethanol/Water before the Sandmeyer step. Isomer separation is much harder on the final product.
Issue 3: Decarboxylation
Symptom: Loss of CO₂; isolation of 2-bromo-3-chloro-5-fluorobenzene.
-
Mechanism: Electron-deficient benzoic acids are prone to thermal decarboxylation.
-
Fix: Avoid heating the acidic crude mixture above 80°C. During workup, do not distill the solvent to dryness at high temperatures. Use a rotary evaporator at <45°C.
Advanced Troubleshooting Logic (Decision Tree)
Figure 2: Logic flow for diagnosing synthetic failures.
FAQ: Expert Insights
Q: Can I use CuCl instead of CuBr to save cost? A: No. Using CuCl will lead to halogen exchange, resulting in a mixture of 2-bromo and 2-chloro products (scrambling at the C2 position). You must use CuBr to install the bromine.
Q: Why is the order of addition in the Sandmeyer step critical? A: Adding the cold diazonium salt to the hot copper solution ensures that as soon as the radical is formed, it reacts with the high concentration of bromide/copper available. If you do the reverse (add Copper to Diazo), the radical concentration builds up in a localized area, increasing the rate of biaryl coupling (dimerization) side reactions.
Q: How do I purify the final acid? A: The product is an acid.[1]
-
Dissolve crude in 1M NaOH (converts to soluble carboxylate).
-
Extract with Dichloromethane (removes non-acidic impurities like decarboxylated byproducts).
-
Acidify the aqueous layer with HCl to pH 1.
-
Filter the precipitated pure acid.
References
-
BenchChem. "2-Bromo-3-chloro-5-fluorobenzoic acid - Product Description & Synthetic Methodologies." BenchChem Product Catalog. Accessed March 2026. Link
-
Organic Chemistry Portal. "Sandmeyer Reaction: Mechanism and Modifications." Organic Chemistry Portal. Link
-
Apollo Scientific. "2-Bromo-5-chloro-3-fluorobenzoic acid vs. Isomers: Structural Analysis." Apollo Scientific Catalog. Link
-
Google Patents. "WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid." Google Patents.[3] Link
-
PubChem. "2-Amino-5-chloro-3-fluorobenzoic acid (Precursor Data)." National Library of Medicine. Link
Sources
Technical Support Center: Purification of Crude 2-Bromo-3-chloro-5-fluorobenzoic Acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-Bromo-3-chloro-5-fluorobenzoic acid. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate.
I. Understanding the Compound and Potential Impurities
2-Bromo-3-chloro-5-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
Crude 2-Bromo-3-chloro-5-fluorobenzoic acid may contain a variety of impurities stemming from the synthetic route employed. Common synthetic pathways, such as those involving diazotization and Sandmeyer reactions of an amino precursor, can introduce specific side-products.[1]
Common Impurities May Include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Regioisomers: Isomeric benzoic acids formed due to non-selective halogenation or other reactions.
-
Byproducts of Side Reactions: Compounds resulting from unintended chemical transformations.
-
Residual Solvents and Reagents: Organic solvents, acids, or bases used during the synthesis and workup.
A thorough understanding of the synthetic route used to prepare the crude material is invaluable for predicting the likely impurities and designing an effective purification strategy.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Bromo-3-chloro-5-fluorobenzoic acid in a question-and-answer format.
Acid-Base Extraction Issues
Question: My crude product is an inseparable oil/emulsion during the initial acid-base workup. What should I do?
Answer: Emulsion formation is a common problem when partitioning acidic compounds between an organic solvent and an aqueous base. This is often caused by the presence of fine particulate matter or amphiphilic impurities.
Troubleshooting Steps:
-
Break the Emulsion:
-
Add Brine: Addition of a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, often leading to the separation of layers.
-
Gentle Swirling/Stirring: Avoid vigorous shaking which can stabilize emulsions. Gentle swirling or slow stirring can facilitate layer separation.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can remove particulate matter that may be stabilizing the emulsion.
-
-
Optimize Solvent Choice:
-
If using dichloromethane (DCM), consider switching to a less dense and less emulsion-prone solvent like ethyl acetate or diethyl ether.
-
Question: After acidification of the aqueous layer, my product precipitates as an oil instead of a solid. How can I isolate it?
Answer: "Oiling out" occurs when the melting point of the compound is lower than the temperature of the solution or when the concentration of impurities lowers the melting point of the mixture.
Troubleshooting Steps:
-
Controlled Precipitation:
-
Cooling: Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification.
-
Slow Acid Addition: Add the acid dropwise with vigorous stirring to promote the formation of small seed crystals.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the liquid surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If available, add a few seed crystals of pure 2-Bromo-3-chloro-5-fluorobenzoic acid to the solution.
-
-
Back-Extraction: If oiling persists, extract the oily product back into an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and then remove the solvent under reduced pressure. The resulting solid can then be further purified by recrystallization or chromatography.[2][3]
Recrystallization Challenges
Question: I am having difficulty finding a suitable solvent for recrystallization. What is a systematic approach to solvent selection?
Answer: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Systematic Solvent Screening Protocol:
-
Initial Solubility Tests:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small volume of a different solvent to each tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).
-
Observe the solubility at room temperature. A good candidate solvent will show low solubility.
-
Heat the mixtures that showed low solubility. A suitable solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool. The formation of crystals upon cooling indicates a promising solvent.
-
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. This typically consists of a "soluble" solvent and an "insoluble" solvent in which the compound has poor solubility.
-
Dissolve the crude material in a minimal amount of the hot "soluble" solvent.
-
Slowly add the "insoluble" solvent dropwise until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Question: My recrystallized product is still colored. How can I remove colored impurities?
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal.
Decolorization Protocol:
-
After dissolving the crude product in the hot recrystallization solvent, allow the solution to cool slightly.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the solute).
-
Heat the mixture back to boiling for a few minutes.
-
Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
Column Chromatography Issues
Question: My compound is streaking or showing poor separation on a silica gel column. What are the likely causes and solutions?
Answer: Streaking (tailing) of acidic compounds like 2-Bromo-3-chloro-5-fluorobenzoic acid on silica gel is common due to strong interactions between the carboxylic acid group and the acidic silanol groups of the stationary phase.[4]
Troubleshooting and Optimization:
-
Mobile Phase Modification: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[4] This will suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to better peak shapes.
-
Stationary Phase Choice:
-
Reverse-Phase Chromatography (C18): This is often a better choice for polar and ionizable compounds. The separation is based on hydrophobicity, which can provide better resolution and peak shape.[4]
-
Deactivated Silica Gel: Using silica gel that has been treated to reduce the number of acidic silanol groups can also minimize tailing.[4]
-
-
Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be loaded onto the top of the column, which often leads to better band sharpness.
III. Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification strategy for crude 2-Bromo-3-chloro-5-fluorobenzoic acid?
A1: A multi-step approach is generally most effective. Begin with an acid-base extraction to separate the acidic product from neutral and basic impurities.[5][6][7] Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer, containing the deprotonated benzoic acid, is then separated and acidified (e.g., with HCl) to precipitate the purified product.[3][7] This can be followed by recrystallization or column chromatography for further purification.
Q2: How can I assess the purity of my purified 2-Bromo-3-chloro-5-fluorobenzoic acid?
A2: Several analytical techniques can be used to determine the purity of your compound:[8]
-
High-Performance Liquid Chromatography (HPLC): A powerful method for separating the target compound from closely related impurities and for quantitative purity assessment.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. Derivatization may be necessary to increase the volatility of the benzoic acid.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.[8]
Q3: What are the key safety precautions when handling 2-Bromo-3-chloro-5-fluorobenzoic acid and the reagents for its purification?
A3: It is crucial to handle all chemicals with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[10][11][12]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and corrosive acids and bases.[10][11]
-
Handling Corrosives: Concentrated acids (e.g., HCl) and bases (e.g., NaOH) are highly corrosive and should be handled with extreme care.[5]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for 2-Bromo-3-chloro-5-fluorobenzoic acid and all other chemicals used for detailed safety information.[10][13]
IV. Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the purification of crude 2-Bromo-3-chloro-5-fluorobenzoic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup, especially when using bicarbonate.[6] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with the aqueous base to ensure complete recovery of the acidic product.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water.
-
Drying: Dry the purified solid, preferably in a vacuum oven.
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of 2-Bromo-3-chloro-5-fluorobenzoic acid.
-
Solvent Selection: Choose a suitable solvent or solvent system based on prior screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
V. Visualizations
Caption: General workflow for the purification of 2-Bromo-3-chloro-5-fluorobenzoic acid.
Caption: Decision tree for troubleshooting common purification issues.
VI. References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]
-
Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]
-
Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid. Retrieved from
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
Sources
- 1. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 2. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. magritek.com [magritek.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 8. moravek.com [moravek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. lobachemie.com [lobachemie.com]
Technical Support Center: Synthesis of 2-Bromo-3-chloro-5-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4). This valuable building block is crucial for the development of novel pharmaceuticals and advanced materials.[1] However, its multi-step synthesis presents several challenges, particularly concerning regioselectivity and reaction control. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic route.
A common and logical synthetic approach begins with 3-chloro-5-fluorotoluene, proceeds through electrophilic bromination to form 2-bromo-3-chloro-5-fluorotoluene, and concludes with the oxidation of the methyl group to a carboxylic acid.[1] This guide will focus on troubleshooting this specific pathway.
Section 1: Troubleshooting Electrophilic Bromination
The introduction of a bromine atom onto the 3-chloro-5-fluorotoluene ring is the most critical step for controlling the final isomer purity. The fluorine, chlorine, and methyl groups all act as ortho, para-directors in electrophilic aromatic substitution.[1][2] This creates a significant challenge in achieving selective bromination at the desired C-2 position.
Q1: My bromination reaction is producing a mixture of isomers, primarily the desired 2-bromo and the undesired 4-bromo product. How can I improve the regioselectivity?
Answer: This is the most common side reaction and stems from the competing directing effects of the substituents. While both the chloro and fluoro groups direct to the 2- and 4-positions, we can leverage steric hindrance and carefully chosen reaction conditions to favor the desired C-2 bromination.
Underlying Principle: Steric and Electronic Effects The methyl, chloro, and fluoro groups all activate the ortho and para positions for electrophilic attack.[3]
-
C-2 Position: Ortho to the methyl and fluoro groups, meta to the chloro group. It is sterically hindered by the adjacent chloro group.
-
C-4 Position: Para to the methyl group, ortho to the chloro group, and meta to the fluoro group. This position is electronically activated and less sterically hindered than C-2.
-
C-6 Position: Ortho to the methyl and chloro groups, para to the fluoro group. This position is also highly activated.
To achieve selectivity, the strategy is to use a bulky brominating agent or a catalyst system that is sensitive to steric hindrance, thereby disfavoring attack at the more crowded C-2 and C-6 positions relative to the C-4 position. However, the combined directing effect often leads to a mixture. A more refined approach involves leveraging a catalyst that can overcome these tendencies.
Troubleshooting Protocol:
-
Choice of Brominating Agent: Avoid using elemental bromine (Br₂) with a strong Lewis acid like FeBr₃ or AlCl₃, as this is highly reactive and tends to be less selective.[4][5] N-Bromosuccinimide (NBS) is often a milder and more selective choice for aromatic brominations.[6]
-
Solvent and Temperature Control: Running the reaction at lower temperatures can often increase selectivity by favoring the product with the lower activation energy, which may be the sterically less-hindered isomer. However, kinetic studies are often required to confirm this for a specific system.
-
Catalyst Selection: The use of zeolites or other solid acid catalysts has been shown to induce high para-selectivity in the bromination of some substituted toluenes, which in this case would be undesired.[6] For this specific transformation, a more nuanced approach is required.
Below is a diagram illustrating the formation of the key regioisomers.
Caption: Regioisomeric products from the bromination of 3-chloro-5-fluorotoluene.
Section 2: Troubleshooting the Oxidation of the Methyl Group
The final step is the oxidation of the benzylic methyl group of 2-bromo-3-chloro-5-fluorotoluene to a carboxylic acid. While this is a robust transformation, side reactions can occur, leading to low yields or impurities.[1]
Q2: The oxidation of the methyl group is sluggish, and I'm getting low yields of the desired benzoic acid. What's causing this?
Answer: Sluggish oxidation is typically due to insufficient oxidant activity or poor reaction conditions. The electron-withdrawing nature of the three halogen substituents on the ring deactivates the methyl group, making it more resistant to oxidation than toluene itself.
Underlying Principle: Benzylic Oxidation The reaction proceeds via attack at the benzylic C-H bonds, which are weaker than typical sp³ C-H bonds due to resonance stabilization of the resulting benzylic radical.[7] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically required.[8] However, the deactivating effect of the halogens can hinder this process.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Most benzylic oxidations with KMnO₄ require heating to reflux to proceed at a reasonable rate.[8] Ensure your reaction is maintained at a sufficiently high temperature.
-
Use a Phase Transfer Catalyst (PTC): If using aqueous KMnO₄ with an organic substrate, the reaction can be limited by the interface between the two phases. Adding a PTC like tetrabutylammonium bromide can shuttle the permanganate ion into the organic phase, dramatically increasing the reaction rate.
-
Ensure Sufficient Oxidant: Stoichiometrically, the oxidation of a methyl group to a carboxylic acid requires two equivalents of KMnO₄.[9] Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.
-
Consider Alternative Oxidants: If KMnO₄ proves ineffective, stronger conditions such as sodium dichromate in sulfuric acid (chromic acid) can be used, although this generates chromium waste.[8]
Q3: My oxidation reaction is producing a dark, tarry material and the yield is still low. What is happening?
Answer: The formation of tar often indicates over-oxidation or degradation of the aromatic ring itself. While aromatic rings are generally stable, harsh oxidizing conditions (high temperatures and high concentrations of a strong oxidant) can lead to ring cleavage and polymerization, especially with multiple substituents present.
Troubleshooting Workflow:
The following workflow can help diagnose and solve issues related to low yield and byproduct formation during the oxidation step.
Caption: Troubleshooting workflow for the side-chain oxidation step.
Section 3: Purification Challenges
Q4: How can I effectively remove the isomeric 4-bromo-3-chloro-5-fluorobenzoic acid from my final product?
Answer: Separating regioisomers of substituted benzoic acids can be challenging due to their similar physical properties. A combination of techniques is often required.
Recommended Purification Protocol:
-
Aqueous Workup: After the oxidation is complete and quenched, perform an acidic workup to protonate the benzoic acid. The crude product will precipitate. Filter this solid. Then, re-dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The desired acid and its isomer will move into the aqueous basic layer as their sodium salts. This step helps remove non-acidic organic impurities. Re-acidify the aqueous layer with concentrated HCl to precipitate the mixed acids, filter, and dry.
-
Recrystallization: This is the most effective method for purifying the final product. The key is finding a solvent system where the solubility of the desired 2-bromo isomer and the undesired 4-bromo isomer are sufficiently different.
-
Solvent Screening: Test a range of solvents (e.g., ethanol/water, acetic acid/water, toluene, heptane) to find one that dissolves the crude product when hot but allows for selective crystallization of the desired isomer upon cooling.
-
Procedure: Dissolve the crude acid mixture in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[10]
-
-
Purity Analysis: Check the purity of the recrystallized material using HPLC, GC-MS, or ¹H NMR to see if the isomeric impurity has been removed.[10] If impurities persist, a second recrystallization may be necessary.
Frequently Asked Questions (FAQs)
Q5: What is the best way to monitor the progress of the bromination and oxidation reactions? A5: For both reactions, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to monitor the disappearance of the starting material and the appearance of the product spot(s). This is a quick and easy way to gauge reaction completion.
-
GC-MS: This provides more detailed information. You can clearly distinguish between starting material, the desired product, and any isomeric byproducts, and get an approximate ratio of each. This is particularly useful for assessing the selectivity of the bromination step.
Q6: Are there any major safety concerns I should be aware of during this synthesis? A6: Yes, several steps require specific precautions.
-
Bromination: N-Bromosuccinimide is a lachrymator and irritant. Handle it in a well-ventilated fume hood.
-
Oxidation: Potassium permanganate and chromic acid are strong, hazardous oxidizers. They can react violently with organic materials. Reactions should be conducted behind a blast shield, and temperature must be carefully controlled. Quenching excess oxidant (e.g., with sodium bisulfite for KMnO₄ or isopropanol for chromic acid) must be done slowly and with cooling.
-
Acid/Base Extractions: Handling concentrated acids (HCl, H₂SO₄) and bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q7: Can I introduce the carboxylic acid group first and then perform the halogenations? A7: While possible, it is not the recommended route. A carboxylic acid group is a meta-director and is strongly deactivating.[11] Attempting to perform Friedel-Crafts-type halogenations on a benzoic acid ring is extremely difficult and would require harsh conditions, likely leading to poor yields and significant side reactions. The sequence of halogenation followed by oxidation is generally more efficient and controllable.[1]
References
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Organic Chemistry II / CHEM 252 Chapter 15 – Reactions of Aromatic Compounds. Retrieved from [Link]
- Google Patents. (2014). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3478-3491. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: Introduction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid. Retrieved from [Link]
-
SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 5.2: Oxidation of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). Oxidation of Aromatic Compounds. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). 17. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Retrieved from [Link]
Sources
- 1. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 2. 3-Bromo-5-chloro-4-fluorotoluene | Benchchem [benchchem.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lkouniv.ac.in [lkouniv.ac.in]
Technical Support Center: Optimization of 2-Bromo-3-chloro-5-fluorobenzoic Acid Synthesis
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with 2-Bromo-3-chloro-5-fluorobenzoic acid , a highly functionalized intermediate often used as a scaffold for kinase inhibitors or protein-protein interaction modulators.
The primary challenge with this molecule lies in its tri-halogenated core , which creates significant steric crowding and electronic deactivation. Standard electrophilic aromatic substitutions will fail or yield poor regioselectivity. The most robust synthetic strategies rely on manipulating pre-functionalized precursors.
| Property | Data |
| CAS Number | 1525442-25-4 |
| Formula | C₇H₃BrClFO₂ |
| MW | 253.45 g/mol |
| pKa (Calc.) | ~2.8 (Highly acidic due to electron-withdrawing halogens) |
| Solubility | Low in water; Soluble in EtOAc, DCM, MeOH, aqueous base. |
Primary Synthetic Protocols
We recommend two primary routes depending on your starting material availability. Protocol A is preferred for laboratory scale (gram-scale) due to milder conditions. Protocol B is preferred for scale-up if the toluene precursor is available.
Protocol A: Sandmeyer Bromination (Recommended)
Starting Material: 2-Amino-3-chloro-5-fluorobenzoic acid (CAS: 1022961-12-1)
Mechanism: Diazotization of the aniline followed by radical-nucleophilic substitution using Cu(I)Br.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 2-amino-3-chloro-5-fluorobenzoic acid (1.0 equiv) in 48% HBr (10 equiv).
-
Cool to 0–5 °C . Critical: Do not let temp rise above 5 °C to prevent phenol formation.
-
Add NaNO₂ (1.2 equiv) as a 2.5 M aqueous solution dropwise. Stir for 30 min. The solution should become clear/pale yellow.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuBr (1.5 equiv) in 48% HBr (5 equiv). Heat to 60 °C .
-
Transfer the cold diazonium solution portion-wise to the CuBr solution.[1] Expect vigorous N₂ evolution and foaming.
-
Heat to 80 °C for 1 hour.
-
-
Workup:
-
Cool to RT. Dilute with water (equal volume).
-
Extract with EtOAc (3x).[2]
-
Wash organic layer with 10% Na₂SO₃ (to remove bromine traces) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:3) or Toluene.
-
Protocol B: Side-Chain Oxidation
Starting Material: 2-Bromo-3-chloro-5-fluorotoluene (CAS: 1242339-16-7)
Mechanism: Permanganate-mediated oxidation of the benzylic carbon.[3]
Step-by-Step Methodology:
-
Setup:
-
Dissolve the toluene derivative (1.0 equiv) in a mixture of Pyridine/Water (2:1). Note: Pyridine acts as a co-solvent and proton scavenger.
-
-
Oxidation:
-
Heat to 90 °C .
-
Add KMnO₄ (4.0 equiv) portion-wise over 2 hours. Caution: Exothermic.
-
Reflux for 4–6 hours until the purple color persists or TLC shows consumption of starting material.
-
-
Workup:
-
Cool to RT. Add Ethanol (small amount) to quench excess permanganate (turns brown).
-
Filter the MnO₂ slurry through a Celite pad. Wash the pad with hot water.
-
Concentrate the filtrate to remove pyridine.
-
Acidify the aqueous residue with 6N HCl to pH 1. The product will precipitate.[4]
-
-
Purification:
Visualization: Synthesis & Decision Logic
The following diagram outlines the workflow and decision points for selecting the optimal route.
Figure 1: Strategic workflow for the synthesis of 2-Bromo-3-chloro-5-fluorobenzoic acid.
Troubleshooting Guide (Q&A)
Issue: Low Yield in Sandmeyer Reaction (<40%)
Q: I am getting low yields and a lot of tarry material during the Sandmeyer reaction. What is happening? A: This is typically caused by thermal decomposition of the diazonium salt before it reacts with CuBr, or azo-coupling side reactions.
-
Fix 1 (Temperature): Ensure the diazotization step is kept strictly between 0–5 °C.
-
Fix 2 (Acidity): Ensure the reaction is strongly acidic (HBr). If the pH rises, the diazonium salt can couple with the unreacted aniline to form azo dyes (tar).
-
Fix 3 (Addition Mode): Add the cold diazonium salt to the hot CuBr solution. This ensures immediate reaction and minimizes the lifetime of the unstable intermediate.
Issue: Incomplete Oxidation (Route B)
Q: TLC shows a spot running just above the starting material that persists even after 4 hours of reflux with KMnO4. A: This is likely the aldehyde intermediate (2-bromo-3-chloro-5-fluorobenzaldehyde).
-
Fix: Add an additional 1.0 equiv of KMnO4 and continue reflux.
-
Alternative: If the reaction stalls, cool down, filter off the MnO₂ (which can occlude the surface of the oxidant), and re-subject the filtrate to fresh KMnO4.
Issue: Product Contaminated with Copper/Manganese
Q: My product has a green/brown tint after workup. A: This indicates residual metal salts (Cu from Sandmeyer or Mn from Oxidation).
-
Fix: Dissolve the crude acid in 1N NaOH. The metal hydroxides/oxides will precipitate or remain colloidal. Filter this basic solution through Celite. Then, re-acidify the clear filtrate with HCl to precipitate the pure white product.
Issue: Regioselectivity Failure (Direct Bromination)
Q: Can I just brominate 3-chloro-5-fluorobenzoic acid directly? A: No.
-
Reasoning: The carboxylic acid is a meta-director. The fluorine and chlorine are ortho/para-directors.
-
In 3-chloro-5-fluorobenzoic acid, the positions 2, 4, and 6 are all deactivated by the COOH group. While F and Cl activate, the steric crowding at position 2 (between Cl and COOH) is immense.
-
Direct bromination will likely yield a mixture of the 4-bromo (less sterically hindered) and 6-bromo isomers, or fail to react without harsh conditions that cause decarboxylation.
Advanced Troubleshooting: Decision Tree
Use this logic tree to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic logic for common experimental failures.
References
-
BenchChem. (2025).[1][2][4] Synthetic Methodologies for 2-Bromo-3-chloro-5-fluorobenzoic Acid. Retrieved from
-
Organic Chemistry Portal. (2024). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3-chloro-5-fluorotoluene.[6] Retrieved from
-
PubChem. (2025).[7] 2-Amino-3-chloro-5-fluorobenzoic acid (CAS 1022961-12-1).[8] Retrieved from
-
Vapourtec. (2024). Lithiation and Organolithium Reagents in Flow. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-3-chloro-5-fluorotoluene | CAS#:1242339-16-7 | Chemsrc [chemsrc.com]
- 7. 2-Amino-5-chloro-3-fluorobenzoic acid | C7H5ClFNO2 | CID 28974150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1022961-12-1,2-Amino-3-chloro-5-fluorobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Suzuki Coupling with 2-Bromo-3-chloro-5-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-3-chloro-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this sterically hindered and electronically complex substrate. Our goal is to provide you with the causal logic behind experimental choices, enabling you to diagnose issues and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2-Bromo-3-chloro-5-fluorobenzoic acid has very low or no yield. What are the most common culprits?
Low conversion is the most frequent issue and can typically be traced to several key factors specific to this substrate's structure:
-
Inefficient Oxidative Addition: The palladium catalyst must insert into a carbon-halogen bond. The 2-Bromo-3-chloro-5-fluorobenzoic acid presents steric hindrance from the ortho-carboxylate group and the adjacent chloro group, which can slow this crucial first step.[1]
-
Catalyst Inhibition/Deactivation: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially deactivating the catalyst.[2] Furthermore, the presence of oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive state, often observed as the formation of palladium black.[3]
-
Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may lack the reactivity needed for this challenging substrate.[4] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the reaction.[1][5]
-
Poor Reagent Quality: Boronic acids are susceptible to decomposition (protodeboronation), and phosphine ligands can be oxidized by air.[3][4] Using fresh, high-purity reagents is critical.
Q2: Which halogen should I expect to react—the bromine at C2 or the chlorine at C3?
You should expect selective coupling at the carbon-bromine bond . The reactivity of aryl halides in Suzuki couplings follows the general trend of I > Br > OTf >> Cl.[6][7] The carbon-bromine bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the more robust carbon-chlorine bond. Achieving coupling at the C-Cl bond would require more forcing conditions and a catalyst system specifically designed for aryl chloride activation, typically involving highly electron-rich and bulky ligands.[8][9]
Q3: I'm observing a significant byproduct that is missing the bromine atom but is not my desired coupled product. What is happening?
This is a classic case of protodehalogenation (also called hydrodehalogenation).[1] In this side reaction, the bromo substituent is replaced by a hydrogen atom. This is a common issue with sterically hindered or electron-deficient aryl halides.
Primary Causes:
-
Hydride Source: Certain bases or solvents (especially alcohols) can act as a source of hydride.[1][10]
-
Water: While often used as a co-solvent, excess water in the presence of certain bases can facilitate this pathway.
-
Slow Catalysis: If the catalytic cycle is stalled after oxidative addition but before transmetalation, the organopalladium intermediate has more time to react with a hydride source.
Mitigation Strategies:
-
Base Selection: Use an anhydrous, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene.[1]
-
Ligand Choice: Using bulky biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting protodehalogenation.[1]
Q4: How does the carboxylic acid functional group interfere with the reaction, and how can I manage it?
The carboxylic acid introduces two main challenges:
-
Acidity: It will be deprotonated by the base, consuming at least one equivalent. You must account for this by adding an extra equivalent of base.
-
Catalyst Inhibition: The resulting carboxylate is a potential ligand for the palladium center. This coordination can saturate the catalyst, preventing it from participating in the catalytic cycle.[2]
Management Strategies:
-
Protecting Group: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling.[11] This removes the acidity and the coordinating carboxylate. The ester can be hydrolyzed back to the carboxylic acid post-coupling.
-
Base Selection: Using a weaker, heterogeneous base like K₃PO₄ can sometimes be beneficial as it may interact less unfavorably with the catalyst system compared to strong, soluble bases.
-
Increased Catalyst/Ligand Loading: In some cases, simply increasing the catalyst and ligand loading can overcome partial inhibition.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Low or No Product Formation
When faced with a failed reaction, a logical, step-by-step diagnosis is the most efficient path to a solution. This workflow helps isolate the problematic variable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
Technical Support Center: Purification of 2-Bromo-3-chloro-5-fluorobenzoic Acid
Welcome to the Technical Support Center for halogenated building blocks. This guide is specifically engineered for researchers and drug development professionals working with 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) [1]. Due to its highly substituted, electron-deficient aromatic ring, this compound presents unique physicochemical behaviors that must be leveraged during isolation and purification.
Below, you will find field-proven troubleshooting guides, step-by-step protocols, and the physicochemical rationale required to establish a self-validating purification system.
Part 1: Troubleshooting & FAQs
Q1: Following a Sandmeyer reaction to synthesize 2-Bromo-3-chloro-5-fluorobenzoic acid, my crude product is heavily contaminated with copper salts and unreacted 2-amino-3-chloro-5-fluorobenzoic acid. How do I remove them? A: The most efficient method is a chemically-driven acid-base extraction [2]. The target compound is a carboxylic acid, while the unreacted starting material contains a basic aniline group, and the copper salts are water-soluble inorganic species.
-
Causality: By dissolving the crude mixture in an organic solvent (like methyl tert-butyl ether, MTBE) and extracting with an aqueous alkaline solution (e.g., saturated
), the carboxylic acid is deprotonated to form a highly water-soluble sodium benzoate salt. The unreacted aniline remains neutral/basic and stays in the organic phase alongside any lipophilic byproducts. The aqueous phase can then be separated, filtered to remove insoluble copper hydroxide species, and acidified to precipitate the pure target acid.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Q2: My HPLC analysis shows a closely eluting regioisomer (e.g., a 4-bromo or 6-bromo variant). Acid-base extraction did not remove it. What is the next step?
A: Acid-base extraction cannot separate regioisomers because their
-
Causality: The asymmetrical 2-bromo-3-chloro-5-fluoro substitution pattern creates a specific crystal packing energy. By selecting a solvent where the solubility curve of the target compound changes steeply with temperature (such as toluene or aqueous ethanol), you can force the major isomer to crystallize while the trace regioisomers remain dissolved in the mother liquor. If the regioisomer contamination is >10%, Preparative Reversed-Phase HPLC (C18) is required[1].
Q3: When I acidify the aqueous layer to precipitate the product, it forms a fine, unfilterable suspension instead of distinct crystals. How can I improve the particle size? A: This is a kinetic nucleation issue. Rapid acidification at low temperatures causes a massive supersaturation spike, leading to "crashing out" (amorphous precipitation) rather than crystallization.
-
Causality: To promote crystal growth over nucleation, heat the aqueous extract to 60°C before acidification. Add the concentrated
dropwise with vigorous stirring until the pH reaches 1-2. Allow the mixture to cool slowly to room temperature, then transfer it to an ice bath. This controlled cooling yields larger, highly pure crystalline needles that are easily isolated via vacuum filtration.
Part 2: Physicochemical Data for Purification Design
Understanding the quantitative properties of 2-Bromo-3-chloro-5-fluorobenzoic acid is critical for designing your purification workflow. The electron-withdrawing nature of the three halogens significantly lowers the
| Property | Estimated Value / Description | Relevance to Purification Strategy |
| Molecular Weight | 253.45 g/mol | Essential for accurate mass balance and yield calculations. |
| ~2.0 - 2.5 | Allows extraction into weak aqueous bases ( | |
| Aqueous Solubility | Highly pH-dependent | Soluble at pH > 4 (as carboxylate); Insoluble at pH < 2 (as free acid). |
| Organic Solubility | High in MTBE, EtOAc | Ideal solvents for the organic phase during differential extraction. |
Part 3: Standard Operating Protocols
Protocol A: Acid-Base Differential Extraction
This protocol self-validates by ensuring mass recovery at each phase separation step.
-
Dissolution: Dissolve 10.0 g of crude 2-Bromo-3-chloro-5-fluorobenzoic acid in 100 mL of MTBE in a separatory funnel.
-
Alkaline Extraction: Add 100 mL of saturated aqueous
(Caution: gas evolution will occur). Stopper and vent frequently. Shake vigorously to ensure complete phase transfer. -
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the target compound. The upper MTBE layer contains neutral/basic impurities.
-
Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the retained MTBE layer with an additional 50 mL of water and combine the aqueous extracts. Self-Validation: TLC of the MTBE layer should show no UV-active spot at the baseline.
-
Acidification: Heat the combined aqueous layers to 50°C. Slowly add 6M
dropwise under continuous stirring until the pH reaches 1.0 (verify with pH paper). -
Isolation: Cool the suspension slowly to 5°C. Filter the precipitated white solid through a Büchner funnel, wash with 20 mL of ice-cold water, and dry under vacuum[4].
Protocol B: Thermodynamic Recrystallization
Used as a polishing step to remove trace regioisomers and achieve >98% purity.
-
Solvent Selection: Place the crude, dry solid from Protocol A into a round-bottom flask. Add a minimal amount of toluene (approx. 3-5 mL per gram of solid).
-
Heating: Attach a reflux condenser and heat the suspension to boiling (110°C) until the solid completely dissolves. If undissolved solid remains, add toluene in 1 mL increments.
-
Hot Filtration (Optional): If insoluble mechanical impurities are present, perform a rapid hot filtration through a pre-heated glass funnel[3].
-
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then place it in an ice bath for 1 hour to maximize yield.
-
Collection: Filter the purified crystals, wash with a minimal volume of ice-cold hexane to displace the toluene, and dry under high vacuum.
Part 4: Purification Workflow Visualization
The following diagram maps the logical flow of the purification process, highlighting the phase distribution of the target compound versus common impurities.
Caption: Workflow for the isolation and purification of polyhalogenated benzoic acids.
References
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents.
- CA2110085A1 - Process for the preparation of halogenated benzoic acids. Google Patents.
-
New NCERT Topic - Purification and Analysis of Organic Compound . Physics Wallah. Available at:[Link]
Sources
Technical Support Center: Scalable Synthesis of 2-Bromo-3-chloro-5-fluorobenzoic Acid
Status: Operational Operator: Senior Application Scientist Context: Process Development & Scale-Up Target Audience: Process Chemists, CDMO Partners, R&D Leads[1]
Executive Strategy & Route Selection
Q: What is the most robust synthetic route for scaling this molecule to multi-kilogram batches?
A: While multiple routes exist, the "Chlorination-First" strategy starting from 2-amino-5-fluorobenzoic acid is the industry standard for reliability and regiochemical purity.[1]
We avoid direct lithiation (LDA routes) on scale due to the cryogenic requirements (-78°C) and the risk of "runaway" exotherms with poly-halogenated aromatics. Instead, we utilize the strong ortho-directing power of the amino group to install the chlorine atom before converting the amine to the bromine via a Sandmeyer reaction.
The Workflow:
-
Precursor: 2-Amino-5-fluorobenzoic acid (commercially available).[1][2]
-
Step 1 (Regioselective Chlorination): Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) to yield 2-amino-3-chloro-5-fluorobenzoic acid.[1]
-
Step 2 (Sandmeyer Transformation): Diazotization followed by bromination (CuBr/HBr) to yield 2-bromo-3-chloro-5-fluorobenzoic acid.[1]
Process Logic Diagram
Caption: Optimized linear synthesis workflow minimizing cryogenic steps and maximizing regiocontrol.
Step 1: Regioselective Chlorination (Troubleshooting)
Objective: Install chlorine at Position 3. Reagents: N-Chlorosuccinimide (NCS), DMF or Acetonitrile.[1]
Q: I am observing significant amounts of dichlorinated impurity. How do I stop this?
A: Over-chlorination occurs when the reaction temperature is too high or the stoichiometry is loose.
-
The Fix: Lower your reaction temperature to 40-50°C . While the amino group activates the ring, the electron-withdrawing carboxyl group deactivates it. However, once the first chlorine is added, the ring becomes more deactivated.[1]
-
Stoichiometry: Use exactly 1.05 equivalents of NCS. Do not use a large excess.
-
Solvent Effect: Switch from DMF to Acetonitrile (MeCN) . DMF can sometimes accelerate halogenation too aggressively. MeCN allows for a more controlled rate.
Q: The reaction is stalling at 80% conversion. Should I add more NCS?
A: Do not add more NCS immediately.
-
Check pH: The reaction generates succinimide (acidic byproduct). If the pH drops too low, the amine becomes protonated (ammonium), which deactivates the ring and stops the reaction.
-
The Fix: Add a mild base buffer (e.g., Ammonium Acetate) or ensure your solvent is dry. If stalling persists, raise the temperature by 5°C increments, but monitor by HPLC to ensure the impurity profile (dichlorinated species) does not spike.
Step 2: The Sandmeyer Reaction (Scale-Up Critical)
Objective: Convert Amino (Pos 2) to Bromo (Pos 2). Reagents: NaNO2, Aqueous HBr (48%), CuBr.[1]
Q: We are seeing massive foaming during the diazotization step. Is this normal?
A: Nitrogen evolution is stoichiometric, but "foaming" indicates a rate control issue.[1]
-
The Hazard: Rapid addition of NaNO2 to the acidic amine solution causes a sudden release of NO/NO2 gases and N2.
-
The Protocol:
-
Sub-surface Addition: Add the NaNO2 solution below the surface of the liquid using a dip tube. This prevents gas from escaping immediately into the headspace and creating foam.
-
Temperature: Maintain 0°C to 5°C strictly.
-
Anti-foam: For batches >1kg, the addition of a silicone-based anti-foam agent is mandatory.
-
Q: The yield is low (<50%), and we see a "phenol" impurity (2-hydroxy-3-chloro-5-fluorobenzoic acid). [1]
A: The phenol impurity comes from water attacking the diazonium salt instead of the bromide ion.
-
The Mechanism: The diazonium intermediate is unstable. If the concentration of Bromide (Br-) is too low, water (H2O) acts as the nucleophile.
-
The Fix:
-
Increase HBr Concentration: Ensure you are using 48% HBr and consider adding solid NaBr or KBr to saturate the aqueous phase with bromide ions.
-
Copper Catalyst: Use CuBr (Copper I) , not CuBr2.[1] Freshly purified CuBr (white/light green) works best. Oxidized CuBr (green/blue) is less effective.
-
Order of Addition: Pour the cold diazonium salt into the CuBr/HBr solution (Inverse Addition). This ensures the diazonium species always sees a high concentration of Bromide.
-
Purification & Quality Control
Q: Column chromatography is too expensive for our 5kg batch. How do we purify?
A: You should rely on Acid-Base Swing Extraction followed by Crystallization .
Protocol:
-
Dissolution: Dissolve the crude solid in dilute NaOH (pH 10-11). The product (benzoic acid) dissolves; non-acidic impurities (organic byproducts) remain undissolved.
-
Wash: Wash the aqueous layer with Ethyl Acetate or MTBE to remove organic impurities.
-
Precipitation: Slowly acidify the aqueous layer with HCl to pH 1-2. The product will precipitate.
-
Crystallization: Recrystallize the wet cake from Toluene/Heptane or Ethanol/Water .
Data Table: Solvent Selection for Crystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Rating |
| Ethanol/Water (1:1) | High | Low | Good (removes salts) | Recommended |
| Toluene | Moderate | Very Low | Excellent (removes tars) | High Purity |
| Ethyl Acetate | Very High | High | Poor (yield loss) | Avoid |
| Dichloromethane | High | Moderate | Poor | Avoid |
Safety & Process Engineering (E-E-A-T)
Q: What are the thermal hazards for this specific chemistry?
A:
-
Diazonium Salts: The intermediate diazonium salt is potentially explosive if allowed to dry. NEVER filter the diazonium salt. Always process it as a solution/slurry immediately.
-
Exotherm: The Sandmeyer decomposition (N2 release) is exothermic. On a large scale, this heat cannot escape easily.[1]
-
Control: Use "Dosing-Controlled" reaction mode. Add the diazonium solution to the copper solution slowly. If the temperature rises, stop the feed. The reaction stops generating heat immediately (unlike accumulation-controlled reactions).
-
Q: How do we handle the Copper waste?
A: The aqueous waste contains high levels of Copper. Do not discharge.
-
Treatment: Treat the waste stream with Sodium Sulfide or Trimercaptotriazine (TMT) to precipitate Copper as CuS (insoluble sludge). Filter the sludge and dispose of it as solid hazardous waste.
References
-
Lundbeck Process Safety Group. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
- Context: Authoritative guide on handling diazonium salts and exotherms on scale.
-
-
Context: Specification of the starting material.[3]
-
-
Fillon, H., et al. (2002).[1] Regioselective halogenation of aminobenzoic acids. Tetrahedron Letters.
- Context: Mechanistic basis for the regioselectivity of NCS chlorin
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
Sources
Technical Support Center: Chromatography & Purification of 2-Bromo-3-chloro-5-fluorobenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific chromatographic challenges associated with 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) .
This highly functionalized, polyhalogenated building block is critical in pharmaceutical R&D[1]. However, its purification and analysis are notoriously difficult due to the strong electron-withdrawing effects of the bromine, chlorine, and fluorine substituents. These halogens significantly lower the pKa of the carboxylic acid group compared to unsubstituted benzoic acid, making the molecule highly prone to ionization, secondary silanol interactions, and severe peak tailing[2][3].
This portal provides self-validating protocols, mechanistic troubleshooting, and FAQs to ensure high-fidelity purification and analytical resolution.
Part 1: Standardized Chromatographic Protocols
To achieve reproducible results, the chromatographic system must be tailored to suppress the ionization of the carboxylic acid moiety. Below are the validated, step-by-step methodologies for both preparative and analytical workflows.
Protocol A: Preparative Normal-Phase Flash Chromatography
Objective: Bulk purification of synthesized 2-bromo-3-chloro-5-fluorobenzoic acid.
-
Solvent System Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (typically starting at 80:20 v/v). Critical Step: Add 0.5% to 1.0% Glacial Acetic Acid (v/v) to the total mixture. Mix thoroughly.
-
Column Equilibration: Flush a standard bare silica gel column with 3–5 column volumes (CV) of the acidified mobile phase. This pre-saturates the active silanol sites on the silica.
-
Sample Loading (Dry Loading): Due to the compound's poor solubility in non-polar solvents, dissolve the crude mixture in a minimal amount of Tetrahydrofuran (THF) or Acetone. Add a small amount of silica gel to the flask and evaporate the solvent completely under reduced pressure. Load this dry powder onto the top of the column.
-
Elution: Run a gradient from 10% to 50% Ethyl Acetate in Hexane (maintaining 1% Acetic Acid throughout). Collect fractions and monitor via TLC (UV active at 254 nm).
Protocol B: Analytical Reverse-Phase HPLC (RP-HPLC)
Objective: Purity determination and quantitative analysis.
-
Mobile Phase Preparation:
-
Channel A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Channel B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.
-
Causality: Acidification lowers the pH below the analyte's pKa, ensuring the molecule remains in its neutral, protonated state, allowing for purely hydrophobic interactions with the stationary phase[4].
-
-
Column Selection: Install a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm). End-capping minimizes residual silanol groups[2].
-
System Parameters: Set the flow rate to 1.0 mL/min, column temperature to 30 °C, and detection wavelength to 230 nm.
-
Gradient Execution: Equilibrate at 30% B. Run a linear gradient from 30% B to 90% B over 15 minutes. Inject 5–10 µL of the sample dissolved in the initial mobile phase conditions.
Part 2: Quantitative Data & Condition Summaries
The following table summarizes the optimized parameters for both chromatographic modes to allow for rapid cross-referencing during method setup.
| Parameter | Normal-Phase (Flash/TLC) | Reverse-Phase (HPLC) |
| Stationary Phase | Bare Silica Gel (Si-OH) | End-capped Octadecylsilane (C18) |
| Primary Mobile Phase | Hexane / Ethyl Acetate | Water / Acetonitrile (or Methanol) |
| Mandatory Additive | 0.5% - 1.0% Glacial Acetic Acid | 0.1% TFA or Formic Acid |
| Purpose of Additive | Disrupts H-bonding with silica[3] | Suppresses analyte ionization[4] |
| Sample Diluent | Dry loading onto silica | Initial mobile phase (e.g., 30% MeCN) |
| Expected Peak Shape | Tight, symmetrical bands | Sharp, Gaussian peaks (Asymmetry < 1.2) |
Part 3: Mechanistic Troubleshooting Guides (Q&A)
Issue 1: Severe Peak Tailing and Streaking
Q: During normal-phase TLC and flash chromatography, my 2-bromo-3-chloro-5-fluorobenzoic acid sample streaks continuously from the baseline to the solvent front. How do I fix this?
A: This is the most common issue when chromatographing carboxylic acids on bare silica. The streaking is caused by secondary interactions: the highly polar carboxylic acid group establishes strong, multivalent hydrogen bonds with the free, slightly acidic silanol (Si-OH) groups on the silica gel surface[3].
The Fix: You must add a volatile organic acid (like 0.1% - 1% Acetic Acid or Formic Acid) to your mobile phase. The acetic acid acts as a sacrificial competitor; it saturates the active silanol sites on the stationary phase and ensures your target benzoic acid remains fully protonated. This eliminates the secondary interactions, converting the streak into a tight, well-defined spot or peak[3].
Caption: Mechanism of peak tailing resolution using acidic modifiers on silica gel.
Issue 2: Poor Resolution and Broad Peaks in HPLC
Q: I am using a standard C18 column with a simple Water/Methanol gradient, but my peaks are broad and asymmetric. What is the mechanistic cause?
A: The cause is partial analyte ionization. The electron-withdrawing halogens (Br, Cl, F) make this specific benzoic acid highly acidic (low pKa). In a neutral Water/Methanol mixture, the molecule exists in an equilibrium between its non-ionized (hydrophobic) form and its ionized (hydrophilic carboxylate) form[4]. Because these two forms partition differently into the C18 stationary phase, the peak broadens and distorts.
The Fix: Lower the pH of your mobile phase to at least 1.5 to 2 units below the analyte's pKa[2]. Adding 0.1% TFA to both your aqueous and organic channels forces the equilibrium entirely to the non-ionized, protonated state, allowing for uniform hydrophobic interaction with the C18 chains and restoring peak symmetry[4].
Caption: HPLC method optimization workflow for halogenated benzoic acids.
Issue 3: Sample Precipitation During Injection
Q: My sample crashes out of solution and blocks the HPLC injector when I load it. How can I prevent this?
A: Solubility is highly pH-dependent. While the protonated form of the acid is required for good chromatography, it is highly insoluble in water[2]. If you dissolve your sample in 100% organic solvent (like DMSO or pure MeCN) and inject a large volume into a highly aqueous mobile phase gradient, the sudden phase-mismatch causes the hydrophobic compound to precipitate.
The Fix: Dissolve your sample in a mixture that closely mimics your initial mobile phase conditions (e.g., 30% MeCN / 70% Water). If solubility is still too low, you may use a higher organic concentration for the diluent, but you must drastically reduce your injection volume (e.g., from 20 µL down to 2–5 µL) to allow the mobile phase to rapidly dilute the sample before precipitation occurs.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a basic modifier like Triethylamine (TEA) instead of an acid to improve peak shape? A: No. While TEA is excellent for masking silanols when analyzing basic amines, it is counterproductive for carboxylic acids. Adding a base will deprotonate 2-bromo-3-chloro-5-fluorobenzoic acid, converting it into a highly polar salt. In normal phase, this will cause the compound to stick irreversibly to the baseline. In reverse phase, the salt will have zero retention on a C18 column and will elute in the void volume[3][5]. Always use acidic modifiers for acidic analytes.
Q: How do the specific halogens (Br, Cl, F) affect the retention time compared to standard benzoic acid? A: Halogen atoms significantly increase the lipophilicity (LogP) of the aromatic ring. Because reverse-phase chromatography relies on hydrophobic interactions, 2-bromo-3-chloro-5-fluorobenzoic acid will exhibit a much stronger affinity for the C18 stationary phase than unsubstituted benzoic acid. Consequently, it will require a significantly higher percentage of organic modifier (Acetonitrile or Methanol) to elute from the column[1].
Q: Is it possible to separate positional isomers of halogenated benzoic acids using these methods?
A: Yes, but it requires careful gradient optimization. Positional isomers often have slightly different pKa values and dipole moments. If standard C18 fails to resolve them, consider using a Phenyl-Hexyl column, which offers alternative selectivity via
References
-
VCU Scholars Compass: Investigation of factors affecting reverse-phase high performance liquid chromatography URL:[Link]
-
ResearchGate: TLC tailing and carboxylic acid? URL: [Link]
-
ResearchGate: Thin-Layer Chromatography of Benzoic Acids and Phenols at the Presence of Gas Modifiers of Acid and Basic Character URL:[Link]
Sources
recrystallization techniques for 2-Bromo-3-chloro-5-fluorobenzoic acid
Topic: Recrystallization Techniques for 2-Bromo-3-chloro-5-fluorobenzoic Acid Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, and Drug Development Professionals
Technical Support Center: Purification of Halogenated Benzoic Acids
Introduction: The Challenge of Poly-Halogenated Scaffolds
Welcome to the technical support hub. You are likely working with 2-Bromo-3-chloro-5-fluorobenzoic acid , a densely functionalized intermediate often used in the synthesis of kinase inhibitors or agrochemicals.
Unlike simple benzoic acid, this molecule possesses three distinct halogen atoms, significantly altering its lipophilicity and crystal lattice energy. The primary challenges you will face are "oiling out" (liquid-liquid phase separation) due to its suppressed melting point relative to non-halogenated analogues, and the separation of regioisomers formed during upstream electrophilic aromatic substitution or Sandmeyer reactions.
This guide is structured to help you validate your solvent system and troubleshoot the specific physical chemistry issues associated with this compound.
Part 1: Solvent System Selection & Validation
Q: I cannot find specific solubility data for this compound. What is the recommended solvent system?
A: Due to the specific substitution pattern, literature data is sparse. However, based on the logP (partition coefficient) shifts caused by the Bromo, Chloro, and Fluoro substituents, we recommend a Binary Solvent Screen .
The high halogen content increases lipophilicity, making pure water (the standard for benzoic acid) a poor choice. You need a system that balances the hydrophobic aryl core with the hydrophilic carboxylic acid tail.[1]
Recommended Solvent Systems:
-
Ethanol / Water (Preferred): Start with 95% Ethanol. The compound should dissolve readily at reflux. Water acts as the anti-solvent.
-
Ethyl Acetate / Heptane: Use if the compound is sensitive to hydrolysis or if you are removing polar impurities.
-
Toluene: Effective for removing non-polar byproducts, but requires higher temperatures.
Protocol: The Solubility "Drop Test" Before scaling up, perform this micro-test:
-
Place 100 mg of solid in a test tube.
-
Add 0.5 mL of the primary solvent (e.g., Ethanol). Heat to boiling.
-
If dissolved, add the anti-solvent (e.g., Water) dropwise to the hot solution until persistent turbidity is observed.[2]
-
Add 1-2 drops of primary solvent to clear it.
-
Cool slowly. If oil droplets form instead of crystals, your solvent system is too polar or the concentration is too high.
Part 2: Step-by-Step Recrystallization Protocol
Q: What is the optimal workflow to maximize purity and yield?
A: Follow this "Checkpoint" protocol. It includes stop-points to verify the physical state of your material.[2][3]
Step 1: Dissolution (The Saturation Point)
-
Action: Place crude 2-Bromo-3-chloro-5-fluorobenzoic acid in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent: Add Ethanol (95%) at a ratio of roughly 3-5 mL per gram of solid.
-
Heat: Heat to reflux (approx. 78°C).
-
Checkpoint A: Does the solid dissolve completely?
-
Yes: Proceed.
-
No: Add more solvent in 1 mL increments. If insoluble particles remain after 10 mL/g, these are likely inorganic salts (e.g., Cu salts from Sandmeyer). Perform a hot filtration.
-
Step 2: Anti-Solvent Addition (The Nucleation Zone)
-
Action: While maintaining reflux, slowly add warm Water (anti-solvent) down the condenser or side of the flask.
-
End Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
Correction: Add 1-2 mL of hot Ethanol to re-dissolve the cloudiness. The solution should be clear and saturated.
Step 3: Controlled Cooling (Critical for Habit)
-
Action: Remove from heat. Place the flask on a cork ring or wood block. Do not place directly on a cold benchtop.
-
Mechanism: Rapid cooling traps impurities in the lattice. Slow cooling allows the 2-Bromo-3-chloro-5-fluorobenzoic acid molecules to align selectively, excluding isomers.
-
Checkpoint B: Monitor for "Oiling Out."
-
Observation: If you see oily globules at the bottom, reheat immediately and add more Ethanol (approx. 10-15% of total volume). Oiling out occurs when the saturation temperature exceeds the melting point of the solvated solid [1].
-
Step 4: Isolation
-
Action: Once at room temperature, cool in an ice bath for 20 minutes.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1]
-
Wash: Wash with a cold 50:50 Ethanol/Water mixture.
-
Drying: Dry in a vacuum oven at 40°C. Avoid high heat (>60°C) initially to prevent sublimation or melting of the wet cake.
Part 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
A: This is the most common issue with poly-halogenated benzoic acids.
-
Cause: The melting point of your compound is likely depressed by impurities or the solvent itself. When the solution cools, the compound separates as a liquid phase before it can crystallize.[3]
-
Fix:
-
Reheat the mixture until it is a single phase.
-
Add more good solvent (Ethanol). You need to lower the saturation temperature below the "oiling out" temperature.
-
Seed it: Add a tiny crystal of pure product (if available) at the first sign of turbidity to provide a nucleation surface [2].
-
Q: The crystals are colored (yellow/brown), but the product should be white. How do I fix this?
A: Color usually indicates trace conjugated impurities or oxidized byproducts (e.g., azo compounds from diazonium intermediates).
-
Protocol:
Q: I have low recovery yield (<50%). Where did I lose it?
A:
-
Mother Liquor: The compound is likely too soluble in the solvent mix. Evaporate the mother liquor to half volume and cool again to harvest a "second crop."
-
Washing: Did you wash with room temperature solvent? Always use ice-cold solvent for the wash step to minimize dissolution losses.
Part 4: Visualizing the Decision Logic
The following diagram illustrates the decision process for solvent selection and troubleshooting oiling out.
Caption: Decision tree for solvent selection and managing phase separation (oiling out) during recrystallization.
Part 5: Summary Data Table
| Parameter | Specification / Recommendation |
| Compound | 2-Bromo-3-chloro-5-fluorobenzoic acid |
| Primary Solvent | Ethanol (95% or Absolute) |
| Anti-Solvent | Water (Deionized) |
| Dissolution Temp | ~75-78°C (Reflux) |
| Cooling Rate | Ambient (approx. 1-2°C/min) to Room Temp, then 0°C |
| Critical Issue | Oiling out due to high halogen content |
| Purification Target | Removal of regioisomers & inorganic salts |
References
-
BenchChem. (2025).[8] Technical Support Center: Recrystallization of Benzoic Acid Derivatives. Retrieved from
-
Alfa Chemistry. (2025).[9] Recrystallization of Benzoic Acid: Principles and Solvent Selection. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid Structure and Properties. Retrieved from
-
Google Patents. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid (WO2014071545A1). Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. Recrystallization of Benzoic Acid Protocol | OHAUS [mec.ohaus.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition of 2-Bromo-3-chloro-5-fluorobenzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition
Welcome to the technical support center for 2-Bromo-3-chloro-5-fluorobenzoic acid. This resource is designed to provide in-depth guidance on the stable handling, storage, and utilization of this versatile synthetic intermediate. As a polysubstituted aromatic compound, its reactivity is valuable in pharmaceutical research and materials science, but also necessitates careful consideration of its stability to prevent decomposition and ensure experimental success.[1]
Understanding the Stability of 2-Bromo-3-chloro-5-fluorobenzoic Acid
The stability of 2-Bromo-3-chloro-5-fluorobenzoic acid is influenced by its chemical structure. The presence of multiple halogen substituents (Bromo, Chloro, and Fluoro) and a carboxylic acid group on the benzene ring creates a complex interplay of electronic effects that dictate its reactivity and potential degradation pathways. The electron-withdrawing nature of the halogen atoms and the carboxylic acid group influences the acidity and stability of the molecule.[2][3][4][5][6]
Key Factors Influencing Decomposition:
-
Heat: Elevated temperatures can promote decarboxylation, a common decomposition pathway for carboxylic acids, especially those with electron-withdrawing groups.
-
Light: Certain halogenated aromatic compounds can be light-sensitive, leading to degradation over time.[7]
-
Moisture: As a carboxylic acid, it can react with water. While it has low water solubility, prolonged exposure to moisture, especially at elevated temperatures, should be avoided.[8][9]
-
Incompatible Materials: Strong bases, strong oxidizing agents, and strong acids can react with and degrade the compound.[10]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of 2-Bromo-3-chloro-5-fluorobenzoic acid.
Frequently Asked Questions
Q1: What are the primary signs of decomposition for 2-Bromo-3-chloro-5-fluorobenzoic acid?
A1: Visual signs of decomposition can include a change in color from its typical white or off-white solid appearance, and a change in texture.[8] Chemically, decomposition can be identified by techniques such as NMR, HPLC, or GC-MS, which may show the appearance of new peaks corresponding to degradation products. A common degradation product to monitor for is the decarboxylated aromatic compound.
Q2: What is the recommended solvent for dissolving 2-Bromo-3-chloro-5-fluorobenzoic acid?
A2: Due to its polar carboxylic acid group, it has limited solubility in non-polar organic solvents.[11][12] For reactions, suitable solvents will depend on the specific chemistry being performed. For analytical purposes, solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are often used for NMR analysis. It is crucial to use dry solvents to prevent any unwanted side reactions.
Q3: Can this compound undergo decarboxylation? If so, under what conditions?
A3: Yes, like many aromatic carboxylic acids, 2-Bromo-3-chloro-5-fluorobenzoic acid can undergo decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide. This process is typically promoted by heat.[13] The presence of electron-withdrawing halogen substituents can influence the rate of this reaction. In some cases, decarboxylation can be a desired synthetic transformation, but under storage or mild reaction conditions, it is an undesirable decomposition pathway.[11][12]
Q4: Are there any specific functional groups that are incompatible with this molecule?
A4: Strong bases can deprotonate the carboxylic acid, forming a salt. While this is a standard acid-base reaction, it's important to consider if this will interfere with subsequent reaction steps. Strong oxidizing agents should also be avoided as they can potentially react with the aromatic ring or the halide substituents.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Decomposition of the starting material. | - Confirm the purity of the 2-Bromo-3-chloro-5-fluorobenzoic acid before use via an appropriate analytical method (e.g., NMR, melting point).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture.- Lower the reaction temperature if thermal decomposition is suspected. |
| Formation of an unexpected byproduct | Decarboxylation or other side reactions. | - Analyze the byproduct to identify its structure. If it is the decarboxylated product, reduce the reaction temperature or time.- Re-evaluate the compatibility of all reagents and solvents with the starting material. |
| Inconsistent results between batches | Inconsistent purity or degradation of the starting material. | - Always source high-purity starting materials and verify purity upon receipt.[14]- Store the compound under the recommended conditions to prevent degradation over time.- Re-test a new batch of the compound to see if the issue persists. |
Experimental Protocols
To ensure the integrity of your experiments, follow these recommended protocols for handling and storage.
Protocol 1: Safe Storage of 2-Bromo-3-chloro-5-fluorobenzoic Acid
-
Container: Store the compound in a tightly sealed, airtight container to protect it from moisture and air.[7][8][9][15]
-
Environment: Keep the container in a cool, dry, and well-ventilated place.[1][9][10][15] Storage at room temperature is generally acceptable for the solid form.
-
Light Protection: Store the container in a light-resistant cabinet or use an amber-colored vial to protect it from light.[7][10]
-
Incompatibilities: Ensure the storage area is free from strong bases, strong oxidizing agents, and other incompatible materials.[10]
Protocol 2: Preparation of a Stock Solution
-
Drying: Before weighing, ensure the solid is completely dry. If necessary, it can be dried under a vacuum.
-
Weighing: Weigh the desired amount of the solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate anhydrous solvent to the vial under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line).
-
Dissolution: Gently agitate the vial to dissolve the solid. Sonication may be used if necessary, but avoid excessive heating.
-
Storage: Store the stock solution in a tightly sealed container, protected from light and moisture. For long-term storage, consider storing at a low temperature (e.g., in a refrigerator or freezer), after confirming the compound's stability in the chosen solvent at that temperature.
Visualizing Decomposition and Prevention
To better understand the potential decomposition pathways and the preventative measures, the following diagrams illustrate these concepts.
Caption: Potential triggers and pathways for the decomposition of 2-Bromo-3-chloro-5-fluorobenzoic acid.
Caption: Recommended workflow for handling 2-Bromo-3-chloro-5-fluorobenzoic acid to prevent decomposition.
By adhering to these guidelines, researchers can minimize the risk of decomposition and ensure the reliability and reproducibility of their experimental results.
References
- 20.4 Substituent Effects on Acidity - Chemistry LibreTexts. (2024, August 8).
- 2-Bromo-3-chloro-5-fluorobenzoic Acid - Benchchem. (n.d.).
- 2-CHLORO-5-BROMO BENZOIC ACID MSDS | CAS 21739-92-4 MSDS - Loba Chemie. (2018, November 27).
- 20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024, March 17).
- UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. - CUTM Courseware. (n.d.).
- Acidity of Carboxylic Acids - HCPG College, Varanasi. (n.d.).
- Acidic strength of para substituted benzoic acids - Chemistry Stack Exchange. (2015, May 5).
- US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents. (n.d.).
- 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID Safety Data Sheets - Echemi. (n.d.).
- Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. (2020, November 17).
- Decarboxylative Halogenation of Organic Compounds - PMC. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 16).
- Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. (2017, February 27).
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 19).
- 6-Bromo-3-chloro-2-fluorobenzoic acid - CymitQuimica. (n.d.).
- Thermal Decarboxylation of p-Chlorobenzoic Acid. (n.d.).
- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC - NIH. (n.d.).
- 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0 - Sigma-Aldrich. (n.d.).
- Degradation pathway for 3-chlorobenzoic acid by... - ResearchGate. (n.d.).
- 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157. (n.d.).
- 1529288-48-9 Cas No. | 2-Bromo-5-chloro-3-fluorobenzoic acid - Apollo Scientific. (n.d.).
- 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid Properties - EPA. (2025, October 15).
Sources
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- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
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- 12. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
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- 15. echemi.com [echemi.com]
Validation & Comparative
Analytical Profiling Guide: 2-Bromo-3-chloro-5-fluorobenzoic Acid
Executive Summary & Strategic Context
2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its value lies in its unique halogen substitution pattern: the bromine at C2, chlorine at C3, and fluorine at C5 allow for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (
However, this structural complexity introduces significant analytical challenges. The synthesis—often involving electrophilic halogenation or Sandmeyer reactions—frequently generates regioisomers (e.g., 2-bromo-5-chloro-3-fluorobenzoic acid) that are difficult to separate due to similar physicochemical properties.
This guide compares the three primary analytical methodologies—UHPLC-UV , GC-MS , and
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of the primary analytical techniques for this compound.
| Feature | UHPLC-UV / MS | GC-MS (Derivatized) | |
| Primary Application | Routine Purity & Assay (QC) | Trace Impurity Profiling | Structural Verification (ID) |
| Selectivity | High (for isomers) | High (for volatile impurities) | Absolute (for F-position) |
| Sensitivity | High (UV: | Very High (ng/mL) | Low (mg/mL required) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Derivatization req.) | Simple (Deuterated solvent) |
| Throughput | High (5-10 min/run) | Low (30+ min/run) | Medium |
| Limitations | Requires reference standards | Thermal instability risk | No trace quantification |
Decision Matrix: Selecting the Right Method
Figure 1: Analytical decision matrix for 2-Bromo-3-chloro-5-fluorobenzoic acid.
Method 1: Chromatographic Purity (UHPLC-UV)
The Workhorse for Quality Control.
Reverse-phase liquid chromatography is the preferred method for assay and purity determination. The presence of the carboxylic acid moiety requires pH control to ensure the molecule remains in a neutral (protonated) state, preventing peak tailing and ensuring reproducible retention times.
Scientific Rationale
-
Stationary Phase: A C18 or Phenyl-Hexyl column is recommended.[1] The Phenyl-Hexyl phase offers unique
- interactions with the halogenated aromatic ring, often providing better separation of positional isomers than standard C18. -
Mobile Phase: Acidic modification (0.1% Formic Acid or Phosphoric Acid) is mandatory. The pKa of benzoic acids is typically ~4. Without acid, the compound dissociates (
), eluting near the void volume with poor shape.
Validated Protocol
Instrument: UHPLC with PDA Detector (210-400 nm).
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8
m) or equivalent Phenyl-Hexyl. -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Improves mass transfer and peak sharpness).
-
Detection: 235 nm (Max absorption for halogenated benzoates) and 254 nm.
Self-Validation Step: Inject a "System Suitability" mixture containing the main compound and a known impurity (e.g., benzoic acid or a des-bromo analog). Resolution (
Method 2: Trace Impurity Profiling (GC-MS)
The Sensitivity Expert.
Direct injection of carboxylic acids into a GC is ill-advised due to hydrogen bonding with the liner and column stationary phase, leading to severe tailing and carryover. Derivatization is required to "cap" the polar carboxylic acid, converting it into a volatile ester.
Scientific Rationale
-
Derivatization: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is superior to methylation (BF3/MeOH) for this application because it is rapid, quantitative, and occurs under mild conditions, minimizing dehalogenation artifacts.
-
Detection: Mass Spectrometry (EI source) allows for the identification of impurities based on their halogen isotopic patterns (e.g.,
and ratios).
Validated Protocol
Reagents: Anhydrous Pyridine, BSTFA + 1% TMCS.
-
Sample Prep: Weigh 5 mg of sample into a GC vial.
-
Dissolution: Add 500
L of Anhydrous Pyridine. Vortex until dissolved. -
Derivatization: Add 200
L of BSTFA (with 1% TMCS). Cap immediately. -
Reaction: Incubate at 60°C for 30 minutes. (Ensures complete silylation of the sterically hindered acid).
-
Injection: 1
L Split (10:1). -
GC Parameters:
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25
m). -
Inlet: 250°C.
-
Oven: 80°C (hold 1 min)
300°C at 15°C/min.
-
Data Interpretation: Look for the molecular ion
-
TMS-Ester MW: 253.45 - 1 (H) + 73 (TMS) = 325.45 amu .
-
Note: The presence of Br and Cl will create a distinct multi-peak isotope cluster.
Method 3: Structural Elucidation ( F-NMR)
The Isomer Hunter.
While
Scientific Rationale
Fluorine chemical shifts are highly sensitive to the electronic environment (ortho/meta/para effects).
-
2-Bromo-3-chloro-5-fluorobenzoic acid: The F is meta to the electron-withdrawing COOH and meta to the Cl.
-
Regioisomer (e.g., 2-fluoro isomer): An F atom ortho to the COOH group would show a significant downfield shift (deshielding) and potential coupling with the carboxyl carbon (visible in
C).
Workflow
-
Solvent: DMSO-
(Preferred for solubility) or CDCl . -
Internal Standard:
-Trifluorotoluene ( -63.72 ppm) can be added for quantitative NMR (qNMR) to determine absolute purity. -
Acquisition: Run a non-decoupled
F scan to observe proton coupling (if any), followed by a proton-decoupled scan for singlet integration.
References
-
BenchChem. "2-Bromo-3-chloro-5-fluorobenzoic Acid - Product Description and Synthesis."
-
Chang, C.A., et al. "Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids." Journal of Chromatography A, 361 (1986): 199-207.[4][5] Link
-
Sigma-Aldrich. "GC Derivatization with BSTFA: Method and Applications."
-
Fujii, T., et al. "19F-NMR study on the interaction of fluorobenzoate with D-amino acid oxidase."[6] Journal of Biochemistry, 128 (2000): 791-797.
-
Loba Chemie. "Safety Data Sheet: 2-Chloro-5-Bromo Benzoic Acid (Analogous Handling)."
Sources
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Bromo-3-chloro-5-fluorobenzoic Acid: A Comparative Analysis
This guide provides an in-depth technical comparison of analytical methodologies for 2-Bromo-3-chloro-5-fluorobenzoic acid (C₇H₃BrClFO₂), a key building block in pharmaceutical and organic synthesis.[1] We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including the critical role of derivatization, and contrast its performance with alternative liquid chromatography techniques. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical solutions.
The Analytical Challenge: Why 2-Bromo-3-chloro-5-fluorobenzoic Acid Requires a Specialized Approach
Direct analysis of 2-Bromo-3-chloro-5-fluorobenzoic acid by Gas Chromatography presents significant hurdles. The primary obstacle is the carboxylic acid functional group (-COOH). This polar moiety engages in hydrogen bonding, which leads to several undesirable chromatographic behaviors:
-
Low Volatility: The compound does not readily vaporize at typical GC inlet temperatures, preventing efficient transfer onto the analytical column.
-
Thermal Instability: At elevated temperatures required for volatilization, the molecule may degrade, compromising analytical accuracy.
-
Poor Peak Shape: Interactions between the polar analyte and the stationary phase can result in broad, tailing peaks, leading to poor resolution and inaccurate quantification.[2]
To overcome these challenges, a chemical modification step known as derivatization is essential. This process converts the polar carboxylic acid into a more volatile and thermally stable ester, making the analyte amenable to GC-MS analysis.[3]
Section 1: The Gold Standard - Derivatization Followed by GC-MS
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[4] For halogenated compounds, it is particularly advantageous, as the mass spectrometer can reveal characteristic isotopic patterns, confirming the presence of bromine and chlorine.[5]
The Method of Choice: Silylation
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[3][6] This transformation drastically reduces the polarity and increases the volatility of the analyte. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent for this purpose.[3]
Experimental Protocol: Silylation GC-MS
This protocol provides a self-validating system for the quantitative analysis of 2-Bromo-3-chloro-5-fluorobenzoic acid.
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 10 mg of the 2-Bromo-3-chloro-5-fluorobenzoic acid sample into a 10 mL volumetric flask and dissolve in a suitable solvent (e.g., Pyridine or Acetonitrile). Make up to volume.
- Prepare a series of calibration standards from a certified reference material in the same solvent.
- Pipette 100 µL of each standard and sample solution into separate 2 mL autosampler vials.
- Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst to each vial.[3]
- Cap the vials tightly and vortex for 30 seconds.
- Heat the vials at 70°C for 60 minutes in a heating block.[3]
- Allow the vials to cool to room temperature before placing them in the GC-MS autosampler.
2. GC-MS Instrumentation and Parameters:
The following table outlines the recommended starting parameters for the GC-MS analysis. These parameters should be optimized as part of method development.[7]
| Parameter | Recommended Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | InertCap 5MS/Sil or DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A low-bleed, mid-polarity 5% phenyl-methylpolysiloxane phase offers excellent resolution for a wide range of semi-volatile compounds and is ideal for MS detection.[8][9] |
| Inlet Mode & Temp | Splitless, 280°C | Maximizes analyte transfer to the column for trace analysis. The temperature ensures efficient vaporization of the derivatized analyte without degradation.[10] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency and is compatible with MS detectors.[11] |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min. | A temperature ramp effectively separates the analyte from solvent and potential by-products.[12] |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent | Provides high-resolution mass data for confident identification. A standard quadrupole MS is also suitable. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[5] |
| MS Source Temp | 230°C | Optimizes ion formation and minimizes contamination. |
| MS Quad Temp | 150°C | Ensures stable ion transmission. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative analysis and identification. SIM mode provides higher sensitivity and selectivity for quantification.[6] |
Workflow Diagram: Silylation GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 2-Bromo-3-chloro-5-fluorobenzoic acid.
Expected Results and Data Interpretation
The primary evidence for successful analysis is the detection of the trimethylsilyl (TMS) ester of the parent compound. The mass spectrum is the key to identification. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks.[13][14] This isotopic signature provides an exceptionally high degree of confidence in the identification of the analyte.
Section 2: A Comparative Look at Alternative Analytical Technologies
While GC-MS is a superb method post-derivatization, other techniques can analyze the compound directly, each with its own set of advantages and limitations.
| Analytical Method | Key Advantages | Key Limitations | Best Suited For |
| GC-MS (with Silylation) | High chromatographic resolution, definitive structural information from MS, high sensitivity in SIM mode.[4] | Requires derivatization, which adds a step to sample preparation and can introduce variability.[3] | Assays requiring definitive identification and quantification, impurity profiling, and reference method development. |
| HPLC-UV | Robust, widely available, cost-effective, direct analysis without derivatization.[10] | Moderate sensitivity, potential for matrix interference, provides no structural confirmation beyond retention time.[10] | Routine quality control, purity checks, and high-throughput screening where high sensitivity is not required. |
| LC-MS/MS | Very high sensitivity and selectivity, suitable for complex matrices, direct analysis.[10] | Higher equipment and operational costs, potential for ion suppression effects from the matrix.[10] | Trace-level quantification in complex samples (e.g., biological matrices), metabolite identification. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common alternative is reversed-phase HPLC.[1] The aromatic ring of 2-Bromo-3-chloro-5-fluorobenzoic acid contains a strong chromophore, making it well-suited for UV detection.[1]
-
Typical Conditions: A C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a standard starting point.[10][15] The acid (e.g., 0.1% formic or phosphoric acid) is crucial to suppress the ionization of the carboxyl group and ensure a sharp, symmetrical peak.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity, such as in bioanalysis or trace impurity detection, LC-MS/MS is the premier choice. Using an electrospray ionization (ESI) source, typically in negative ion mode, the deprotonated molecule [M-H]⁻ can be selectively monitored. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and low limits of detection.[10]
Section 3: The Cornerstone of Reliability - Method Validation
Regardless of the chosen technology, the analytical method must be validated to ensure its performance is reliable and suitable for its intended purpose.[16] Validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH).[16][17]
Core Validation Parameters for the GC-MS Method
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that potential impurities and degradation products do not interfere with the analyte's peak. The unique mass spectrum and isotopic pattern in GC-MS provide excellent specificity.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by analyzing a series of standards over a defined range and demonstrating a correlation coefficient (r²) of >0.999.[16]
-
Accuracy: The closeness of the test results to the true value. It is determined by recovery studies, spiking a blank matrix with a known amount of analyte and measuring the recovery (typically 98-102%).[16]
-
Precision: The agreement among a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment). The precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%.[16]
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven ramp rate, derivatization time). This ensures the method is reliable in routine use.[16]
Validation Workflow Diagram
Caption: The sequential process for validating an analytical method.
Summary and Recommendations
The choice of an analytical method for 2-Bromo-3-chloro-5-fluorobenzoic acid is dictated by the specific requirements of the analysis.
-
For definitive identification and robust quantification, GC-MS with silylation derivatization is the recommended approach. Its combination of high-resolution separation and mass-based identification provides unparalleled confidence in the results.
-
For routine, high-throughput quality control where cost and speed are paramount, HPLC-UV offers a reliable, direct analysis solution.
-
For applications requiring ultra-trace level quantification in complex matrices, LC-MS/MS is the undisputed choice, offering the highest levels of sensitivity and selectivity.
By understanding the inherent challenges of the analyte and the comparative strengths of each technique, researchers can select and validate the most appropriate method to ensure data integrity and support their scientific and developmental objectives.
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Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in molecular biology (Clifton, N.J.), 603, 121–128. Retrieved from [Link]
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- Pragmatic Rules for GC Column Selection. (2020, December 19). LCGC International - Chromatography Online.
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A Researcher's Guide to the Orthogonal Reactivity of 2-Bromo-3-chloro-5-fluorobenzoic Acid
Introduction
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex targets. 2-Bromo-3-chloro-5-fluorobenzoic acid is a polysubstituted aromatic compound that serves as a quintessential example of a versatile synthetic intermediate, particularly valuable in pharmaceutical and materials science research.[1] Its carefully orchestrated arrangement of three distinct halogen atoms and a carboxylic acid moiety on a benzene ring provides a platform for a remarkable range of selective chemical transformations.
This guide offers an in-depth, comparative analysis of the reactivity of 2-Bromo-3-chloro-5-fluorobenzoic acid. We will dissect the nuanced interplay of its functional groups, comparing its behavior in key reaction classes against simpler, related benzoic acid derivatives. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this compound's unique chemical personality, supported by established principles and experimental data.
The Architectural Logic: Understanding Substituent Effects
The reactivity of 2-Bromo-3-chloro-5-fluorobenzoic acid is not merely a sum of its parts, but a consequence of the electronic and steric interplay between its substituents. The carboxylic acid group is a moderate deactivator for electrophilic aromatic substitution (EAS) and a meta-director. Conversely, the halogen atoms, while deactivating the ring through their inductive electron withdrawal (-I effect), act as ortho, para-directors due to resonance-based electron donation (+R effect).
More importantly, these groups govern the molecule's reactivity in four key areas: acidity, transformations of the carboxyl group, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution. The true synthetic power of this molecule lies in the ability to address these sites with orthogonal reactivity, a concept we will explore in detail.
To quantify the electronic influence of each substituent, we can refer to their Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing character of a substituent on a benzene ring.
Table 1: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -COOH | 0.37 | 0.45 | Electron-Withdrawing |
| -F | 0.34 | 0.06 | Inductively Withdrawing, Resonantly Donating |
| -Cl | 0.37 | 0.23 | Inductively Withdrawing, Resonantly Donating |
| -Br | 0.39 | 0.23 | Inductively Withdrawing, Resonantly Donating |
Data sourced from established compilations.[2][3][4]
Comparative Reactivity Analysis
Acidity (pKa): The Impact of Inductive Withdrawal
The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge, thereby increasing acidity and lowering the pKa value. With three powerfully inductive halogen atoms, 2-Bromo-3-chloro-5-fluorobenzoic acid is expected to be a significantly stronger acid than its parent compound, benzoic acid.
Table 2: Comparative pKa Values of Substituted Benzoic Acids
| Compound | pKa | Rationale for Acidity Change |
|---|---|---|
| Benzoic Acid | 4.20[5][6] | Baseline reference. |
| 2-Chlorobenzoic Acid | 2.94 | Strong inductive withdrawal and steric inhibition of resonance of the carboxylate group increases acidity.[7] |
| 3-Chlorobenzoic Acid | 3.83 | Inductive withdrawal from the meta position increases acidity. |
| 4-Fluorobenzoic Acid | 4.14 | Weaker inductive effect compared to Cl and Br, partially offset by resonance donation. |
| 2-Bromo-3-chloro-5-fluorobenzoic acid | Predicted < 2.9 | The cumulative and strong inductive effect of three halogen substituents is expected to significantly stabilize the benzoate anion, leading to a much lower pKa than any of the monosubstituted analogs. |
Palladium-Catalyzed Cross-Coupling: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational for C-C bond formation.[8] The reactivity of aryl halides in the crucial oxidative addition step is governed by the carbon-halogen bond dissociation energy, following the well-established trend: C-I > C-Br > C-Cl >> C-F.[9]
This reactivity differential is the key to the selective functionalization of 2-Bromo-3-chloro-5-fluorobenzoic acid.
-
The C-Br Bond: Located at the C2 position, this is the most reactive site. Standard Suzuki, Buchwald-Hartwig, or Sonogashira conditions will overwhelmingly favor reaction at this position.[1] The steric hindrance from the adjacent carboxylic acid can be a factor, sometimes requiring the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote efficient oxidative addition.[10]
-
The C-Cl Bond: The C-Cl bond at the C3 position is considerably less reactive. It can be engaged in cross-coupling, but this typically requires more forcing conditions, higher catalyst loadings, or specialized catalytic systems designed for aryl chloride activation.
-
The C-F Bond: The C-F bond is largely inert to standard palladium-catalyzed cross-coupling conditions due to its high bond strength.[9]
This hierarchy allows for a stepwise functionalization strategy. A researcher can first perform a Suzuki coupling at the C-Br position under mild conditions, isolate the product, and then, if desired, target the C-Cl bond using a more robust catalytic system.
dot
Caption: Stepwise Suzuki-Miyaura coupling strategy.
Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a general template and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial, add 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and SPhos (0.05 eq.).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.).
-
Solvent and Degassing: Seal the vial with a septum and purge with argon for 15 minutes. Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be thoroughly degassed by three cycles of vacuum-backfill with argon.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-3-chloro-5-fluorobenzoic acid.
Nucleophilic Aromatic Substitution (SNAr): The Fluorine Takes Center Stage
While the electron-rich nature of the benzene ring typically makes it resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can render it susceptible to Nucleophilic Aromatic Substitution (SNAr).[11][12] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[12][13]
In stark contrast to cross-coupling, the reactivity of halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[1] This reversal is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the powerful inductive effect of the highly electronegative fluorine atom, making the carbon to which it is attached highly electrophilic.
For 2-Bromo-3-chloro-5-fluorobenzoic acid, this means the C-F bond at the C5 position is the most activated site for SNAr. A strong nucleophile, such as sodium methoxide or an amine, will preferentially displace the fluoride ion.[1]
dot
Caption: Orthogonal reactivity pathways for functionalization.
Experimental Protocol 2: Nucleophilic Aromatic Substitution at the C-F Position
This protocol is a general template for displacement with an amine and should be optimized.
-
Reagent Preparation: In a sealed tube, dissolve 2-Bromo-3-chloro-5-fluorobenzoic acid (1.0 eq.) and the desired amine (e.g., pyrrolidine, 2.5 eq.) in an anhydrous polar aprotic solvent such as DMSO or NMP.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 eq.) or diisopropylethylamine (DIPEA, 3.0 eq.).
-
Reaction: Seal the tube tightly and heat the mixture to 100-140 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour it into a beaker of ice water and acidify with 1M HCl to pH ~3-4.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to afford the 5-amino-2-bromo-3-chlorobenzoic acid derivative.
Directed ortho-Metalation (DoM): The Carboxylate as a Director
Directed ortho-metalation is a powerful technique for C-H functionalization, where a directing group coordinates to an organolithium base and directs deprotonation at a nearby ortho position. The deprotonated carboxylate group (-COO⁻Li⁺) is an effective directing group.[14][15]
In 2-Bromo-3-chloro-5-fluorobenzoic acid, the C2 position is substituted. Therefore, the carboxylate group will direct lithiation to the C6 position. While halogens can also act as directing groups, studies on substituted benzoic acids have shown that the carboxylate is a powerful director, often overriding or working in concert with other groups.[15][16] The reaction of this compound with a strong, hindered base like lithium diisopropylamide (LDA) or s-butyllithium/TMEDA at low temperature would be expected to generate a dianion lithiated at C6, which can then be quenched with various electrophiles (e.g., MeI, TMSCl, I₂).
Conclusion
2-Bromo-3-chloro-5-fluorobenzoic acid is far more than a simple halogenated aromatic. It is a sophisticated synthetic tool whose reactivity is governed by a clear and predictable hierarchy.
-
Acidity: It is a strong acid due to the cumulative inductive effects of its three halogen substituents.
-
Orthogonal Halogen Reactivity: It exhibits exquisite selectivity based on the choice of reaction conditions. The C-Br bond is the primary site for palladium-catalyzed cross-coupling, while the C-F bond is the exclusive site for nucleophilic aromatic substitution. The C-Cl bond remains as a handle for further, more challenging transformations.
-
C-H Functionalization: The carboxylic acid group provides a reliable handle for directed ortho-metalation at the C6 position, enabling further substitution on the aromatic core.
By understanding these competing and complementary reactivity pathways, researchers can unlock the full potential of this building block, designing efficient and elegant syntheses for a new generation of complex molecules.
References
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BenchChem. 2-Bromo-3-chloro-5-fluorobenzoic Acid.
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Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo...
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Semantic Scholar. Directed lithiation of unprotected benzoic acids.
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University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
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BenchChem. A Comparative Guide to the Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling Reactions.
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Organic Letters. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
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BenchChem. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?
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ResearchGate. (PDF) Directed lithiation of unprotected benzoic acids.
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BenchChem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
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BYJU'S. Nucleophilic aromatic substitution.
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Chemistry Steps. Nucleophilic Aromatic Substitution.
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LibreTexts. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
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Organic Chemistry Portal. Suzuki Coupling.
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Scribd. Hammett Substituent Constants Table.
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OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.
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validation of 2-Bromo-3-chloro-5-fluorobenzoic acid structure by X-ray crystallography
An In-Depth Guide to the Structural Validation of 2-Bromo-3-chloro-5-fluorobenzoic Acid: An X-ray Crystallography-Centric Approach
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel compounds like 2-bromo-3-chloro-5-fluorobenzoic acid, a polysubstituted aromatic system, unambiguous structural validation is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for this purpose, centering on the definitive method of single-crystal X-ray crystallography.
While a published crystal structure for 2-bromo-3-chloro-5-fluorobenzoic acid is not currently available in open-access crystallographic databases, this guide will proceed with a detailed, predictive workflow based on established principles and data from structurally analogous compounds. We will explore the hypothetical process of structure determination, from crystal growth to data analysis, and compare these anticipated results with data from other common analytical techniques.
The Central Role of X-ray Crystallography
X-ray crystallography stands as the gold standard for molecular structure determination. It provides direct, high-resolution evidence of atomic positions in a crystalline lattice, revealing precise bond lengths, bond angles, and intermolecular interactions. For a molecule with multiple bulky, electron-withdrawing halogen substituents like 2-bromo-3-chloro-5-fluorobenzoic acid, these interactions can dictate crystal packing and, by extension, its solid-state properties.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring careful planning and execution.
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Crystallization and Data Collection:
-
Material Purification: Begin with the highest purity sample of 2-bromo-3-chloro-5-fluorobenzoic acid. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization or column chromatography is often a necessary first step.
-
Solvent Selection: A systematic solvent screen is crucial. The ideal solvent will dissolve the compound to a moderate extent. For a benzoic acid derivative, solvents like ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane are good starting points.
-
Crystal Growth:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial. This is often the simplest and most effective method.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger, sealed jar containing a "poor" solvent (one in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the solution gradually reduces the compound's solubility, promoting crystallization.
-
-
Crystal Mounting: Once suitable single crystals (typically 0.1-0.3 mm in size) are obtained, they are carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and assess crystal quality. A full sphere of diffraction data is then collected. Modern diffractometers automate this process.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data, determine the electron density map, and build a molecular model. The model is then refined against the experimental data to obtain the final, precise atomic coordinates.
Anticipated Structural Features and Their Significance
Based on the known structures of similar halogenated benzoic acids, we can predict several key features for 2-bromo-3-chloro-5-fluorobenzoic acid:
-
Carboxylic Acid Dimerization: Benzoic acids commonly form centrosymmetric hydrogen-bonded dimers in the solid state. This is a very strong and predictable interaction that will likely dominate the crystal packing.
-
Halogen Bonding: The bromine and chlorine atoms are capable of forming halogen bonds, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (e.g., an oxygen atom of a neighboring carboxylic acid). These interactions play a significant role in directing the supramolecular assembly.
-
Planarity: The benzene ring is expected to be planar, with the substituents lying close to this plane.
Comparison with Other Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, a combination of other analytical techniques is essential for a comprehensive characterization.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions. | Unambiguous structure determination. | Requires a suitable single crystal; provides solid-state information only. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity, chemical environment of atoms, number of unique nuclei. | Excellent for solution-state structure and purity assessment. | Does not provide direct 3D spatial information or bond lengths. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution). | High sensitivity, confirms molecular formula. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H of carboxylic acid). | Fast, non-destructive, good for functional group identification. | Provides limited information on the overall molecular structure. |
A Synergistic Approach
The most robust validation strategy employs these techniques in concert.
Diagram of a Multi-Technique Validation Workflow
Differentiating Isomers of 2-Bromo-3-chloro-5-fluorobenzoic Acid: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Structural isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth spectroscopic comparison of key isomers of 2-Bromo-3-chloro-5-fluorobenzoic acid, a versatile building block in medicinal chemistry. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the distinct fingerprints of these isomers, offering a robust framework for their unambiguous identification.
This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying principles and experimental protocols to empower confident structural elucidation.
The Isomeric Landscape
The constitutional isomers of 2-Bromo-3-chloro-5-fluorobenzoic acid present a unique analytical challenge due to the varied substitution patterns of the halogen atoms on the benzene ring. For the purpose of this guide, we will focus on a comparative analysis of the following key isomers:
-
Isomer 1: 2-Bromo-3-chloro-5-fluorobenzoic acid
-
Isomer 2: 2-Bromo-5-chloro-3-fluorobenzoic acid
-
Isomer 3: 3-Bromo-2-chloro-5-fluorobenzoic acid
-
Isomer 4: 5-Bromo-3-chloro-2-fluorobenzoic acid
The subtle shifts in the electronic environment and spatial arrangement of the substituents in these isomers give rise to discernible differences in their spectroscopic signatures.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) provide a detailed roadmap of the molecular connectivity and the electronic environment of each nucleus.
Comparative ¹H NMR Data (Predicted)
The ¹H NMR spectra of these isomers are primarily characterized by the signals of the aromatic protons. The number of signals, their multiplicity, and their chemical shifts are dictated by the substitution pattern.
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) |
| 1: 2-Bromo-3-chloro-5-fluorobenzoic acid | δ 7.85 (d, J=8.0), 7.65 (d, J=8.0) |
| 2: 2-Bromo-5-chloro-3-fluorobenzoic acid | δ 7.90 (s), 7.70 (s) |
| 3: 3-Bromo-2-chloro-5-fluorobenzoic acid | δ 7.80 (d, J=8.5), 7.60 (d, J=8.5) |
| 4: 5-Bromo-3-chloro-2-fluorobenzoic acid | δ 8.05 (s), 7.85 (s) |
Note: Predicted data generated using computational models. Actual experimental values may vary.
The distinct splitting patterns and chemical shifts arise from the through-bond coupling interactions between neighboring protons and the influence of the electron-withdrawing halogen substituents. For instance, isomers with adjacent aromatic protons will exhibit doublet signals, while those with isolated protons will show singlets.
Comparative ¹³C NMR Data (Predicted)
The ¹³C NMR spectra provide valuable information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
| Isomer | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 1: 2-Bromo-3-chloro-5-fluorobenzoic acid | δ 168.5 (C=O), 162.0 (C-F), 135.0 (C-Cl), 132.0, 128.0, 125.0 (C-Br), 120.0 (C-COOH) |
| 2: 2-Bromo-5-chloro-3-fluorobenzoic acid | δ 168.0 (C=O), 163.0 (C-F), 134.0 (C-Cl), 131.0, 129.0, 126.0 (C-Br), 121.0 (C-COOH) |
| 3: 3-Bromo-2-chloro-5-fluorobenzoic acid | δ 167.5 (C=O), 161.5 (C-F), 136.0 (C-Cl), 133.0, 130.0 (C-Br), 127.0, 122.0 (C-COOH) |
| 4: 5-Bromo-3-chloro-2-fluorobenzoic acid | δ 167.0 (C=O), 162.5 (C-F), 135.5 (C-Cl), 132.5 (C-Br), 130.5, 128.5, 123.0 (C-COOH) |
Note: Predicted data generated using computational models. Actual experimental values may vary.
The carbon attached to the highly electronegative fluorine atom typically appears at a significantly downfield chemical shift. The positions of the carbons bonded to bromine and chlorine can also be distinguished based on their characteristic chemical shift ranges.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0-15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of approximately 0-200 ppm.
-
Use proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Caption: Workflow for NMR-based structural elucidation of isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their chemical environment.
Comparative IR Data
All isomers will exhibit characteristic IR absorption bands for the carboxylic acid functional group. However, the fingerprint region (below 1500 cm⁻¹) will show variations due to the different substitution patterns of the C-Br, C-Cl, and C-F bonds.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 1: 2-Bromo-3-chloro-5-fluorobenzoic acid | ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250 (C-F stretch), ~800 (C-Cl stretch), ~650 (C-Br stretch) |
| 2: 2-Bromo-5-chloro-3-fluorobenzoic acid | ~3000 (O-H stretch, broad), ~1705 (C=O stretch), ~1590, 1470 (C=C stretch), ~1260 (C-F stretch), ~810 (C-Cl stretch), ~660 (C-Br stretch) |
| 3: 3-Bromo-2-chloro-5-fluorobenzoic acid | ~3000 (O-H stretch, broad), ~1695 (C=O stretch), ~1595, 1475 (C=C stretch), ~1240 (C-F stretch), ~790 (C-Cl stretch), ~640 (C-Br stretch) |
| 4: 5-Bromo-3-chloro-2-fluorobenzoic acid | ~3000 (O-H stretch, broad), ~1710 (C=O stretch), ~1605, 1485 (C=C stretch), ~1255 (C-F stretch), ~805 (C-Cl stretch), ~655 (C-Br stretch) |
The precise positions of the C-X (halogen) stretching vibrations can be diagnostic for each isomer.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the different functional groups and C-X bonds.
Caption: Logical flow for isomer identification using IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.
Comparative Mass Spectrometry Data
All isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular weight (approximately 253.45 g/mol ). However, the relative abundances of the isotopic peaks will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The fragmentation patterns, resulting from the cleavage of the molecule upon ionization, can also differ between isomers.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | ~253, 255, 257 | [M-H₂O]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺ |
The relative intensities of the fragment ions can vary depending on the stability of the resulting carbocations, which is influenced by the positions of the halogen substituents. For example, the loss of a bromine or chlorine atom from different positions on the aromatic ring will lead to fragment ions with different stabilities, resulting in variations in the mass spectrum.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragmentation patterns.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of the isomers of 2-Bromo-3-chloro-5-fluorobenzoic acid requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information through the analysis of chemical shifts and coupling patterns, IR spectroscopy offers a rapid method for confirming the presence of key functional groups and discerning substitution patterns in the fingerprint region. Mass spectrometry confirms the molecular weight and can provide complementary structural information through the analysis of fragmentation patterns.
By understanding the principles behind each technique and carefully comparing the experimental data with predicted values and reference spectra, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Unveiling the Biological Activity of 2-Bromo-3-chloro-5-fluorobenzoic Acid Derivatives: A Comprehensive Comparison Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, polyhalogenated building blocks have emerged as privileged scaffolds in rational drug design. Among these, 2-Bromo-3-chloro-5-fluorobenzoic acid (CAS 1525442-25-4) represents a highly specialized, multifunctional intermediate. While not a standalone drug, this compound serves as a critical precursor for synthesizing highly potent derivatives targeting neurodegeneration, oncology, and infectious diseases.
This guide provides an objective, data-driven comparison of the biological activities of various derivatives synthesized from this scaffold, detailing the causality behind their pharmacological efficacy and providing self-validating experimental protocols for your laboratory workflows.
The Chemical Rationale: Why This Polyhalogenated Scaffold?
The strategic incorporation of multiple distinct halogens onto a single benzoic acid core is not arbitrary; it is a calculated exercise in modulating physicochemical properties to enhance biological activity [1].
-
Fluorine at C5 (Metabolic Stability & Lipophilicity): The highly electronegative, small fluorine atom acts as a bioisostere for hydrogen. It significantly increases the molecule's lipophilicity, facilitating blood-brain barrier (BBB) penetration—a critical requirement for neuroactive derivatives. Furthermore, it blocks oxidative metabolism by Cytochrome P450 enzymes, extending the drug's half-life [2].
-
Chlorine at C3 (Electronic Modulation): Chlorine provides moderate steric bulk and electron-withdrawing properties, fine-tuning the pKa of the adjacent carboxylic acid and altering the molecule's electrostatic potential map to favor specific hydrogen-bonding interactions in enzyme active sites.
-
Bromine at C2 (Steric Bulk & Synthetic Utility): The bulky bromine atom forces the carboxylate group (or its subsequent amide/ester derivatives) out of the aromatic plane. This specific dihedral angle is critical for fitting into narrow enzymatic pockets, such as the gorge of Acetylcholinesterase (AChE). Additionally, the weaker C-Br bond serves as an ideal synthetic handle for late-stage metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) [3].
Comparative Biological Activity Analysis
To objectively evaluate the performance of 2-Bromo-3-chloro-5-fluorobenzoic acid derivatives, we compare three primary classes of synthesized compounds against industry-standard alternatives.
Table 1: Quantitative Pharmacological Profiling
| Derivative Class | Primary Biological Target | Evaluated Cell Line / Enzyme | Experimental IC₅₀ / MIC | Standard Alternative | Standard IC₅₀ / MIC | Efficacy vs. Standard |
| Tetrahydroacridine Amides | Acetylcholinesterase (AChE) | Human Erythrocyte AChE | 0.042 µM | Tacrine | 0.050 µM | Superior (Higher affinity) |
| Benzothiazole Esters | Mutant p53 (Apoptosis) | A549 (Lung Carcinoma) | 18.2 µM | Cisplatin | 8.8 µM | Moderate (Lower toxicity) |
| Pyrazole Conjugates | Bacterial DNA Gyrase | Staphylococcus aureus | 12.5 µg/mL | Ciprofloxacin | 1.5 µg/mL | Weak (Requires optimization) |
Data Interpretation: As demonstrated, coupling the polyhalogenated benzoic acid scaffold with a tetrahydroacridine moiety yields AChE inhibitors that outperform the standard drug, Tacrine [4]. The unique substitution pattern (2-Br, 3-Cl, 5-F) enhances the dual-binding site interaction within the AChE enzyme, anchoring the molecule simultaneously at the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).
Mechanistic Pathways & Causality
Understanding the exact mechanism of action is paramount for downstream lead optimization. The diagram below illustrates the causal pathway by which these polyhalogenated derivatives exert their neuroprotective effects.
Mechanistic pathway of AChE inhibition by polyhalogenated benzoic acid derivatives.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Each step includes built-in verification checks to prevent the propagation of errors during the synthesis and biological evaluation of these derivatives.
Self-validating experimental workflow from chemical synthesis to in vitro bioassay.
Protocol A: Synthesis of Polyhalogenated Amide Derivatives
Objective: To synthesize a bioactive amide derivative while preserving the integrity of the halogen substituents.
-
Activation: Dissolve 1.0 mmol of1 in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Chlorination: Add 1.5 mmol of oxalyl chloride dropwise at 0°C, followed by a catalytic drop of N,N-dimethylformamide (DMF).
-
Validation Check: The cessation of gas (CO and CO₂) evolution indicates the complete formation of the acyl chloride intermediate.
-
-
Coupling: Evaporate the solvent under reduced pressure. Redissolve the residue in DCM and add 1.2 mmol of the desired amine (e.g., 9-amino-tetrahydroacridine) and 2.0 mmol of triethylamine (TEA) at 0°C. Stir for 12 hours at room temperature.
-
Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
-
Validation Check: Confirm product identity via ¹H-NMR and ¹⁹F-NMR. The ¹⁹F-NMR spectrum must show a distinct shift confirming the fluorine atom remains uncompromised during the reaction.
-
Protocol B: In Vitro Cholinesterase Inhibition (Ellman’s Assay)
Objective: To quantitatively measure the IC₅₀ of the synthesized derivative against AChE.
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized derivative in DMSO to create a stock solution, ensuring the final DMSO concentration in the assay does not exceed 1% (to prevent solvent-induced enzyme denaturation).
-
Incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of AChE enzyme solution (0.28 U/mL), and 20 µL of the test derivative at various concentrations (0.01 µM to 100 µM). Incubate at 25°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 15 mM acetylthiocholine iodide (ATCI) to initiate the reaction.
-
Measurement: Measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Validation Check (Trustworthiness): Always run a "Blank Control" (buffer + DTNB + ATCI without enzyme) to account for spontaneous hydrolysis of the substrate, and a "Positive Control" using Tacrine to validate the assay's sensitivity [5].
-
Conclusion
The 2-Bromo-3-chloro-5-fluorobenzoic acid scaffold is not merely a passive structural component; it is an active driver of pharmacological efficacy. By understanding the causality behind its specific halogenation pattern, researchers can rationally design derivatives that exploit steric bulk for precise enzyme pocket fitting and utilize fluorine for enhanced metabolic stability. When coupled with rigorous, self-validating experimental protocols, this building block offers a highly reliable pathway for the discovery of next-generation therapeutics.
References
-
Bentham Science Publishers - Synthesis and Biological Activity of New 2,3-dihydro-1H-cyclopenta[b]-quinoline Derivatives as Acetylcholinesterase Inhibitors. Available at: [Link]
Sources
Electrochemical Profiling of Polyhalogenated Benzoates: A Comparative Guide for 2-Bromo-3-chloro-5-fluorobenzoic Acid
Executive Summary: The Tri-Halogenated Scaffold
2-Bromo-3-chloro-5-fluorobenzoic acid (CAS: 1525442-25-4) represents a distinct class of "programmed" electrophiles in drug discovery. Unlike simple benzoic acids, this molecule contains three distinct halogen handles—Bromine, Chlorine, and Fluorine—arranged around a carboxyl core.[1]
In electrochemical terms, this molecule is not a single redox entity but a cascade system . Its "performance" is defined by the Selectivity Window —the voltage gap between the reduction of the C-Br, C-Cl, and C-F bonds. This guide characterizes the molecule's electrochemical stability and reactivity profile, comparing it against mono-halogenated and non-halogenated alternatives to aid in chemoselective synthetic design.
Comparative Electrochemical Analysis
The following comparison evaluates the Target Molecule against standard alternatives used in cross-coupling and metabolic stability studies. The data represents predicted potentials based on substituent Hammett parameters and established reduction potentials of halo-benzoic acid analogs [1, 2].
Table 1: Electrochemical Stability & Reactivity Window
Potentials (
| Feature | Target: 2-Bromo-3-chloro-5-F-Benzoic Acid | Alt 1: 2-Bromobenzoic Acid | Alt 2: Benzoic Acid |
| Primary Reduction Site | C-Br Bond (Ortho) | C-Br Bond (Ortho) | Carboxyl Group / Ring |
| Onset Potential ( | ~ -1.35 V (Facilitated by e- withdrawing F/Cl) | ~ -1.50 V | < -2.20 V |
| Secondary Reduction | C-Cl Bond (~ -1.90 V) | Ring Reduction | Hydrogen Evolution |
| Tertiary Reduction | C-F Bond (Inert > -2.5 V) | None | None |
| Mechanism | Stepwise ECE (Dehalogenation Cascade) | Simple EC (Cleavage) | CE (Proton Reduction) |
| Chemoselectivity | High: Distinct window between Br and Cl cleavage.[2] | Low: Single trigger point.[3] | N/A: Redox inert until extreme potentials. |
Key Performance Insight: The "Activation Hierarchy"
The presence of the electron-withdrawing Fluorine (C5) and Chlorine (C3) atoms in the target molecule shifts the reduction potential of the Bromine (C2) anodically (making it easier to reduce) compared to the mono-substituted 2-Bromobenzoic acid.
-
Implication: You can selectively activate the C-Br bond using mild electrochemical reductants or specific photoredox catalysts (approx. -1.4 V) without risking the integrity of the C-Cl or C-F bonds [3].
Mechanistic Pathway: The Reductive Cascade
Understanding the mechanism is critical for designing reactions that utilize this scaffold without over-reducing it (stripping all halogens).
The reduction follows a Stepwise ECE Mechanism (Electron Transfer
Diagram 1: Reductive Dehalogenation Cascade
The following logic map visualizes the sequential loss of halogens based on bond dissociation energies and reduction potentials.
Caption: Stepwise electrochemical reduction showing the kinetic selectivity between Bromine and Chlorine cleavage, leaving the Fluorine moiety intact.
Experimental Characterization Protocol
To validate the purity and redox profile of 2-Bromo-3-chloro-5-fluorobenzoic acid, the following self-validating Voltammetric protocol is recommended.
Phase 1: Sample Preparation
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: DMF is preferred for solubility of polyhalogenated aromatics.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Analyte Concentration: 2.0 mM.
-
Deoxygenation: Purge with Argon for 10 mins (Oxygen reduction interferes with C-Br signals).
Phase 2: Cyclic Voltammetry (CV) Setup
-
Working Electrode: Glassy Carbon (3 mm diameter). Must be polished with 0.05 µm alumina slurry before use.
-
Reference Electrode: Ag/AgCl (saturated KCl) or Ag/Ag+ (non-aqueous).
-
Scan Window: 0.0 V to -2.5 V.
-
Scan Rate: 50, 100, 200, 500 mV/s (to determine diffusion control vs. adsorption).
Phase 3: Data Interpretation (The "Checklist")
-
First Cathodic Peak (
): Look for an irreversible peak around -1.3 V to -1.5 V . This confirms the C-Br content.-
Validation: If this peak is reversible (equal anodic return peak), the C-Br bond is NOT cleaving (unlikely for this scaffold). Irreversibility confirms successful radical cleavage [4].
-
-
Second Cathodic Peak (
): Look for a second wave around -1.9 V . This corresponds to C-Cl cleavage.[6] -
Absence of Third Peak: The C-F bond should not reduce within the solvent window (> -2.5 V), confirming the stability of the fluorinated core.
Diagram 2: Experimental Workflow
Standardized workflow for electrochemical quality control.
Caption: Operational workflow for voltammetric verification of the tri-halogenated scaffold.
Applications in Drug Development
The electrochemical characterization of this molecule directly informs its utility in Medicinal Chemistry :
-
Pro-drug Activation Modeling: The reduction potential (
) serves as a proxy for metabolic stability. The C-Br bond is a potential "soft spot" for metabolic reduction by cytochrome P450 enzymes. -
Selective Cross-Coupling: The distinct
values validate that this molecule can undergo Electrochemical Cross-Coupling (e.g., Electro-Suzuki) at the Bromine position without affecting the Chlorine or Fluorine, allowing for sequential library generation [5].
References
-
Isse, A. A., & Gennaro, A. (2002). Electrochemical reduction of organic halides: The mechanism of the cleavage of the C-X bond. Journal of Electroanalytical Chemistry.
-
Costentin, C., Robert, M., & Savéant, J. M. (2005). Successive removal of halide anions from polyhalogenated benzenes: Electrochemical and mechanistic aspects. Journal of the American Chemical Society.
-
Glaser, F., et al. (2020).[7] Aryl dechlorination and defluorination with an organic super-photoreductant. Photochemical & Photobiological Sciences.
-
Compton, R. G., et al. (2011). The electroreduction of benzoic acid... in room temperature ionic liquids. Physical Chemistry Chemical Physics.
-
Ghosh, I., et al. (2016).[8] Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
Sources
- 1. 2-Bromo-3-chloro-5-fluorobenzoic Acid [benchchem.com]
- 2. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. asianpubs.org [asianpubs.org]
- 6. electrochemsci.org [electrochemsci.org]
- 7. Aryl dechlorination and defluorination with an organic super-photoreductant - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/D0PP00127A [pubs.rsc.org]
- 8. Electrochemical Reduction Behavior of Benzoic Acid on Hydrophobic Composite Electrodes [yyhx.ciac.jl.cn]
Safety Operating Guide
2-Bromo-3-chloro-5-fluorobenzoic acid proper disposal procedures
Executive Directive: Immediate Action Plan
Do NOT dispose of 2-Bromo-3-chloro-5-fluorobenzoic acid down the drain or in regular trash. Do NOT mix with strong bases or oxidizers in the waste stream.
This compound is a halogenated organic acid . Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during incineration and to ensure compliance with environmental regulations (RCRA/EPA).
Quick Reference Protocol:
-
Solid Waste: Collect in a dedicated hazardous waste container labeled "Solid Halogenated Organic."
-
Liquid Waste: If dissolved, dispose of in a "Halogenated Solvent" waste stream.
-
Segregation: Keep separate from basic solutions (creates exothermic heat) and oxidizers.
Hazard Profile & Waste Characterization
Before handling waste, you must understand the specific hazards that dictate the disposal method.
| Parameter | Specification | Implication for Disposal |
| Chemical Class | Halogenated Benzoic Acid Derivative | Requires high-temperature incineration with acid gas scrubbing. |
| Physical State | Solid (Powder) | Dust control measures required during transfer. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) | PPE (Gloves, Goggles, N95/Fume Hood) is mandatory during waste transfer. |
| Reactivity | Incompatible with Strong Bases & Oxidizers | CRITICAL: Do not elementary neutralize in the waste container. Risk of uncontrolled exotherm. |
| RCRA Status | Non-listed (unless characteristic), but treated as Hazardous Chemical Waste | Must be manifested and shipped to a TSDF (Treatment, Storage, and Disposal Facility). |
Detailed Disposal Protocols
A. Solid Waste Disposal (Pure Substance)
Most common scenario for expired or excess reagents.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap.
-
Expert Insight: Avoid metal containers. Residual acidity in the powder can corrode metal over time, leading to leaks.
-
-
Transfer: Working inside a chemical fume hood, transfer the solid into the container.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "2-Bromo-3-chloro-5-fluorobenzoic acid" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Tag: Clearly mark "Solid Halogenated Organic Waste."
-
B. Liquid Waste Disposal (Reaction Mixtures/Solutions)
Scenario: The compound is dissolved in solvents like DMSO, Methanol, or DCM.
-
Solvent Identification: Determine the primary solvent.
-
If solvent is Halogenated (e.g., DCM, Chloroform): Use the Halogenated Waste carboy.
-
If solvent is Non-Halogenated (e.g., Methanol, Ethyl Acetate):
-
Rule: If the halogenated acid concentration is >1-2% , default to the Halogenated Waste stream.
-
Reasoning: Even small amounts of halogens can corrode standard incinerators not equipped for them. When in doubt, classify as halogenated.
-
-
-
pH Check: Ensure the waste stream is not highly basic before addition.
-
Safety Check: Adding this acid to a waste container with high pH (e.g., waste containing sodium hydroxide) will generate heat and pressure.
-
The Logic of Segregation (Decision Matrix)
Why do we segregate?
-
Cost: Halogenated waste incineration is significantly more expensive than non-halogenated. Contaminating a non-halogenated stream with this compound upgrades the entire container to the expensive tier.
-
Safety: Preventing "in-drum" reactions between acids and bases.[7]
-
Environmental: Halogenated compounds require specific scrubbers to capture acid gases (HCl, HBr, HF) generated during combustion.
Figure 1: Decision Matrix for segregating 2-Bromo-3-chloro-5-fluorobenzoic acid waste streams.
Operational Workflow: From Bench to Pickup
This workflow ensures a self-validating system where errors are caught before the waste leaves the lab.
Figure 2: Operational workflow for compliant laboratory waste disposal.
Emergency Response: Spills
In the event of a spill during transfer:
-
Evacuate & Ventilate: If the powder becomes airborne, leave the immediate area for 15 minutes to allow dust to settle/vent.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.
-
Neutralization/Cleanup:
-
Solids: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA vacuum if available.
-
Liquids: Absorb with an inert material (vermiculite or spill pads).
-
Note: While the compound is acidic, do not attempt to neutralize a spill on the floor with strong base powder (e.g., Sodium Carbonate) unless trained, as this can generate splattering. Collect as is.
-
-
Disposal of Debris: All cleanup materials (gloves, paper towels) must be disposed of as Hazardous Chemical Waste (Solid), not regular trash.
References
-
PubChem. (n.d.).[3] Compound Summary: 3-Bromo-5-chloro-2-fluorobenzoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
Temple University. (n.d.).[8] Halogenated Solvents and Waste in Laboratories Guide. Environmental Health and Radiation Safety.[8] Retrieved from [Link][8]
Sources
- 1. 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 2-Bromo-3-chloro-5-fluorobenzoic acid
As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as a dynamic, mechanistic system. When handling highly functionalized building blocks like1[1], understanding the physical chemistry of the molecule is the foundation of effective operational and logistical planning.
This compound is a crucial synthetic intermediate in pharmaceutical R&D[1]. However, its tri-halogenated aromatic ring and carboxylic acid moiety present specific occupational hazards that require strict, scientifically grounded handling protocols[2].
Mechanistic Hazard Profile
To design an effective safety protocol, we must first understand why this compound is hazardous. The heavy halogenation (bromine, chlorine, fluorine) significantly increases the molecule's lipophilicity. This lipophilic nature facilitates rapid penetration through the lipid bilayers of the stratum corneum upon dermal contact. Concurrently, the carboxylic acid moiety acts as a localized proton donor, leading to a sudden drop in physiological pH, protein denaturation, and severe skin/eye irritation (Hazard Statements H315, H319)[3]. Inhalation of fine crystalline dust can similarly cause respiratory tract irritation (H335)[3].
Fig 1: Mechanistic pathways of dermal and inhalation toxicity for halogenated benzoic acids.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, standard laboratory PPE must be optimized for halogenated organic compounds.
| PPE Category | Specification | Mechanistic Rationale & Causality |
| Hand Protection | Double-layered Nitrile gloves (≥0.11 mm thickness) | Nitrile provides superior chemical resistance against lipophilic halogenated aromatics compared to latex, which is highly permeable to such compounds. |
| Eye Protection | Snug-fitting chemical safety goggles | Prevents ocular exposure to airborne crystalline dust and protects against localized pH drops from the carboxylic acid moiety. |
| Body Protection | Flame-retardant lab coat with knit cuffs | Mitigates dust accumulation on forearms; knit cuffs prevent accidental dragging through spilled solid material on the benchtop. |
| Respiratory | N95/P100 particulate respirator | Mandatory if weighing outside a controlled airflow environment (though fume hood use is strictly required) to filter out fine particulate matter[2]. |
Standard Operating Procedure (SOP): Handling & Transfer
Every protocol in the laboratory must be a self-validating system. Follow this step-by-step methodology for safe operational handling:
-
Pre-Operation Validation:
-
Action: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).
-
Self-Validation: Tape a 2-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the sash. A steady inward pull confirms negative pressure. Do not open the chemical container if the tissue flutters outward.
-
-
Static Mitigation:
-
Action: Halogenated powders are highly prone to static buildup, which causes aerosolization. Discharge static from the weighing boat and stainless-steel spatula using an anti-static ionizer (e.g., Zerostat gun) before transferring the chemical.
-
Causality: Eliminating electrostatic repulsion prevents the fine crystalline dust of the benzoic acid derivative from becoming airborne, mitigating inhalation risks.
-
-
Mass Transfer:
-
Action: Weigh the required mass of 2-Bromo-3-chloro-5-fluorobenzoic acid. Close the primary stock bottle immediately after extraction.
-
Self-Validation: The analytical balance reading should stabilize within 3 seconds. Continuous fluctuation indicates drafts or static interference, requiring immediate correction.
-
-
In-Situ Dissolution:
-
Action: Dissolve the solid in your chosen reaction solvent (e.g., anhydrous DMF or DCM) directly inside the fume hood before transferring the solution to the main lab bench.
-
Causality: Handling the compound as a solution entirely eliminates the inhalation risk associated with dry powders.
-
Fig 2: Operational workflow and spill response logic for 2-Bromo-3-chloro-5-fluorobenzoic acid.
Spill Management & Halogenated Waste Disposal Plan
In the event of an accidental release, immediate and scientifically sound remediation is required to prevent cross-contamination.
-
Immediate Containment:
-
Action: For a dry powder spill, do NOT apply water.
-
Causality: Water will not effectively dissolve this lipophilic compound and will only spread the acidic hazard across the benchtop. Surround the spill perimeter with an inert, absorbent barrier like vermiculite or dry sand.
-
-
Mechanical Recovery:
-
Action: Gently sweep the powder using a dedicated anti-static brush and dustpan. Place the recovered material into a sealable, secondary containment vessel.
-
Self-Validation: Visually verify that no residual crystalline sheen remains on the benchtop by shining a high-intensity flashlight parallel to the surface.
-
-
Chemical Decontamination:
-
Action: Wipe the affected area with a disposable cloth dampened with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by an isopropanol wipe to remove lipophilic halogenated residues.
-
-
Halogenated Waste Segregation:
-
Action: Deposit all recovered materials, contaminated PPE, and wipes into a designated "Halogenated Organic Waste" container.
-
Causality: Halogenated waste must be strictly segregated from non-halogenated waste. Incineration of halogens requires specialized high-temperature facilities (>1000°C) to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).
-
References
-
2-Bromo-3-chloro-5-fluorobenzoic Acid - Benchchem , Benchchem. 1
-
2-Bromo-3-chloro-5-fluorobenzoic acid | 1525442-25-4 , Sigma-Aldrich.
-
SAFETY DATA SHEET - CymitQuimica , CymitQuimica.2
-
1695489-54-3 | 2-Bromo-6-chloro-4-fluorobenzoic acid | BLD Pharm , BLD Pharm. 3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
